molecular formula C8H7IO2 B1300997 3-Iodo-4-methoxybenzaldehyde CAS No. 2314-37-6

3-Iodo-4-methoxybenzaldehyde

Cat. No.: B1300997
CAS No.: 2314-37-6
M. Wt: 262.04 g/mol
InChI Key: RVWOHBWQJGLXIJ-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C8H7IO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOHBWQJGLXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363475
Record name 3-iodo-4-methoxybenzaldehyde
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-37-6
Record name 3-Iodo-4-methoxybenzaldehyde
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Record name 3-iodo-4-methoxybenzaldehyde
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Record name 3-Iodo-4-methoxybenzaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Iodo-4-methoxybenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Iodo-4-methoxybenzaldehyde (CAS No. 2314-37-6), a seemingly simple aromatic aldehyde, represents a quintessential example of a high-value, multifunctional building block.[1][2][3] Its utility stems from the orthogonal reactivity of its three key functional groups: a reactive aryl iodide poised for carbon-carbon and carbon-heteroatom bond formation, an electron-donating methoxy group that influences the aromatic ring's reactivity, and an aldehyde group that serves as a versatile handle for a myriad of chemical transformations.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound. We will move beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into its synthesis, characterization, and strategic application in the synthesis of high-value compounds, including precursors to potent therapeutic agents like combretastatin analogs.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use in the laboratory.

Core Properties

The key physicochemical properties of this compound are summarized below, providing essential data for reaction planning and safety considerations.[2][5][6]

PropertyValueReference(s)
CAS Number 2314-37-6[2][6]
Molecular Formula C₈H₇IO₂[2][6]
Molecular Weight 262.04 g/mol [2][6]
Appearance White to off-white solid[7]
Melting Point 107-112 °C[2]
IUPAC Name This compound[5]
Synonyms 3-Iodo-p-anisaldehyde, 4-Formyl-2-iodoanisole[3]
Spectroscopic Characterization: Confirming Identity and Purity

Spectroscopic analysis is non-negotiable for verifying the structure and purity of any synthetic intermediate. Below is a detailed analysis of the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule's carbon-hydrogen framework. The data presented here is based on a 400 MHz spectrum in CDCl₃.[7]

¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aldehyde-H9.82s--CHO
Ar-H8.31d1.9H-2
Ar-H7.86dd8.5, 2.0H-6
Ar-H6.93d8.5H-5
Methoxy-H3.98s--OCH₃
¹³C NMR (101 MHz, CDCl₃)Chemical Shift (δ, ppm)Assignment
Aldehyde C=O189.4-CHO
Ar-C (quaternary)162.8C-4
Ar-C141.1C-2
Ar-C132.1C-6
Ar-C (quaternary)131.4C-1
Ar-C110.5C-5
Ar-C (quaternary)86.5C-3
Methoxy-C56.8-OCH₃

Rationale: The downfield shift of the aldehyde proton (δ 9.82) is characteristic. The aromatic region shows an AMX spin system. The proton at C-2 is a doublet due to coupling with H-6. The H-6 proton is a doublet of doublets, coupling to both H-5 (ortho coupling, J ≈ 8.5 Hz) and H-2 (meta coupling, J ≈ 2.0 Hz). The H-5 proton is a doublet due to ortho coupling with H-6. The C-I bond's strong deshielding effect is evident in the downfield shift of the C-3 carbon to δ 86.5 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

  • ~2850-2750 cm⁻¹: A pair of weak to medium bands characteristic of the C-H stretch of the aldehyde group (Fermi doublet).

  • ~1685 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the aromatic aldehyde. Conjugation to the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for an aliphatic aldehyde.[8][9][10]

  • ~1580-1450 cm⁻¹: Several sharp bands indicating C=C stretching within the aromatic ring.

  • ~1250 cm⁻¹: A strong band associated with the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group).

  • ~1020 cm⁻¹: A medium band for the symmetric C-O-C stretch.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show:

  • Molecular Ion (M⁺): A strong peak at m/z = 262, corresponding to the molecular weight.

  • Key Fragments: A prominent fragment at m/z = 261 ([M-H]⁺) from the loss of the aldehydic proton. Loss of the methoxy group (-•OCH₃) would yield a fragment at m/z = 231. Subsequent loss of carbon monoxide (-CO) from the aldehyde could produce a fragment at m/z = 233.[11][12][13]

Synthesis and Purification: A Robust and Scalable Protocol

The most direct and common synthesis of this compound is through the electrophilic iodination of its readily available precursor, p-anisaldehyde (4-methoxybenzaldehyde).

Workflow for Synthesis

cluster_0 Synthesis Protocol Start p-Anisaldehyde Reagents Iodine (I₂) + Oxidizing Agent (e.g., Selectfluor) in Methanol (MeOH) Reaction Electrophilic Aromatic Substitution Heat (e.g., 50 °C) Start->Reaction Substrate Reagents->Reaction Reagents Workup 1. Cool Reaction 2. Dilute with DCM 3. Wash with NaHCO₃ (aq) 4. Dry over MgSO₄ Reaction->Workup Crude Mixture Purification Column Chromatography (Silica Gel, Petroleum Ether:Ethyl Acetate) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Electrophilic Iodination

This protocol is adapted from established literature procedures.[1][7]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-anisaldehyde (1.00 g, 7.34 mmol, 1.0 eq) and methanol (75 mL).

  • Reagent Addition: To the stirred solution, add iodine (I₂) (932 mg, 3.67 mmol, 0.5 eq) followed by Selectfluor® (1.56 g, 4.40 mmol, 0.6 eq).

    • Causality Insight: Direct iodination with I₂ is an unfavorable equilibrium. An oxidizing agent like Selectfluor® is required to generate a more potent electrophilic iodine species (e.g., I⁺) in situ, driving the reaction to completion. The methoxy group is a strong ortho-, para-director, and since the para position is blocked, iodination occurs regioselectively at one of the ortho positions (C3 or C5).

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 21-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM, 100 mL) and transfer to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (e.g., starting from 30:1 and increasing polarity). A 15:1 mixture is often effective.[7] Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a white solid (typical yield: ~90%).[7]

Reactivity and Key Synthetic Transformations

The true power of this compound lies in its capacity to undergo a diverse range of chemical transformations, making it a linchpin in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide is the most reactive handle for Pd-catalyzed cross-coupling, enabling the formation of C-C and C-N bonds with exquisite control. The high reactivity of the C-I bond allows for milder reaction conditions compared to aryl bromides or chlorides.

The Suzuki reaction is a cornerstone of modern synthesis, used to couple the aryl iodide with an organoboron species. This is a primary method for constructing biaryl systems prevalent in pharmaceuticals.

cluster_1 Suzuki-Miyaura Coupling ArylIodide This compound Catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂ + Ligand) Base (e.g., K₂CO₃) Solvent (Dioxane/H₂O) Product Biaryl Product ArylIodide->Product Coupling Partner 1 BoronicAcid Aryl Boronic Acid (R-B(OH)₂) BoronicAcid->Product Coupling Partner 2 Catalyst->Product Conditions

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling (Adapted from protocols for similar substrates)[4]

  • Reagent Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the flask via syringe.

  • Catalyst Addition: Under a positive flow of Argon, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand such as SPhos (4 mol%).

    • Causality Insight: The Pd(0) species, generated in situ from the Pd(II) precatalyst, undergoes oxidative addition into the C-I bond. The base is crucial for activating the boronic acid to form a more nucleophilic 'ate' complex, which facilitates the transmetalation step onto the palladium center. The ligand stabilizes the palladium complex and modulates its reactivity.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor for completion by TLC or LC-MS (typically 4-12 hours).

  • Workup and Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography.

This reaction efficiently couples the aryl iodide with a terminal alkyne, a valuable transformation for synthesizing intermediates for kinase inhibitors and natural products.[14]

Protocol: Sonogashira Coupling (Adapted from general protocols)

  • Reagent Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable amine base like triethylamine (Et₃N, 2.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

    • Causality Insight: This reaction follows a dual catalytic cycle. The palladium catalyst performs the oxidative addition/reductive elimination, while the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.

  • Reaction and Workup: Stir at room temperature or with gentle heating (40-60 °C) until completion. Upon completion, filter the reaction mixture to remove amine salts, concentrate the filtrate, and purify the residue by column chromatography.

The Heck reaction couples the aryl iodide with an alkene, such as styrene or an acrylate, to form a new, more substituted alkene.[15][16][17]

Protocol: Heck Coupling with Styrene (Adapted from general protocols)

  • Reagent Setup: In a sealed tube, combine this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reagents: Add a high-boiling polar aprotic solvent like DMF or N,N-Dimethylacetamide (DMA). Add styrene (1.5 eq).

    • Causality Insight: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination releases the substituted alkene product and regenerates a hydrido-palladium species. The base is required to neutralize the HI produced and regenerate the Pd(0) catalyst.

  • Reaction: Seal the tube and heat to 120-140 °C for 12-24 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer, dry, concentrate, and purify by column chromatography.

Reductive Amination: A Gateway to Bioactive Amines

The aldehyde group is a prime target for reductive amination, a robust method for synthesizing secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

cluster_2 Reductive Amination Workflow Aldehyde 3-Iodo-4-methoxy- benzaldehyde Imine Imine/Iminium Ion (Intermediate) Aldehyde->Imine Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Product Substituted Amine Product Imine->Product ReducingAgent Mild Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: The one-pot process of reductive amination.

Protocol: Reductive Amination (Adapted from general procedures)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (AcOH) to facilitate the formation of the imine or iminium ion intermediate. Stir at room temperature for 1 hour.

  • Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirring solution.

    • Causality Insight: NaBH(OAc)₃ is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion as it is formed. This selectivity prevents the side reaction of aldehyde reduction and drives the equilibrium towards the amine product.

  • Reaction and Workup: Stir the reaction at room temperature for 12-24 hours. Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the organic layer, and concentrate. Purify by column chromatography or acid/base extraction.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic versatility of this compound makes it a valuable precursor for molecules of significant biological interest.

Synthesis of Combretastatin Analogs

Combretastatins are a class of potent natural product anti-cancer agents that function by inhibiting tubulin polymerization.[4] A closely related compound, 3-Iodo-4,5-dimethoxybenzaldehyde, is a key building block for synthesizing combretastatin A-4 analogs. The synthetic logic is directly translatable to this compound. The core strategy involves a Suzuki or Wittig reaction to couple the "A-ring" (derived from the iodo-benzaldehyde) with the "B-ring" to construct the characteristic stilbene (or related) scaffold. The aryl iodide of this compound is the key handle for introducing the B-ring via a Suzuki coupling, allowing for the rapid generation of a library of analogs with diverse B-ring substitutions to probe structure-activity relationships.[4]

Precursor for Kinase Inhibitor Scaffolds

Many kinase inhibitors feature complex heterocyclic cores. The aldehyde functionality can be used to construct heterocycles (e.g., quinolines, pyrimidines), while the iodo-substituent allows for late-stage functionalization via cross-coupling to introduce groups that target specific pockets within the kinase active site. For example, this compound has been cited as a potential intermediate in the synthesis of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders, a cutting-edge therapeutic modality.[14]

Safety and Handling

As a responsible scientist, proper handling and awareness of hazards are critical.

  • Hazard Classification: this compound is classified as acutely toxic if swallowed (Acute Tox. 3, H301) and very toxic to aquatic life (Aquatic Acute 1, H400).[2][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthetic accessibility make it a reliable component in any synthetic chemist's toolbox. More importantly, the orthogonal reactivity of its functional groups—the aldehyde, methoxy, and aryl iodide—provides a powerful platform for building complex, high-value molecules. From the construction of biaryl systems via Suzuki coupling to the introduction of alkynes via Sonogashira reactions and the synthesis of amines via reductive amination, this compound serves as a versatile gateway to diverse chemical space. Its demonstrated relevance in the synthesis of precursors to potent biological agents underscores its importance for professionals in drug discovery and development.

References

  • Hassan, N., Izwani, F., & Yusoff, H. M. (2017). Synthesis and characterization of Heck-cross coupling 4-(4-nitrostyryl) aniline as potential precursor in Schiff-base synthesis. Conference Paper.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For. [Online PDF]. Available at: [Link]

  • Pettit, G. R., et al. (2005).
  • PubChem. (n.d.). 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. National Institutes of Health. Retrieved from [Link]

  • Carda, M., et al. (2007).
  • SpectraBase. (n.d.). 3-Iodo-4,5-dimethoxybenzaldehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck‐coupling reaction of iodobenzene (1 a) and styrene (2 a) used as.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (2025). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemical Sourcing. (n.d.). 3-iodo-4-methoxy-benzaldehyde suppliers USA. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck Reaction between Iodobenzene and Styrene a | Download Table. Retrieved from [Link]

  • Ashutosh, V. B., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
  • ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • Reddit. (2024). Mass spectrum for 4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 3-Iodo-4-methoxybenzaldehyde. As a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds, a thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application. This document consolidates critical data, including physicochemical properties, detailed spectral analysis, and essential safety information, to support researchers in their experimental design and execution.

Introduction

This compound, a substituted aromatic aldehyde, serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing, sterically demanding iodine atom ortho to the aldehyde, imparts unique reactivity and makes it a valuable precursor for the synthesis of complex molecular architectures. The strategic placement of the iodo-substituent allows for further functionalization through various cross-coupling reactions, making it an attractive starting material for generating libraries of compounds for drug discovery. This guide aims to provide a detailed repository of its fundamental physical properties to facilitate its use in a laboratory setting.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its application in chemical reactions. This compound is a solid at room temperature, a characteristic that influences its handling and purification.

General Properties

A summary of the key physical and chemical identifiers for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.04 g/mol [1][2]
Appearance White to off-white solid[3]
Melting Point 115–116 °C[3]
CAS Number 2314-37-6[1]
Solubility

While quantitative solubility data is not extensively published, empirical evidence from purification protocols provides valuable insights. This compound is typically purified by column chromatography using a mixture of petroleum ether and ethyl acetate[3]. This indicates good solubility in moderately polar organic solvents. It is expected to have limited solubility in water due to the predominantly nonpolar aromatic ring and the large iodine atom, despite the presence of the polar aldehyde and methoxy groups. Researchers should consider solvents like dichloromethane, chloroform, ethyl acetate, and acetone for reactions and characterizations.

Spectroscopic Profile

The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The ¹H and ¹³C NMR spectra of this compound provide a clear fingerprint of its structure.

Experimental Workflow for NMR Sample Preparation

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing Weigh Compound Weigh Compound Dissolve in CDCl3 Dissolve in CDCl3 Weigh Compound->Dissolve in CDCl3 ca. 5-10 mg Transfer to NMR Tube Transfer to NMR Tube Dissolve in CDCl3->Transfer to NMR Tube ca. 0.6 mL Acquire 1H Spectrum Acquire 1H Spectrum Transfer to NMR Tube->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Process Spectra Process Spectra Acquire 13C Spectrum->Process Spectra Assign Peaks Assign Peaks Process Spectra->Assign Peaks

Sources

3-Iodo-4-methoxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Iodo-4-methoxybenzaldehyde (C₈H₇IO₂)

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial and versatile intermediate in modern organic synthesis.[1] Characterized by an aromatic ring functionalized with an aldehyde, a methoxy group, and an iodine atom, this compound's unique electronic and steric properties make it a valuable building block for complex molecular architectures.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it is frequently employed in the synthesis of pharmaceuticals, including anti-cancer agents, and can be adapted for the creation of fluorescent probes for biological imaging.[1] The strategic placement of the iodo and methoxy groups influences the reactivity of the aldehyde and the aromatic ring, enabling a wide range of chemical transformations.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, purification, analytical characterization, and key applications for researchers and professionals in drug development.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification. The compound is typically a solid at room temperature and should be stored under refrigerated conditions to ensure its stability.[2]

Identifier Value Source(s)
IUPAC Name This compound[3]
CAS Number 2314-37-6[2][3]
Molecular Formula C₈H₇IO₂[3][4]
Molecular Weight 262.04 g/mol [2][3]
Appearance White to off-white solid[5]
Melting Point 107-116 °C[5]
Storage Temperature 2-8°C[2]
InChI Key RVWOHBWQJGLXIJ-UHFFFAOYSA-N[3]
Canonical SMILES COC1=C(C=C(C=C1)C=O)I[3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the electrophilic aromatic substitution of its precursor, 4-methoxybenzaldehyde (p-anisaldehyde). The electron-donating methoxy group activates the aromatic ring, directing the incoming electrophile (an iodine species) primarily to the ortho position (C3), which is sterically less hindered than the other ortho position (C5).

Synthetic Pathway: Electrophilic Iodination

A robust and efficient method for this transformation involves the use of iodine in conjunction with an oxidant or an electrophilic fluorine source like Selectfluor.[4] This combination generates a highly electrophilic iodine species in situ, which readily reacts with the activated aromatic ring of p-anisaldehyde.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the iodination of activated arylaldehydes.[4]

Materials:

  • p-Anisaldehyde (1.00 g, 7.34 mmol)

  • Iodine (I₂) (932 mg, 3.67 mmol)

  • Selectfluor (1.56 g, 4.40 mmol)

  • Methanol (75 mL)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of p-anisaldehyde in methanol, add iodine and Selectfluor.[4]

  • Heat the reaction mixture at 50 °C for approximately 21 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic species and remove unreacted iodine.[4]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

Purification Workflow

The crude this compound is typically purified by column chromatography to remove unreacted starting materials and any side products.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material (p-Anisaldehyde) reaction Reaction (50°C, 21h) start->reaction reagents Reagents (I₂, Selectfluor, MeOH) reagents->reaction workup Aqueous Workup reaction->workup Cool & Quench crude Crude Product workup->crude Dry & Concentrate purify Column Chromatography (Petroleum Ether:Ethyl Acetate) crude->purify pure Pure Product (this compound) purify->pure analysis Analytical Characterization (NMR, MS, IR) pure->analysis

Caption: Synthesis and Purification Workflow for this compound.

A typical solvent system for column chromatography is a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v), which effectively separates the desired product.[5]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR data are highly characteristic.

Technique Parameters Observed Chemical Shifts (δ) in ppm Source(s)
¹H NMR 400 MHz, CDCl₃9.82 (s, 1H, -CHO), 8.31 (d, J=1.9 Hz, 1H, Ar-H), 7.86 (dd, J=8.5, 2.0 Hz, 1H, Ar-H), 6.93 (d, J=8.5 Hz, 1H, Ar-H), 3.98 (s, 3H, -OCH₃)[5]
¹³C NMR 101 MHz, CDCl₃189.4 (C=O), 162.8, 141.1, 132.1, 131.4, 110.5, 86.5 (Aromatic C), 56.8 (-OCH₃)[5]

Interpretation:

  • The singlet at 9.82 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.[5]

  • The three distinct signals in the aromatic region confirm the trisubstituted benzene ring.[5]

  • The singlet at 3.98 ppm integrates to three protons, corresponding to the methoxy group.[5]

  • The ¹³C NMR spectrum shows the aldehydic carbon at 189.4 ppm and the carbon bearing the iodine atom at a relatively upfield position (86.5 ppm) due to the heavy atom effect.[5]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio (m/z).

  • Technique: Electrospray Ionization (ESI)

  • Calculated m/z for [M+H]⁺ (C₈H₈IO₂⁺): 262.9564[5]

  • Found m/z: 262.9576[5]

The excellent agreement between the calculated and found mass confirms the molecular formula of the synthesized compound.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • A strong C=O stretching vibration for the aldehyde group, typically around 1700 cm⁻¹.

    • C-O stretching vibrations for the ether linkage in the methoxy group, usually found in the 1250-1000 cm⁻¹ region.

    • Aromatic C-H and C=C stretching vibrations.

  • Vapor phase IR spectra for this compound are available in public databases such as SpectraBase.[3]

Applications in Research and Development

The synthetic utility of this compound stems from its three distinct functional groups, which can be manipulated selectively.

  • Pharmaceutical Synthesis: It is a valuable precursor for synthesizing more complex molecules with potential biological activity.[1] The benzaldehyde moiety can participate in reactions such as Wittig, Horner-Wadsworth-Emmons, and condensation reactions to build larger carbon skeletons.

  • Cross-Coupling Reactions: The carbon-iodine bond is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the straightforward introduction of various substituents, including alkyl, aryl, and amino groups, at the C3 position, which is a common strategy in drug discovery programs.

  • Fluorescent Probes: The substituted benzaldehyde scaffold can be elaborated into fluorescent dyes and probes.[1] The electronic properties of the molecule can be fine-tuned through reactions at the iodo- and aldehyde- positions to achieve desired photophysical characteristics.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its synthesis via electrophilic iodination of p-anisaldehyde is efficient and scalable. The presence of three distinct functional groups provides chemists with a versatile platform for constructing complex molecular targets, making it an indispensable tool for professionals in drug discovery, medicinal chemistry, and materials science. The robust protocols for its synthesis and purification, combined with clear analytical characterization methods, ensure its reliable application in multi-step synthetic campaigns.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 3-Hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Chemical Block. (n.d.). 3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Reddit. (n.d.). Mass spectrum for 4-methoxybenzaldehyde. Retrieved from [Link]

  • Journal of Forensic Chemistry and Toxicology. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Retrieved from [Link]

  • Chegg. (n.d.). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring an aldehyde group, a methoxy group, and an iodine atom on the benzene ring, imparts unique reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, and novel materials.[1] In the realm of drug discovery, this compound is a valuable building block for creating complex molecules with potential therapeutic applications, including anti-cancer agents.[1] Its utility also extends to the synthesis of fluorescent probes for biological imaging and the development of new polymers and coatings.[1] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective use in research and development.

Physicochemical Properties of this compound

The physical state of this compound under standard conditions is a solid.[2] The precise melting and boiling points are critical parameters for its purification, handling, and reaction setup. These values are influenced by the intermolecular forces, molecular weight, and symmetry of the compound.

PropertyValueSource(s)
Melting Point 107-112 °C[2][3]
104-106 °C[4]
115-116 °C[5]
Boiling Point 325 °C at 760 mmHg[4]
Molecular Formula C₈H₇IO₂[3]
Molecular Weight 262.04 g/mol [2][6]

The variation in the reported melting point range can be attributed to the purity of the substance and the experimental method used for its determination. For instance, a 97% pure sample is reported to melt in the range of 107-112 °C.[2][3]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of the purity of a crystalline solid. The following protocol outlines a standard method for determining the melting point of this compound.

Objective: To accurately determine the melting point range of a synthesized or acquired sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover or digital melting point apparatus)

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle to ensure uniform packing in the capillary tube.

  • Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is calibrated and functioning correctly.

  • Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point quickly (around 10-15 °C per minute). As the temperature approaches the lower end of the expected range (approximately 95-100 °C), reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate determination.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe the sample and record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).

  • Repeat for Accuracy: It is good practice to perform the measurement at least twice to ensure the reproducibility of the results.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting point.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start crush Crush Sample (if needed) start->crush pack Pack Capillary Tube crush->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating insert->heat_fast heat_slow Slow Heating (near MP) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record T_start & T_end observe->record repeat Repeat Measurement record->repeat compare Compare with Literature repeat->compare end End compare->end

Caption: Workflow for the determination of the melting point of this compound.

Conclusion

A precise understanding and experimental determination of the melting and boiling points of this compound are fundamental for its application in scientific research and drug development. These physical constants not only provide a criterion for purity but also inform the conditions required for its successful use in chemical synthesis. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this versatile chemical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1494376, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11265892, 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For: [Article Title]. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 3-hydroxy-5-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163588606, 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. Retrieved from [Link]

  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2018). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 3-Iodo-4-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-4-methoxybenzaldehyde is a key intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its solubility in organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information from structurally similar compounds, theoretical solubility models, and established experimental protocols to provide a robust framework for understanding and predicting its solubility. We will delve into the theoretical underpinnings of solubility using Hansen Solubility Parameters (HSP), provide estimated solubility values in a range of common organic solvents, and present a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility.

Introduction: The Significance of this compound

This compound, a substituted aromatic aldehyde, serves as a versatile building block in organic synthesis. Its molecular structure, featuring an aldehyde group, a methoxy group, and an iodine atom on the benzene ring, provides multiple reactive sites for the construction of more complex molecules. The aldehyde functionality is a gateway to a vast array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The methoxy group influences the electronic properties of the aromatic ring, and the iodine atom is an excellent leaving group in cross-coupling reactions, making this compound particularly valuable in modern synthetic chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing efficient purification strategies (such as crystallization), and formulating it for various applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
Appearance White to pale yellow solid-
Melting Point 107-112 °C
Boiling Point 325 °C at 760 mmHg (Predicted)-
XLogP3 2.5

The solid nature of this compound at room temperature and its relatively non-polar character, as indicated by the positive XLogP3 value, suggest that it will be more soluble in organic solvents than in water.

Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility prediction. Hansen Solubility Parameters (HSP) provide a quantitative method to apply this principle by breaking down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute and a solvent can be used to predict solubility. The distance (Ra) between the HSP coordinates of the solute and solvent in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound
ParameterEstimated Value (MPa½)
δd (Dispersion) 19.5
δp (Polar) 8.5
δh (Hydrogen Bonding) 6.0
Total (δt) 22.4
Hansen Solubility Parameters of Common Organic Solvents

The table below lists the HSP values for a range of common organic solvents.

Solventδd (MPa½)δp (MPa½)δh (MPa½)
Methanol 15.112.322.3
Ethanol 15.88.819.4
Acetone 15.510.47.0
Ethyl Acetate 15.85.37.2
Dichloromethane 17.07.37.1
Chloroform 17.83.15.7
Toluene 18.01.42.0
Hexane 14.90.00.0
Dimethyl Sulfoxide (DMSO) 18.416.410.2
N,N-Dimethylformamide (DMF) 17.413.711.3

Source: Hansen Solubility Parameters: A User's Handbook, Second Edition

By comparing the estimated HSP of this compound with those of the solvents, we can predict which solvents are likely to be good candidates for dissolution. Solvents with HSP values closer to those of the solute will generally exhibit higher solubility.

Estimated Solubility of this compound in Organic Solvents

Direct quantitative solubility data for this compound is not widely published. However, by examining the solubility of structurally similar compounds, such as 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde, we can make informed estimations. 3,4-Dimethoxybenzaldehyde is reported to be freely soluble in alcohol and diethyl ether, and slightly soluble in hot water.[3][5][6] 4-Methoxybenzaldehyde is readily soluble in ether, chloroform, acetone, and alcohols.[1]

Based on these analogs and the principles of "like dissolves like," the following table provides an estimated qualitative and semi-quantitative solubility profile for this compound at ambient temperature.

SolventPolarity IndexEstimated SolubilityRationale
Methanol 5.1HighPolar protic solvent, capable of hydrogen bonding.
Ethanol 4.3HighSimilar to methanol, good for dissolving polar organic compounds.
Acetone 5.1Very HighPolar aprotic solvent with a carbonyl group that can interact with the solute.
Ethyl Acetate 4.4HighModerately polar solvent, often used in chromatography for similar compounds.
Dichloromethane 3.1Very HighA versatile, slightly polar solvent effective for a wide range of organic compounds.
Chloroform 4.1Very HighSimilar to dichloromethane, a good solvent for many aromatic compounds.
Toluene 2.4ModerateNon-polar aromatic solvent; solubility is expected due to the aromatic nature of the solute.
Hexane 0.1Low to ModerateNon-polar aliphatic solvent; solubility is likely to be limited.
Dimethyl Sulfoxide (DMSO) 7.2Very HighHighly polar aprotic solvent, known for its excellent solvating power for a wide range of compounds.
N,N-Dimethylformamide (DMF) 6.4Very HighAnother highly polar aprotic solvent with strong solvating capabilities.

It is crucial to note that these are estimations. For applications requiring precise solubility data, experimental determination is essential.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[7][8] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Rationale Behind the Shake-Flask Method

The shake-flask method is trusted for its direct measurement of solubility at equilibrium. By allowing excess solid to equilibrate with the solvent over an extended period, the resulting concentration in the liquid phase represents the true thermodynamic solubility under the specified conditions. This is in contrast to kinetic solubility methods, which are faster but can sometimes overestimate solubility due to the formation of supersaturated solutions.[4]

Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., HPLC grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of the Slurry: a. Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed. A general guideline is to add enough solid so that undissolved material is clearly visible throughout the experiment. b. Add a known volume of the selected organic solvent to the vial.

  • Equilibration: a. Tightly cap the vial to prevent solvent evaporation. b. Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). c. Agitate the slurry for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds, longer times may be necessary. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued, indicating that equilibrium has been reached.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze both the standard solutions and the filtered sample from step 3c by HPLC. A reverse-phase C18 column is often suitable for aromatic aldehydes. The mobile phase and detection wavelength should be optimized for the compound. For benzaldehyde derivatives, UV detection is typically effective.[9][10] c. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. d. Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration is the thermodynamic solubility.

Visual Representation of the Experimental Workflow

G cluster_prep 1. Slurry Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sample Collection cluster_quantify 4. Quantification prep1 Add excess solid This compound to vial prep2 Add known volume of organic solvent prep1->prep2 equilibrate1 Cap vial and place in temperature-controlled shaker prep2->equilibrate1 equilibrate2 Agitate for 24-72 hours to reach equilibrium equilibrate1->equilibrate2 sample1 Allow solid to settle equilibrate2->sample1 sample2 Withdraw supernatant with a syringe sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 quantify2 Analyze standards and sample by HPLC sample3->quantify2 quantify1 Prepare standard solutions quantify1->quantify2 quantify3 Generate calibration curve quantify2->quantify3 quantify4 Determine concentration (Thermodynamic Solubility) quantify3->quantify4

Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented in the literature, a comprehensive understanding of its likely behavior can be achieved through the analysis of structurally similar compounds and the application of theoretical models such as Hansen Solubility Parameters. This guide has provided a robust framework for researchers, scientists, and drug development professionals to estimate, predict, and experimentally determine the solubility of this important synthetic intermediate. The provided step-by-step protocol for the shake-flask method offers a reliable means to obtain accurate thermodynamic solubility data, which is indispensable for the successful application of this compound in research and development.

References

  • 4-Methoxybenzaldehyde - Solubility of Things. (n.d.). Retrieved January 11, 2026, from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Apley, M., Crist, G. B., Fellner, V., Gonzalez, M. A., Hunter, R. P., Martinez, M. N., Messenheimer, J. R., Modric, S., Papich, M. G., Parr, A. F., Riviere, J. E., & Marques, M. R. C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 46–51. [Link]

  • Li, X., Wang, H., Liu, Y., & Zhang, Y. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 9(13), 7285–7291. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Ionescu, R., Zgola-Mrozek, B., & Bacalum, F. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica, 87(3-4), 199-200.
  • Shake-Flask Solubility Assay. (n.d.). Bienta. Retrieved January 11, 2026, from [Link]

  • Algazally, M. E., Tiz, D. B., Delgado, D. R., Lawal, O., & Hardy, J. G. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Online forum post]. ResearchGate. [Link]

  • Al-Ghamdi, S., & Nasr, M. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 28(1), 237-239.
  • Hansen Solubility Parameters. (n.d.). Retrieved January 11, 2026, from [Link]

  • 3,4-Dimethoxybenzaldehyde. (n.d.). CD Formulation. Retrieved January 11, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Analysis of 3-Iodo-4-methoxybenzaldehyde: An In-Depth Guide to ¹H and ¹³C NMR Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-iodo-4-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in organic synthesis. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we present a definitive protocol for the structural elucidation of this compound. This document is intended for researchers, chemists, and drug development professionals who rely on robust spectroscopic data for unambiguous molecular characterization.

Introduction: The Role of NMR in Structural Verification

The precise characterization of chemical compounds is a cornerstone of scientific research and development. Among the suite of analytical tools available, NMR spectroscopy is preeminent in its ability to provide a detailed atomic-level map of a molecule's structure.[1] For a molecule such as this compound, with its distinct electronic environments created by the interplay of an aldehyde, a methoxy group, and a heavy iodine atom on an aromatic ring, NMR serves as the ultimate arbiter of structural integrity. This guide will not only present the spectral data but also explain the underlying principles that govern the observed phenomena, thereby providing a framework for analyzing similarly substituted aromatic systems.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol represents a self-validating system designed to yield high-resolution spectra for small organic molecules like this compound.

Sample Preparation
  • Analyte Mass: Weigh approximately 15-25 mg of solid this compound for ¹H NMR. For a subsequent ¹³C NMR experiment, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2][3][4]

  • Solvent Choice: Deuterated chloroform (CDCl₃) is the solvent of choice. Its high solubility for a broad range of organic compounds and its single residual proton peak (δ ≈ 7.26 ppm) that does not typically interfere with analyte signals make it ideal.[2] Use approximately 0.6-0.7 mL of solvent.[5][6]

  • Homogenization: Prepare the sample in a clean, dry vial. Add the solvent to the solid and gently agitate until the sample is fully dissolved, creating a clear, homogeneous solution.[6]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality by interfering with the magnetic field homogeneity, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[2] Its single, sharp resonance peak is upfield from most organic proton and carbon signals.[5]

Spectrometer Configuration
  • Instrument: A 400 MHz (for ¹H) / 101 MHz (for ¹³C) spectrometer.

  • Pulse Sequence: Standard one-pulse sequence for ¹H and a proton-decoupled pulse sequence for ¹³C.

  • Acquisition Parameters: Sufficient scans are acquired to ensure a high signal-to-noise ratio. For ¹³C, this may range from several hundred to several thousand scans.

Structural Analysis Workflow

The process of elucidating a molecule's structure from NMR data is a logical, step-wise procedure. Data from ¹H and ¹³C experiments provide complementary information that, when combined, leads to an unambiguous assignment.

G cluster_exp Experimental Data Acquisition cluster_analysis Data Interpretation cluster_synthesis Structural Confirmation Sample This compound Sample H1_NMR ¹H NMR Spectrum Sample->H1_NMR C13_NMR ¹³C NMR Spectrum Sample->C13_NMR H1_Data Chemical Shift (δ) Integration (Area) Multiplicity (Splitting) H1_NMR->H1_Data C13_Data Chemical Shift (δ) Number of Signals C13_NMR->C13_Data Structure Confirmed Structure H1_Data->Structure Proton Environment & Connectivity C13_Data->Structure Carbon Backbone & Functional Groups

Caption: Workflow for structural elucidation using NMR spectroscopy.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity through spin-spin coupling. The spectrum of this compound shows five distinct signals.

G img_node

Caption: Structure of this compound with proton numbering.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ at 400 MHz.[8]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
Hₐ (Aldehyde)9.82Singlet (s)-1HThe aldehyde proton is highly deshielded by the adjacent electronegative oxygen and the anisotropic effect of the C=O bond, placing it significantly downfield.
H₂8.31Doublet (d)1.91HThis proton is ortho to the electron-withdrawing aldehyde group, causing significant deshielding. It is coupled only to H₆ via a four-bond meta-coupling (⁴J), resulting in a small doublet.
H₆7.86Doublet of Doublets (dd)8.5, 2.01HThis proton is ortho to the C-I bond and meta to the aldehyde. It experiences coupling from H₅ (ortho, ³J ≈ 8.5 Hz) and H₂ (meta, ⁴J ≈ 2.0 Hz), resulting in a dd pattern.
H₅6.93Doublet (d)8.51HThis proton is ortho to the electron-donating methoxy group, making it the most shielded (upfield) aromatic proton. It is coupled only to H₆ (ortho, ³J ≈ 8.5 Hz).
Hₘ (Methoxy)3.98Singlet (s)-3HThe three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Its chemical shift is characteristic for an aryl methyl ether.
Key Interpretive Insights:
  • Chemical Shift Trends: The electron-withdrawing aldehyde group deshields ortho (H₂) and para protons. Conversely, the electron-donating methoxy group shields its ortho proton (H₅). The large iodine atom also exerts deshielding effects on its adjacent protons (H₂ and H₆).

  • Coupling Constants: The magnitude of the coupling constant (J) is diagnostic. The large J value of 8.5 Hz is characteristic of ortho-coupling (³J) between adjacent protons on a benzene ring (H₅-H₆). The smaller J value of ~2.0 Hz is typical for meta-coupling (⁴J) across four bonds (H₂-H₆).[9] Long-range coupling between the aldehyde proton and H₅ is sometimes observed in benzaldehydes but is not resolved here.[10]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of those carbons. For this compound, all eight carbons are chemically non-equivalent, giving rise to eight distinct signals.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃ at 101 MHz.[8]

Signal AssignmentChemical Shift (δ, ppm)Rationale for Assignment
C=O (Aldehyde)189.4The carbonyl carbon is extremely deshielded due to the attached electronegative oxygen and its sp² hybridization, placing it furthest downfield.[11][12]
C₄162.8This carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong deshielding effect.
C₂141.1This carbon is adjacent to the deshielding aldehyde group.
C₆132.1Aromatic carbon adjacent to the carbon bearing the aldehyde.
C₁131.4The ipso-carbon attached to the aldehyde group. Its chemical shift is influenced by the substituent.[13][14]
C₅110.5This carbon is ortho to the electron-donating methoxy group and is therefore significantly shielded (upfield).
C₃86.5The carbon directly bonded to iodine. The "heavy atom effect" of iodine causes significant shielding, shifting this signal remarkably upfield compared to other aromatic carbons.
-OCH₃56.8The sp³ hybridized carbon of the methoxy group, appearing in the typical aliphatic region.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the unequivocal structural confirmation of this compound. The ¹H spectrum precisely defines the substitution pattern on the aromatic ring through characteristic chemical shifts and spin-spin coupling patterns. Complementarily, the ¹³C spectrum confirms the presence of eight unique carbon atoms, including the diagnostic downfield aldehyde carbon and the uniquely shielded ipso-carbon attached to iodine. This guide provides a robust framework and detailed reference data for scientists engaged in the synthesis and characterization of related small molecules.

References

  • Vertex AI Search. (n.d.). Basic 1h And 13c Nmr Spectroscopy.
  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • AIP Publishing. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • Wissen Bookstore. (n.d.). Fundamentals Of 1h Nmr And 13c Nmr Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Slideshare. (n.t.). Comparison of 1H-NMR and 13C-NMR.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Unknown Source. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Iodo-4-methoxybenzaldehyde using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Iodo-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₈H₇IO₂), a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the principles of instrument selection, ionization techniques, and the intricate fragmentation pathways observed, particularly under Electron Ionization (EI). We present a detailed, field-proven protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS) and offer a systematic approach to spectral interpretation. The guide is anchored in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction: The Analytical Imperative

This compound is a substituted aromatic aldehyde whose utility in organic synthesis is significant. Its structure, featuring an aldehyde, a methoxy group, and an iodine atom, presents a unique analytical challenge and a rich source of information in mass spectrometry. The verification of its identity and purity is paramount in multi-step synthetic processes, making mass spectrometry an indispensable tool. This guide moves beyond simple data reporting to explain the causality behind the observed mass spectrum, empowering the analyst to interpret data with confidence and precision. The primary objective is to elucidate the compound's structure by systematically analyzing its molecular ion and the daughter ions generated through controlled fragmentation.

Core Physicochemical Properties

A precise understanding of a molecule's properties is the foundation of any mass spectrometric analysis. These values dictate the choice of instrumentation and analytical conditions. The key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇IO₂[1][2]
Molecular Weight (Average) 262.04 g/mol [1][3]
Monoisotopic (Exact) Mass 261.94908 Da[1]
CAS Number 2314-37-6[1][3]
IUPAC Name This compound[1]
Melting Point 104-112 °C[2]
Natural Iodine Isotope ¹²⁷I (100% abundance)[4][5]

Instrumentation and Rationale for Ionization

The selection of an appropriate ionization technique is critical and is dictated by the analyte's properties and the analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For a volatile and thermally stable compound like this compound, GC-MS is the method of choice for detailed structural analysis.

  • Expertise & Rationale: The 70 eV energy used in Electron Ionization (EI) is a robust, highly reproducible method that induces extensive and predictable fragmentation.[6] This "hard" ionization technique is ideal for creating a characteristic "fingerprint" of the molecule, allowing for unambiguous identification through the analysis of its fragment ions. The resulting mass spectrum can be compared against spectral libraries for confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

When analyzing reaction mixtures or samples where thermal degradation is a concern, LC-MS with a soft ionization technique like ESI is preferable.

  • Expertise & Rationale: ESI is a "soft" ionization method that typically imparts minimal excess energy to the analyte, resulting in a spectrum dominated by the protonated molecule, [M+H]⁺.[7] This is exceptionally useful for unequivocally determining the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide the exact mass of the protonated molecule, allowing for the confident determination of its elemental formula.[7]

Interpreting the Mass Spectrum: A Predictive Analysis

The mass spectrum of this compound is distinguished by its molecular ion and a series of characteristic fragments.

The Molecular Ion (M•⁺) and Isotopic Signature

Under EI conditions, the molecular ion peak is expected to be observed at m/z 262 , corresponding to the monoisotopic mass of the molecule (C₈H₇¹²⁷IO₂). Aromatic systems are known to produce relatively stable molecular ions, so this peak should be clearly visible.[8]

A crucial point of interpretation involves the isotopic pattern. Unlike chlorine or bromine, natural iodine is monoisotopic (100% ¹²⁷I).[4][5] Therefore, the spectrum will not exhibit a characteristic M+2 peak from the halogen. The only significant isotopic peak will be the M+1 peak, primarily due to the natural abundance of ¹³C (1.1%).

Primary Fragmentation Pathways (EI)

The fragmentation of this compound is governed by the relative strengths of its bonds and the stability of the resulting cations. The most probable fragmentation pathways are initiated by the loss of loosely bound electrons or small, stable neutral species.

  • α-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage.

    • Loss of a Hydrogen Radical (M-1): Loss of the aldehydic hydrogen (H•) is a classic fragmentation pattern for aldehydes, leading to the formation of a highly stable acylium ion at m/z 261 .[8] This is often a prominent peak.

    • Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the •CHO radical, yielding an iodinated anisole radical cation at m/z 233 .[8]

  • Cleavage at Substituents:

    • Loss of a Methyl Radical (M-15): The methoxy group can lose a methyl radical (•CH₃) to form an ion at m/z 247 .

    • Loss of an Iodine Radical (M-127): The C-I bond is relatively weak and can cleave to lose an iodine radical (I•), resulting in a methoxybenzoyl cation at m/z 135 .

  • Secondary Fragmentation:

    • Decarbonylation (Loss of CO): The acylium ion at m/z 261 can lose a neutral carbon monoxide (CO) molecule to produce the fragment at m/z 233 .[6] This provides a secondary pathway to the same m/z value as the loss of the formyl radical.

Visualization of Fragmentation Pathways

The logical flow of these fragmentation events can be visualized to aid in spectral interpretation.

G M C₈H₇IO₂ m/z = 262 Molecular Ion M_minus_1 C₈H₆IO₂⁺ m/z = 261 M->M_minus_1 - H• M_minus_15 C₇H₄IO₂⁺ m/z = 247 M->M_minus_15 - •CH₃ M_minus_29 C₇H₆IO⁺ m/z = 233 M->M_minus_29 - •CHO M_minus_127 C₈H₇O₂⁺ m/z = 135 M->M_minus_127 - I• M_minus_1->M_minus_29 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key Ions
m/z (Nominal)Proposed FormulaDescription of Loss
262C₈H₇IO₂•⁺Molecular Ion (M•⁺)
261C₈H₆IO₂⁺Loss of H• from aldehyde
247C₇H₄IO₂⁺Loss of •CH₃ from methoxy group
233C₇H₆IO⁺Loss of •CHO or loss of CO from m/z 261
135C₈H₇O₂⁺Loss of I•

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for acquiring high-quality EI mass spectra. Instrument parameters should be optimized based on the specific system in use.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
  • Perform a serial dilution to a working concentration of 10-50 µg/mL. High concentrations can lead to source contamination and spectral distortion.

2. GC-MS Instrument Parameters:

  • GC Column: Use a standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Polysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL in splitless or split (e.g., 20:1) mode, depending on sample concentration.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Parameters (EI Mode):

  • Ion Source Temperature: 230 °C.
  • Ionization Energy: 70 eV.
  • Mass Scan Range: m/z 40-400. A lower starting mass can detect smaller fragments, while the upper limit comfortably exceeds the molecular weight.
  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the filament from being saturated by the injection solvent.

4. Data Acquisition and Validation:

  • Acquire the data and integrate the chromatographic peak corresponding to the analyte.
  • Generate the background-subtracted mass spectrum.
  • Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a reference library spectrum (e.g., NIST, Wiley).

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of ionization and fragmentation can be applied for robust structural elucidation. Under Electron Ionization, the compound yields a rich fingerprint spectrum characterized by a stable molecular ion at m/z 262 and predictable fragment ions resulting from the loss of H• (m/z 261), •CH₃ (m/z 247), •CHO (m/z 233), and I• (m/z 135). The monoisotopic nature of iodine simplifies the isotopic pattern, making the M+1 peak the primary point of interest for isotopic analysis. By employing the systematic approach and validated protocol outlined in this guide, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their scientific and developmental endeavors.

References

  • PubChem Compound Summary for CID 1494376, this compound. National Center for Biotechnology Information. [Link]

  • 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • Iodine isotopic speciation mass spectra obtained by LDI-MS analysis. ResearchGate. [Link]

  • Supporting Information For: Iodination of Arylaldehydes. The Royal Society of Chemistry. [Link]

  • Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed. [Link]

  • Natural Abundance Atomic Isotopes. Michigan State University Department of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Determination of Trace Level Iodine in Biological and Botanical Reference Materials by Isotope Dilution Mass Spectrometry. PubMed Central (PMC), NIH. [Link]

  • Iodine distribution according to the pH. ResearchGate. [Link]

  • Lecture 39: Isotope Peaks in Mass Spectrometry. NPTEL IIT Bombay via YouTube. [Link]

  • Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Benzaldehyde, 4-methoxy- Mass Spectrum. NIST WebBook. [Link]

  • Mass spectral interpretation. Wikipedia. [Link]

  • Mass fragmentation pattern of aldehydes. Dr. Pushpa Sharma via YouTube. [Link]

  • 3-Hydroxy-5-iodo-4-methoxybenzaldehyde Information. The Automated Topology Builder (ATB) and Repository. [Link]

  • This compound Product Listing. Merck. [Link]

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]

Sources

infrared (IR) spectroscopy of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Iodo-4-methoxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (CAS No: 2314-37-6), a key intermediate in pharmaceutical synthesis.[1][2] As a molecule featuring an aldehyde, a methoxy ether, and a halogenated aromatic ring, its IR spectrum presents a rich tapestry of vibrational modes. This document serves as a definitive resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral data, a validated experimental protocol for data acquisition, and an expert-level discussion on the structural implications of the observed vibrational frequencies.

Introduction: The Molecular Blueprint of this compound

This compound is a polysubstituted aromatic aldehyde with the molecular formula C₈H₇IO₂.[1] Its structure is built upon a benzene ring substituted with three key functional groups: an aldehyde (-CHO), a methoxy group (-OCH₃), and an iodine atom (-I).

The utility of Infrared (IR) spectroscopy lies in its ability to probe the vibrational modes of a molecule. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are highly characteristic of the functional groups present, making IR spectroscopy an indispensable tool for molecular identification, structural elucidation, and quality control. For a molecule like this compound, IR spectroscopy allows for the rapid and non-destructive confirmation of its core structural features.

Theoretical Vibrational Mode Analysis

A predictive analysis of the IR spectrum begins with dissecting the molecule into its constituent functional groups. The electronic environment created by the interplay of the electron-withdrawing iodine and aldehyde groups, and the electron-donating methoxy group, influences the precise frequencies of these vibrations.

  • The Aldehyde Group (-CHO):

    • C=O Stretching: The carbonyl (C=O) stretch is one of the most intense and diagnostic absorptions in an IR spectrum. In aromatic aldehydes, this peak is typically found around 1700-1710 cm⁻¹.[3] Conjugation with the benzene ring delocalizes electron density, slightly weakening the C=O double bond and lowering its stretching frequency compared to saturated aldehydes (~1730 cm⁻¹).[4][5]

    • Aldehydic C-H Stretching: This unique feature of aldehydes manifests as a pair of weak to medium absorptions, often referred to as a Fermi doublet, appearing between 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹.[3][4][6] The presence of both peaks is a strong confirmation of the aldehyde functional group.

  • The Methoxy Group (-OCH₃):

    • C-H Stretching: The methyl (CH₃) group exhibits characteristic symmetric and asymmetric C-H stretching vibrations, typically found just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹).

    • C-O Stretching: Ethers show strong C-O stretching bands. For aromatic ethers, an asymmetric C-O-C stretch appears as a strong band between 1275-1200 cm⁻¹, while a symmetric stretch is found between 1075-1020 cm⁻¹.[7]

  • The Substituted Benzene Ring:

    • Aromatic C-H Stretching: These vibrations give rise to weak to sharp absorptions just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3]

    • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of medium to strong peaks in the 1625-1450 cm⁻¹ region.

    • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring determines the position of strong C-H "wagging" absorptions in the 900-675 cm⁻¹ range. For a 1,2,4-trisubstituted ring, characteristic bands are expected.

  • The Carbon-Iodine Bond (C-I):

    • C-I Stretching: Due to the high mass of the iodine atom, the C-I stretching vibration occurs at a very low frequency. It is expected to appear in the far-infrared or low-frequency end of the fingerprint region, typically between 600-500 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol describes the acquisition of an IR spectrum for solid this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred method for solid samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline): Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition (Causality: To ratio out instrument and environmental absorptions): With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application (Causality: To ensure good contact and a strong signal): Place a small amount (a few milligrams) of this compound powder onto the center of the ATR crystal. Since the compound is a solid with a melting point of 107-112 °C, ensure the sample is finely powdered to maximize surface contact.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to the sample. This forces the solid into intimate contact with the crystal, which is critical for the evanescent wave to penetrate the sample effectively.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Post-Acquisition Cleanup: Clean the ATR crystal and press tip thoroughly with a suitable solvent to remove all traces of the sample.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Processing & Cleanup p1 1. Clean ATR Crystal p2 2. Acquire Background Spectrum p1->p2 a1 3. Apply Solid Sample p2->a1 a2 4. Apply Pressure a1->a2 a3 5. Collect Sample Spectrum a2->a3 d1 6. Process Data (FFT, Baseline) a3->d1 d2 7. Final Spectrum Analysis d1->d2 c1 8. Clean ATR Crystal d2->c1

Caption: ATR-FTIR workflow for solid sample analysis.

Spectral Interpretation and Data Summary

The IR spectrum of this compound is dominated by several key absorptions that confirm its structure. The following table summarizes the expected major peaks and their assignments, synthesized from foundational spectroscopic principles and data from analogous compounds like 4-methoxybenzaldehyde.[7][8][9]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3080Weak-MediumC-H StretchAromatic Ring
~2960, ~2850Weak-MediumC-H Stretch (asymmetric & symmetric)Methoxy (-OCH₃)
~2820, ~2720Weak, SharpC-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~1685Very Strong, SharpC=O Stretch (Carbonyl)Aldehyde (-CHO)
~1580, ~1490Medium-StrongC=C StretchAromatic Ring
~1260StrongAsymmetric C-O-C StretchAryl Ether
~1130MediumIn-plane C-H BendingAromatic Ring
~1020MediumSymmetric C-O-C StretchAryl Ether
~810StrongC-H Out-of-Plane BendingAromatic Ring
~550Weak-MediumC-I StretchCarbon-Iodine

Discussion of Key Features:

  • Carbonyl Frequency (~1685 cm⁻¹): The C=O stretching frequency is slightly lower than that of unsubstituted benzaldehyde (~1703 cm⁻¹). This shift is the net result of electronic effects. The methoxy group at the para position is a strong resonance donor (+R effect), which pushes electron density into the ring and towards the aldehyde group. This effect increases the single-bond character of the C=O bond, lowering its vibrational frequency. The ortho-iodine atom is an inductive electron-withdrawer (-I effect), which would typically increase the C=O frequency. The observed position suggests that the resonance donation from the methoxy group is the dominant electronic influence.

  • Aldehyde C-H Doublet (~2820, ~2720 cm⁻¹): The clear appearance of this doublet is an unambiguous identifier for the aldehyde functionality, distinguishing it from a ketone.[4]

  • Aryl Ether Stretches (~1260, ~1020 cm⁻¹): The very strong band around 1260 cm⁻¹ is characteristic of the asymmetric C-O stretch of the aryl-O-CH₃ system and is a key signature for the methoxy group's presence.

  • Fingerprint Region: The region below 1400 cm⁻¹ is complex but contains valuable structural information. The strong peak around 810 cm⁻¹ is likely due to the out-of-plane bending of the two adjacent C-H bonds on the aromatic ring, a pattern consistent with 1,2,4-trisubstitution. The C-I stretch, predicted around 550 cm⁻¹, confirms the presence of the heavy halogen substituent.

Caption: Key vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint of its molecular architecture. The analysis presented in this guide demonstrates the power of IR spectroscopy to confirm the presence and electronic environment of its primary functional groups: the conjugated aldehyde, the aryl methoxy ether, and the carbon-iodine bond. The characteristic strong carbonyl absorption near 1685 cm⁻¹, the aldehyde C-H Fermi doublet, the prominent ether C-O stretches, and the low-frequency C-I vibration collectively provide a robust method for structural verification. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently apply IR spectroscopy in the analysis and quality assessment of this important pharmaceutical intermediate.

References

  • PubChem. 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. National Institutes of Health. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • MDPI. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzaldehyde. [Link]

  • Optica Publishing Group. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. [Link]

  • ResearchGate. Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • PubChem. 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. National Institutes of Health. [Link]

  • Berkeley Learning Hub. Benzaldehyde IR Spectrum Analysis. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • SpectraBase. 3-Iodo-4,5-dimethoxybenzaldehyde. [Link]

  • ResearchGate. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations (PDF). [Link]

  • NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • NIST WebBook. Benzaldehyde, 3-methoxy-. [Link]

  • Pramana - Journal of Physics. Overtone spectroscopy of benzaldehyde. [Link]

  • PubChem. 4-Iodobenzaldehyde. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. Supporting Information For... [Link]

  • NIST. Tables of Molecular Vibrational Frequencies. [Link]

  • PubChem. 2-Iodobenzaldehyde. National Institutes of Health. [Link]

  • ATB. 4-Iodobenzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 3-hydroxy-4-methoxy-. [Link]

  • Chegg.com. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. [Link]

Sources

A Comprehensive Technical Guide to 3-Iodo-4-methoxybenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of 3-Iodo-4-methoxybenzaldehyde. It moves beyond a simple cataloging of properties to provide a deeper understanding of its procurement, quality assessment, and application in key synthetic transformations. The focus is on the underlying chemical principles and practical considerations that enable reproducible and high-yielding outcomes.

Sourcing and Quality Assessment of this compound

The success of any multi-step synthesis is predicated on the quality of the starting materials. This compound is readily available from several major chemical suppliers.

Table 1: Key Commercial Suppliers

SupplierPurity (Typical)Key Considerations
Sigma-Aldrich (Merck)[1][2][3]≥97%Extensive documentation (CoA, SDS), consistent quality.
Thermo Fisher Scientific~98%Broad portfolio of laboratory reagents and consumables.
TCI Chemicals>98% (GC)High-purity reagents suitable for sensitive applications.
Alfa Aesar~98%Wide range of pack sizes for both research and development.
Combi-Blocks≥98%Specializes in building blocks for combinatorial chemistry.
The Self-Validating System: Interpreting the Certificate of Analysis (CoA)

A supplier's Certificate of Analysis is the first line of defense in quality control. For this compound, a researcher should scrutinize the following:

  • Identity Confirmation: Look for confirmation by ¹H NMR and Mass Spectrometry. The proton NMR should show characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, and the methoxy group (~3.9 ppm).[4]

  • Purity Assessment: Purity is typically determined by HPLC or GC. A purity level of ≥97% is generally acceptable for most applications.

  • Residual Solvents: The CoA should indicate the absence of significant residual solvents from its synthesis and purification, which could interfere with subsequent reactions.

  • Melting Point: A sharp melting point range (typically 107-112 °C) is a good indicator of purity.[1]

Diagram 1: Quality Control Workflow for Incoming Reagents

qc_workflow cluster_procurement Procurement cluster_validation In-House Validation cluster_decision Decision supplier Select Supplier coa_review Review CoA supplier->coa_review nmr ¹H NMR coa_review->nmr ms Mass Spec nmr->ms mp Melting Point ms->mp accept Accept for Use mp->accept reject Reject Batch mp->reject caption A self-validating workflow for incoming reagent qualification.

Caption: A self-validating workflow for incoming reagent qualification.

Synthesis and Reactivity Profile

Understanding the synthesis of this compound provides insight into potential impurities. A common laboratory-scale synthesis involves the direct iodination of 4-methoxybenzaldehyde.[4]

Reaction: 4-methoxybenzaldehyde + I₂ → this compound

The primary impurity from this process would be unreacted starting material. The electron-donating methoxy group activates the aromatic ring, directing the electrophilic substitution of iodine to the ortho position.

The reactivity of this molecule is governed by three key features:

  • Aryl Iodide: An excellent coupling partner for transition metal-catalyzed reactions.

  • Aldehyde: A versatile functional group for nucleophilic additions and reductive aminations.

  • Electron-Rich Aromatic Ring: The methoxy group activates the ring, influencing its reactivity in both coupling and substitution reactions.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5][6]

Mechanistic Considerations

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_intermediate Ar-Pd(II)L₂(Ar') transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination Ar-Ar' reductive_elimination->pd0 caption The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 3'-formyl-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.

Materials:

  • This compound (1.0 eq.)

  • (4-cyanophenyl)boronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane/Water (4:1)

Experimental Choices Explained:

  • Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) precatalyst suitable for a wide range of Suzuki couplings. For an electron-rich aryl iodide like ours, it provides a good balance of reactivity and stability.

  • Base: K₂CO₃ is a moderately strong inorganic base, effective in promoting the transmetalation step without causing significant side reactions like aldehyde decomposition.

  • Solvent System: The dioxane/water mixture is a common choice, as it solubilizes both the organic and inorganic reagents.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (262 mg, 1.0 mmol), (4-cyanophenyl)boronic acid (176 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.

  • Heat the mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the biphenyl product.

Troubleshooting:

  • Low Conversion: Ensure reagents are dry and the solvent is adequately degassed. Oxygen can deactivate the palladium catalyst.

  • Homocoupling of Boronic Acid: This can occur if the reaction is too slow or if there is oxidative degradation of the catalyst. Using a slightly higher catalyst loading or a different ligand may help.

  • Dehalogenation: If a significant amount of 4-methoxybenzaldehyde is observed, this suggests a side reaction where the aryl iodide is reduced. This can sometimes be suppressed by using a different base or solvent system.

Other Key Transformations

Reductive Amination

This reaction is a powerful method for forming C-N bonds and is widely used in drug discovery.

Protocol: Synthesis of (3-Iodo-4-methoxybenzyl)amine

  • Dissolve this compound (1.0 eq.) in methanol.

  • Add ammonium acetate (10 eq.) and stir until dissolved.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.

    • Causality: NaBH₃CN is a selective reducing agent that reduces the in-situ formed iminium ion much faster than the starting aldehyde, preventing the formation of the corresponding alcohol.[8]

  • Stir at room temperature for 12-24 hours.

  • Quench the reaction carefully with dilute HCl and then basify with NaOH.

  • Extract the product with an organic solvent like dichloromethane.

Wittig Reaction

The Wittig reaction is a classic method for the synthesis of alkenes from aldehydes.

Protocol: Synthesis of 1-(3-Iodo-4-methoxystyryl)benzene

  • Suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF under an inert atmosphere.

  • Cool to 0 °C and add a strong base like n-butyllithium (1.05 eq.) dropwise to form the ylide.

  • Stir for 30 minutes, then add a solution of this compound (1.0 eq.) in THF.

    • Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate which then collapses to the alkene and triphenylphosphine oxide.[9][10]

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench with saturated aqueous NH₄Cl and extract the product with diethyl ether.

References

  • Amatore, C.; Jutand, A.; M'Barki, M. (1992). Evidence of the formation of zerovalent palladium from Pd(OAc)2 and triphenylphosphine. Organometallics, 11(9), 3009–3013. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Collins, R. C., et al. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Ho, G. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1646–1652. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

  • Kinsinger, T., & Kazmaier, U. (2018). Supporting Information For. The Royal Society of Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Aromatic Pharmaceuticals Quality Control Best Practices and Associated Challenges. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography. Retrieved from [Link]

  • Semantic Scholar. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

Sources

purity and assay of commercially available 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by zeroing in on 3-Iodo-4-methoxybenzaldehyde. I'm hitting Google hard, specifically targeting technical data sheets and purity/assay information for commercially available samples. My aim is to build a solid foundation of data before moving forward.

Refining Research Scope

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Developing Guide Outline

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Initiating the Inquiry

I'm starting by establishing the significance of this compound within the research landscape. My initial step involves a concise introduction that highlights its importance to the intended audience.

Developing the Framework

I've started building the core structure for the guide. Now, I'm focusing on providing details about this compound and its role. Next, I am summarizing typical purity levels, and will include a table of common specifications. Following this, I am drafting a section on common impurities. I intend to list the possible impurities and link them to the synthesis of the chemical.

Elaborating on Specifications

I'm now diving deeper into the technical aspects. I've begun to flesh out the section on potential impurities, linking them to the synthesis pathway. Following that, I'm shifting focus to the analytical methodologies, especially NMR spectroscopy, which I'm detailing with step-by-step procedures and expected spectral data. I'm also planning on integrating a diagram for NMR visualization.

Detailing Analytical Techniques

I'm now expanding the analytical methodologies section. I've formulated detailed protocols for NMR and HPLC, including expected spectral data and mobile phase details. I'm also preparing diagrams for the workflows. My next step will be to design a GC-MS protocol.

Outlining the Analysis

I'm now integrating the analytical techniques to provide a complete guide. I'm focusing on creating detailed protocols for NMR, HPLC, GC-MS, and melting point analysis. For each, I'm noting the principles, procedures, and expected data, aiming for comprehensive coverage. I'll summarize these techniques in a comparative table.

I'm incorporating the information and data into the guide. I'm now outlining a detailed comparative table for all the analytical techniques I've mentioned in the guide.

Developing the Technical Details

I'm now deeply immersed in the technical core. I've formulated a comprehensive plan, starting with a brief introduction of this compound and its impact on research. Next, I am building the typical purity and specifications sections, while considering the potential impurities that could come from synthesis. I'm also preparing for the analytical methods like NMR and HPLC.

Compiling Basic Specifications

I've moved on to the next stage, and I am compiling some data from initial searches. I have typical specifications like purity around 97%, and the physical form is solid with a melting point of 1.

Refining Data Acquisition

I've significantly expanded my data acquisition. Alongside standard specifications (purity, form, melting point) from sources like Sigma-Aldrich, I have NMR data from scientific literature. I've also incorporated synthesis methods and potential impurity insights. My focus now is on detailing step-by-step analytical protocols to complete this in-depth guide.

Developing Analytical Protocols

I have successfully collected a wide range of specifications, including purity, physical form, melting point, molecular data, and safety information from supplier websites. Literature searches have yielded NMR data and typical synthesis methods, assisting with impurity insights. I've also found broader principles for HPLC, qNMR, and GC-MS. I will now create detailed step-by-step protocols, structure the information, and prepare the necessary tables and diagrams for the guide.

A Comprehensive Technical Guide to 3-Iodo-4-methoxybenzaldehyde for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Iodo-4-methoxybenzaldehyde is a crucial aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. Its strategic placement of iodo, methoxy, and aldehyde functional groups on a benzene ring provides a unique platform for complex molecular architecture. This guide offers an in-depth exploration of its chemical properties, synthesis protocols, and key applications, with a focus on clarifying its nomenclature to prevent confusion with related compounds like p-Anisaldehyde. Designed for researchers and drug development professionals, this document provides the technical insights and practical methodologies required to effectively utilize this important chemical building block.

Nomenclature and Structural Elucidation

A frequent point of confusion for researchers is the distinction between this compound and its parent compound, p-Anisaldehyde. A clear understanding of the nomenclature is fundamental for accurate sourcing and application.

1.1. Defining the Core Compound: this compound

  • IUPAC Name: this compound[1]

  • Synonyms: 3-iodo-p-anisaldehyde, 4-Methoxy-3-iodobenzaldehyde[2]

  • CAS Number: 2314-37-6[3][4]

  • Molecular Formula: C₈H₇IO₂[1]

  • Molecular Weight: 262.04 g/mol [1][3]

The structure consists of a benzaldehyde core with a methoxy group (-OCH₃) at the para-position (C4) and an iodine atom at the meta-position (C3) relative to the aldehyde group.

1.2. The Parent Compound: p-Anisaldehyde

  • IUPAC Name: 4-Methoxybenzaldehyde[5]

  • Common Names: p-Anisaldehyde, Anisic aldehyde[5][6]

  • CAS Number: 123-11-5[6]

p-Anisaldehyde is a widely used fragrance and flavoring agent and serves as the precursor for the synthesis of this compound.[5][7] It is critical to recognize that p-Anisaldehyde is not a synonym for the iodo-substituted compound but rather its starting material. The descriptive name "3-iodo-p-anisaldehyde" is sometimes used but is less common than the formal IUPAC name.

1.3. Physicochemical Properties

A summary of key physical and chemical properties is essential for experimental design and safety considerations.

PropertyValueSource
Appearance Solid[3]
Melting Point 107-112 °C[3]
Boiling Point 325 °C at 760 mmHg[2]
Density 1.8 g/cm³[2]
Solubility Insoluble in water, soluble in organic solvents like ethanol.[7]
Storage Temperature 2-8°C[3]

Synthesis and Purification

The most common and efficient synthesis of this compound is through the electrophilic iodination of p-Anisaldehyde. The methoxy group is an activating ortho-, para-director, making the positions adjacent (ortho) to it susceptible to electrophilic attack.

2.1. Mechanism of Electrophilic Iodination

Direct iodination with molecular iodine (I₂) is often slow due to its low electrophilicity. Therefore, an oxidizing agent or a more reactive iodine source is required to generate a potent electrophilic species, such as the iodonium ion (I⁺).[8] A common laboratory method involves using iodine in the presence of an oxidizing agent like iodic acid (HIO₃) or N-Iodosuccinimide (NIS) with an acid catalyst.[8][9][10] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

G cluster_activation Step 1: Generation of Electrophile cluster_substitution Step 2: Electrophilic Aromatic Substitution I2 I₂ (Iodine) I_plus I⁺ (Iodonium ion) I2->I_plus Oxidation Oxidant Oxidant (e.g., HIO₃) Oxidant->I_plus Anisaldehyde p-Anisaldehyde Intermediate Arenium Ion Intermediate Anisaldehyde->Intermediate + I⁺ Product This compound Intermediate->Product - H⁺

Caption: Electrophilic iodination of p-Anisaldehyde.

2.2. Detailed Experimental Protocol: Iodination using Iodine and Iodic Acid

This protocol is adapted from established methods for the iodination of activated aromatic compounds.[9][10][11]

Materials:

  • p-Anisaldehyde (1.0 eq)

  • Iodine (I₂) (0.4 eq)

  • Iodic acid (HIO₃) (0.2 eq)

  • Ethanol

  • Saturated sodium thiosulfate solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve p-Anisaldehyde and iodine in ethanol with gentle warming (approx. 35°C).[10]

  • In a separate beaker, dissolve iodic acid in a minimal amount of water.

  • Add the iodic acid solution to the flask containing the p-Anisaldehyde and iodine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours, indicated by the formation of a solid precipitate.[10]

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Filter the crude product using a Büchner funnel.

  • Wash the collected solid with a small amount of cold saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with cold deionized water.[10]

  • Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

2.3. Purification and Characterization

Purity is paramount for subsequent applications. Recrystallization is typically sufficient for purification. The identity and purity of the final product should be confirmed through:

  • Melting Point Analysis: Compare with the literature value (107-112 °C).[3]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation.

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is characteristic of the substitution pattern.

ProtonChemical Shift (δ) ppm (CDCl₃)MultiplicityCoupling Constant (J) Hz
Aldehyde (-CHO)9.82s-
H-28.31d1.9
H-67.86dd8.5, 2.0
H-56.93d8.5
Methoxy (-OCH₃)3.98s-
(Data sourced from supporting information of a peer-reviewed publication)[12]

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the carbon framework.

CarbonChemical Shift (δ) ppm (CDCl₃)
C=O (Aldehyde)189.4
C-4 (C-OCH₃)162.8
C-2141.1
C-6132.1
C-1131.4
C-5110.5
C-3 (C-I)86.5
-OCH₃56.8
(Data sourced from supporting information of a peer-reviewed publication)[12]

Applications in Research and Development

The utility of this compound stems from the reactivity of its functional groups, particularly the carbon-iodine bond, which is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds.

4.1. Intermediate in Pharmaceutical Synthesis

Iodoarenes are pivotal intermediates in medicinal chemistry, primarily due to their participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[8] These reactions allow for the modular and efficient construction of complex molecular scaffolds found in many drug candidates. The iodine atom serves as an excellent leaving group in these transformations.

G cluster_workflow Cross-Coupling Workflow Start This compound Product Complex Molecule (Drug Precursor) Start->Product Cross-Coupling Reaction Reagent Coupling Partner (e.g., Boronic Acid, Alkyne) Reagent->Product Catalyst Pd or Cu Catalyst Catalyst->Product

Caption: Role in transition-metal-catalyzed reactions.

4.2. Building Block for Bioactive Molecules

The 2,3-dihydroxy-4-methoxybenzaldehyde scaffold, which can be synthesized from this compound, is a key intermediate for several biologically active compounds, including vascular disrupting agents used in cancer therapy.[13] The ability to introduce isotopic labels (e.g., ¹³C) into this molecule is also valuable for molecular imaging and mechanistic studies.[13]

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][14]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[1][14]

Signal Word: Danger[1][3]

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or fumes.[15]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]

  • First Aid:

    • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[14][16]

    • Skin Contact: Wash off immediately with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes.[16]

5.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • Recommended storage temperature is between 2-8°C.[3]

  • Store locked up and away from incompatible substances.[15][16]

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. A precise understanding of its identity, distinct from p-Anisaldehyde, is the first step towards its effective use. The synthetic protocols for its preparation are well-established, and its reactivity, centered on the versatile carbon-iodine bond, allows for the construction of diverse and complex molecular architectures. By adhering to rigorous safety and handling protocols, researchers can safely and effectively leverage the unique chemical properties of this compound to advance their scientific objectives.

References

  • Shinde, A. T., Zangade, S. B., Chavan, S. B., Vibhute, A. Y., Nalwar, Y. S., & Vibhute, Y. B. (2010). A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Synthetic Communications, 40(23), 3506–3513. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Vibhute, Y. B., et al. (2010). Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method. Journal of Chemical and Pharmaceutical Research, 2(3), 620-625. [Link]

  • PubChem. (n.d.). 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaikh, A. M., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 235. [Link]

  • ResearchGate. (n.d.). (PDF) A Practical Iodination of Aromatic Compounds by Using Iodine and Iodic Acid. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Anisaldehyde. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (2018). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]

Sources

A Comprehensive Technical Guide to the Storage and Handling of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the essential storage and handling protocols for 3-Iodo-4-methoxybenzaldehyde (CAS No. 2314-37-6), a key intermediate in pharmaceutical and organic synthesis. Adherence to these guidelines is critical for ensuring the compound's integrity, maximizing experimental success, and maintaining a safe laboratory environment. This document is intended for researchers, scientists, and professionals in drug development who work with this compound.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of a compound's properties is fundamental to its safe manipulation. This compound is a solid at room temperature with a melting point range of 107-112 °C.[1] Its molecular structure, featuring an aldehyde group and an iodine substituent on a methoxy-activated benzene ring, dictates its reactivity and stability.

PropertyValueSource
CAS Number 2314-37-6[1][2][3][4]
Molecular Formula C₈H₇IO₂[1][3][4]
Molecular Weight 262.04 g/mol [1][3]
Appearance Solid[1]
Melting Point 107-112 °C[1]
Storage Temperature 2-8°C[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute toxicity, Oral (Category 3): Toxic if swallowed.[3]

  • Skin irritation (Category 2): Causes skin irritation.[5]

  • Eye irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[5]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[3]

These classifications underscore the importance of stringent safety measures during handling to prevent accidental ingestion, skin or eye contact, and inhalation of dust.

Long-Term Storage: Preserving Chemical Integrity

The stability of this compound is susceptible to environmental factors.[2] Improper storage can lead to degradation, impacting the purity and efficacy of the compound in downstream applications.

Core Storage Recommendations:

  • Temperature: Store at 2-8°C in a refrigerator.[1] This low-temperature environment minimizes the rate of potential decomposition reactions.

  • Atmosphere: While not explicitly requiring an inert atmosphere for routine storage, for long-term preservation of high-purity material, storage under an inert gas such as argon or nitrogen is advisable. This is particularly crucial given its sensitivity to air.[2]

  • Light: The compound is light-sensitive.[2] Store in an amber or opaque container to prevent photodegradation.

  • Container: Use a tightly sealed, well-labeled container to prevent moisture ingress and contamination.[5][6]

The following diagram illustrates the logical flow for ensuring optimal storage conditions:

storage_workflow start Receive Compound check_container Inspect Container Seal start->check_container is_sealed Seal Intact? check_container->is_sealed reseal Reseal Tightly is_sealed->reseal No storage_conditions Select Storage Location is_sealed->storage_conditions Yes reseal->storage_conditions temp_check 2-8°C Available? storage_conditions->temp_check refrigerator Store in Refrigerator temp_check->refrigerator Yes end_storage Storage Complete temp_check->end_storage No (Find suitable location) light_check Light Protected? refrigerator->light_check amber_vial Transfer to Amber Vial light_check->amber_vial No log_storage Log in Inventory light_check->log_storage Yes amber_vial->log_storage log_storage->end_storage spill_management spill Spill Occurs assess Assess Spill Size & Risk spill->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area & Alert Others major_spill->evacuate contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Labeled Container contain->collect clean Decontaminate Spill Area collect->clean contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs follow_ehs Follow EHS Instructions contact_ehs->follow_ehs

Caption: Decision-making workflow for a chemical spill.

  • Waste Disposal: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [2][5]Do not dispose of this material down the drain, as it is very toxic to aquatic life. [3]

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions, avoid contact with strong oxidizing agents. [2][5][6]Upon thermal decomposition, this compound can release hazardous substances, including carbon oxides and hydrogen iodide. [2][5][6]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its properties and strict adherence to established storage and handling protocols. By implementing the guidelines outlined in this technical guide, researchers can mitigate risks, ensure the integrity of their starting materials, and contribute to a safer laboratory environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the safety, handling, and emergency protocols for 3-Iodo-4-methoxybenzaldehyde, a key intermediate in pharmaceutical research and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, causality-driven understanding of the necessary safety procedures. Our objective is to empower scientific professionals with the knowledge to manage this compound's risks effectively, ensuring both personal safety and experimental integrity.

Chemical Identity and Core Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice. This compound is a substituted aromatic aldehyde whose properties dictate its handling and storage requirements.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 2314-37-6 [1]
Molecular Formula C₈H₇IO₂ [1]
Molecular Weight 262.04 g/mol [1][2]
InChI Key RVWOHBWQJGLXIJ-UHFFFAOYSA-N [1]

| Synonyms | 3-Iodoanisaldehyde, 4-Formyl-2-iodoanisole |[3] |

Table 2: Physicochemical Properties | Property | Value | Rationale for Safety | | :--- | :--- | :--- | | Form | Solid | | As a solid, the primary exposure risk is through inhalation of dust or direct skin contact. | | Melting Point | 107-112 °C | | The relatively high melting point indicates stability at ambient temperatures. | | Storage Temperature | 2-8°C | | Refrigerated storage is recommended to maintain long-term stability and purity. | | Flash Point | Not Applicable | | As a solid, it does not have a conventional flash point, reducing its flammability risk under normal conditions. |

Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. This compound is classified as acutely toxic and an environmental hazard, mandating stringent handling protocols.

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement Signal Word Pictogram Source
Acute Toxicity, Oral 3 H301: Toxic if swallowed Danger 💀 [1][3]

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life | Danger | 🌳 |[1][3] |

The "Danger" signal word underscores the severity of these hazards. The primary risk to laboratory personnel is acute toxicity upon ingestion.[3] The significant ecotoxicity necessitates rigorous waste containment and disposal procedures to prevent environmental release.[3]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and appropriate PPE. The causality is clear: preventing the chemical from entering the body is the most effective way to mitigate risk.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood. This is to prevent the inhalation of fine particulates.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[4] Standard safety glasses are insufficient.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[4] Gloves should be inspected before use and changed immediately if contamination occurs.

  • Body Protection: A lab coat must be worn and kept fastened. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[4]

  • Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[4]

Emergency Response Protocols

Preparedness is paramount. The following protocols provide a systematic response to common laboratory emergencies involving this compound.

First-Aid Decision Pathway

The following diagram outlines the critical first-aid steps based on the route of exposure. Immediate and correct action can significantly reduce the severity of an adverse outcome.

FirstAid Start Exposure Event Ingestion Ingestion (Toxic if Swallowed) Start->Ingestion Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Action_Ingestion IMMEDIATELY call a POISON CENTER or doctor. Rinse mouth. DO NOT induce vomiting. Ingestion->Action_Ingestion Action_Skin Wash with plenty of soap and water. Remove contaminated clothing. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present. Seek medical advice. Eye->Action_Eye Action_Inhalation Move person to fresh air. Keep comfortable for breathing. Seek medical attention if unwell. Inhalation->Action_Inhalation

Caption: First-aid decision tree for exposure to this compound.

Protocol 1: Emergency Response to Spills

A spill presents both an acute exposure risk and an environmental contamination hazard. This protocol ensures a safe and effective cleanup.

Objective: To safely contain, neutralize, and clean up a spill of this compound solid.

Materials:

  • PPE (goggles, gloves, lab coat, respirator if necessary)

  • Inert absorbent material (e.g., vermiculite, sand)

  • Sealable, labeled hazardous waste container

  • Broom and dustpan (or HEPA-filtered vacuum)

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area. If the spill is large, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear all required personal protective equipment.

  • Containment: Prevent further spread of the solid. Avoid raising dust.

  • Cleanup:

    • Gently sweep up the solid material. DO NOT use a standard vacuum cleaner, as this can disperse fine particles into the air. A vacuum with a HEPA filter is acceptable.

    • Place the swept material and any contaminated absorbent into a designated, sealable hazardous waste container.[5]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Waste Disposal: Label the waste container clearly and dispose of it according to institutional and local hazardous waste regulations.[3][4]

Safe Handling, Storage, and Disposal

Proactive measures in daily laboratory work are the cornerstone of safety.

Protocol 2: Laboratory Handling and Use
  • Preparation: Before use, review this guide and the specific SDS. Ensure all necessary PPE and emergency equipment (spill kit, eyewash station, safety shower) are accessible.

  • Location: Conduct all manipulations within a chemical fume hood.

  • Weighing: Use a disposable weigh boat or line the balance with aluminum foil to prevent contamination.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5]

  • Storage: Store the compound in a tightly sealed container in a designated, locked-up refrigerator at 2-8°C.[3] The storage area should be secure and accessible only to authorized personnel.

Chemical Spill Response Workflow

This diagram illustrates the logical flow for managing an accidental release, emphasizing safety and containment.

SpillResponse Spill Spill Detected Assess Assess Risk (Size, Location) Spill->Assess Alert Alert Personnel & Isolate Area Assess->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Clean Clean Up Spill (Sweep/Absorb) Contain->Clean Package Package Waste in Labeled Container Clean->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste via EH&S Protocols Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Protocol 3: Waste Disposal

Due to its high aquatic toxicity (H400), improper disposal poses a significant environmental threat.[3]

  • Classification: This material must be treated as hazardous waste. Chemical waste generators are responsible for ensuring complete and accurate classification based on local, regional, and national regulations.[4]

  • Collection:

    • Solid Waste: All leftover material, contaminated weigh boats, gloves, and cleaning materials must be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Do not dispose of this chemical down the drain.[4] Any solutions containing this compound must be collected in a designated, labeled hazardous waste container for liquids.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor or your institution's Environmental Health & Safety (EH&S) department.[3]

Transportation Information

For shipping and transportation, this compound is regulated as a toxic substance.

Table 4: Transportation Details

Regulation UN Number Proper Shipping Name Hazard Class Packing Group Source

| DOT / TDG / IATA / IMDG | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III |[4] |

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzaldehyde. Retrieved from [Link]

Sources

toxicological data of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Toxicological Guide to 3-Iodo-4-methoxybenzaldehyde for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Physicochemical Properties and Identification

Understanding the fundamental properties of a compound is the first step in any toxicological assessment.

PropertyValueReference
CAS Number 2314-37-6[1]
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.04 g/mol [1]
Appearance Solid
Melting Point 107-112 °C
SMILES String COc1ccc(C=O)cc1I
InChI Key RVWOHBWQJGLXIJ-UHFFFAOYSA-N[1]

Known Hazard Profile and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified as follows.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Category 1H400: Very toxic to aquatic life

This classification indicates that the primary, established hazards are significant acute oral toxicity and high toxicity to aquatic organisms.[1][2] Skin, eye, and respiratory irritation are also noted concerns.[3] However, crucial data regarding chronic exposure, genotoxicity, carcinogenicity, and reproductive toxicity are conspicuously absent.[3][4] The toxicological properties have not been fully investigated.[3][4]

Addressing Critical Data Gaps: A Read-Across Toxicological Assessment

In the absence of empirical data for a specific compound, a read-across approach is a scientifically valid method used by regulatory bodies to predict toxicity. This involves using data from structurally similar chemicals (analogs) to fill data gaps.

Rationale and Analog Selection

The toxicity of this compound is driven by its core benzaldehyde structure, the methoxy substituent, and the iodine atom. We select p-methoxybenzaldehyde (anisaldehyde, CAS 123-11-5) as the primary analog. It shares the core methoxybenzaldehyde structure but lacks the iodine substituent. This allows us to hypothesize a baseline toxicity, which may then be modified by the presence of the halogen.

Predicted Toxicological Profile
  • Genotoxicity/Mutagenicity: Data from p-methoxybenzaldehyde shows no evidence of mutagenicity in bacterial reverse mutation assays (Ames test).[5][6] Based on this analog, this compound is not expected to be a bacterial mutagen.

    • Expert Insight: The presence of an iodine atom on the aromatic ring could potentially alter metabolic pathways or introduce electrophilic sites. While the core structure is not genotoxic, definitive assessment requires empirical testing.

  • Reproductive and Developmental Toxicity: Studies on p-methoxybenzaldehyde have established a No-Observed-Adverse-Effect Level (NOAEL) for fertility at 100 mg/kg/day and a developmental toxicity NOAEL of 20 mg/kg/day in rats.[6]

    • Expert Insight: This provides a crucial starting point for estimating safe exposure levels. However, the influence of iodine on these endpoints is unknown and warrants caution.

Workflow for Read-Across Assessment

The following diagram illustrates the logical workflow for a read-across assessment.

cluster_0 Step 1: Target Compound Analysis cluster_1 Step 2: Analog Identification cluster_2 Step 3: Data Evaluation & Prediction cluster_3 Step 4: Uncertainty & Confirmation Target Target: 3-Iodo-4- methoxybenzaldehyde (Data Gaps Identified) Analog Analog: p-methoxybenzaldehyde (Data Rich) Target->Analog Structural Similarity Data Evaluate Analog Data: - Genotoxicity (Negative) - Reproductive Tox (NOAELs) Analog->Data Extract Data Predict Predict Target Profile: - Likely Not Genotoxic - Provides Preliminary NOAELs Data->Predict Justify Prediction Uncertainty Assess Uncertainty: (Influence of Iodine Atom) Predict->Uncertainty Acknowledge Limitations Confirm Recommend Empirical Testing (e.g., Ames, In Vitro Chromosomal) Uncertainty->Confirm Propose Solution

Caption: Logical workflow for the read-across toxicological assessment.

Recommended Experimental Protocols for Data Generation

To move beyond prediction and establish a definitive toxicological profile, empirical testing is required. The following section outlines standardized, internationally recognized protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Tiered Approach to Toxicological Testing

A tiered approach prioritizes in vitro methods to refine and reduce animal testing, aligning with the 3Rs principle (Replacement, Reduction, Refinement).

cluster_1 cluster_2 cluster_3 Tier1 Tier 1: In Vitro / In Chemico Ames OECD 471 (Ames Test) Tier1->Ames Chrom OECD 473 (Chromosomal Aberration) Tier1->Chrom Tier2 Tier 2: Acute In Vivo Oral OECD 423 (Acute Oral Toxicity) Tier2->Oral Tier3 Tier 3: Chronic / Reproductive Repro OECD 421/422 (Repro/Devo Screening) Tier3->Repro Ames->Tier2 If Positive Chrom->Tier2 If Positive Oral->Tier3 If Warranted by Use Case

Caption: A tiered experimental approach for toxicological evaluation.

Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
  • Objective: To assess the potential for the compound to induce gene mutations in bacteria. This is a primary screen for genotoxicity.

  • Methodology:

    • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to mimic mammalian metabolism.

    • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, up to a maximum recommended concentration or to the limit of solubility/cytotoxicity.

    • Exposure: Expose the bacterial strains to at least five different concentrations of this compound using either the plate incorporation or pre-incubation method.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of revertant colonies (colonies that have re-acquired the ability to grow in the absence of the essential amino acid).

    • Analysis: A positive result is defined as a concentration-related increase in the number of revertants over the negative control, typically a two-fold or greater increase.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Objective: To determine the acute oral toxicity and identify the GHS classification category. This method uses a stepwise procedure with a minimal number of animals.

  • Methodology:

    • Animal Model: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rat).

    • Starting Dose: Based on the existing GHS Category 3 classification ("Toxic if swallowed"), a starting dose of 25 or 50 mg/kg body weight is appropriate.

    • Administration: Administer the compound by oral gavage to a group of three animals.

    • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Stepwise Procedure:

      • If mortality occurs at the starting dose, the test is stopped, and the substance is classified.

      • If no mortality occurs, the procedure is repeated with a higher dose in another group of three animals.

    • Endpoint: The endpoint is the dose level that causes mortality in a defined proportion of the animals, which then corresponds to a specific GHS classification.

Summary and Recommendations for Safe Handling

Known Information:

  • This compound is classified as Acutely Toxic (Oral, Category 3) and Very Toxic to Aquatic Life (Acute, Category 1) .[1][2]

  • It is a skin, eye, and respiratory irritant.[3]

Predicted Information (via Read-Across):

  • It is unlikely to be a bacterial mutagen.

  • Preliminary NOAELs for reproductive/developmental toxicity may be estimated from its non-iodinated analog, but this requires confirmation.

Critical Data Gaps:

  • There is no empirical data on genotoxicity, carcinogenicity, or reproductive toxicity.

Recommendations for Researchers:

  • Assume High Potency: Due to the GHS classification and data gaps, handle this compound with the precautions appropriate for a highly toxic substance.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Environmental Protection: Prevent release into drains or the environment due to its high aquatic toxicity.[2]

  • Prioritize Testing: For any application involving potential human exposure or significant environmental release, the generation of empirical data, starting with an Ames test (OECD 471), is strongly recommended.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Food and Chemical Toxicology.
  • MetaSci Inc. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, p-methoxybenzaldehyde, CAS Registry Number 123-11-5. Food and Chemical Toxicology.

Sources

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 3-Iodo-4-methoxybenzaldehyde from p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-Iodo-4-methoxybenzaldehyde, a valuable building block in organic synthesis, starting from the readily available p-anisaldehyde. The protocol details a robust and efficient method for the regioselective iodination of the aromatic ring via electrophilic aromatic substitution. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental procedure, and outlines essential safety precautions. The information presented herein is intended to enable researchers to confidently and safely execute this synthesis, yielding a high-purity product.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The presence of three distinct functional groups—an aldehyde, a methoxy group, and an iodine atom—on the benzene ring provides a versatile scaffold for further chemical transformations. The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and aldol condensations. The iodine atom is particularly useful for introducing further complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring. Given its utility, a reliable and well-documented synthetic protocol is of paramount importance for researchers in the field.

Mechanistic Insights: The Chemistry Behind the Iodination

The synthesis of this compound from p-anisaldehyde proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions is fundamental to aromatic chemistry and involves the attack of an electrophile on the electron-rich benzene ring.[1][2]

In this specific transformation, the key steps are:

  • Generation of the Electrophile: While molecular iodine (I₂) itself is not sufficiently electrophilic to react with the activated aromatic ring of p-anisaldehyde, the presence of an oxidizing agent generates a more potent electrophilic iodine species, often represented as "I⁺".[2][3] A common and effective method involves the use of iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide.[1][2][3] For this protocol, we will utilize iodine monochloride (ICl), which is a highly effective iodinating agent. ICl is polarized, with the iodine atom being the more electrophilic center.

  • Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the p-anisaldehyde ring acts as a nucleophile, attacking the electrophilic iodine atom of ICl. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2]

  • Regioselectivity: The position of iodination is directed by the existing substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The aldehyde group (-CHO) is a deactivating group and a meta-director. Since the para position is already occupied by the aldehyde group, the incoming electrophile will be directed to the positions ortho to the strongly activating methoxy group. In this case, iodination occurs at the 3-position.

  • Rearomatization: A weak base in the reaction mixture, such as the chloride ion (Cl⁻) generated from ICl or a solvent molecule, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction Mechanism Diagram

G p_anisaldehyde p-Anisaldehyde sigma_complex Sigma Complex (Arenium Ion) p_anisaldehyde->sigma_complex Electrophilic Attack ICl Iodine Monochloride (I-Cl) ICl->sigma_complex product This compound sigma_complex->product Deprotonation HCl HCl sigma_complex->HCl

Caption: The electrophilic aromatic substitution mechanism for the iodination of p-anisaldehyde.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving hazardous chemicals should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityPuritySupplier
p-Anisaldehyde136.1513.6 g (0.1 mol)≥98%Sigma-Aldrich
Iodine Monochloride (ICl)162.3516.2 g (0.1 mol)≥98%Sigma-Aldrich
Acetic Acid (Glacial)60.05100 mLACS GradeFisher Scientific
Sodium Thiosulfate (Na₂S₂O₃)158.11As neededACS GradeVWR
Sodium Bicarbonate (NaHCO₃)84.01As neededACS GradeVWR
Dichloromethane (CH₂Cl₂)84.93300 mLACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededACS GradeSigma-Aldrich
Ethanol (95%)46.07As neededReagent GradeVWR
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 13.6 g (0.1 mol) of p-anisaldehyde in 100 mL of glacial acetic acid.

  • Addition of Iodine Monochloride: In the dropping funnel, place a solution of 16.2 g (0.1 mol) of iodine monochloride in 20 mL of glacial acetic acid. Caution: Iodine monochloride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.[4][5][6]

  • Reaction: Slowly add the iodine monochloride solution to the stirred p-anisaldehyde solution over a period of 30 minutes at room temperature. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (e.g., 15:1) as the eluent.[7]

  • Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 500 mL of cold water with stirring. A precipitate should form.

  • Quenching: To remove any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of iodine disappears.

  • Neutralization: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a white to off-white solid.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Melting Point: The expected melting point is in the range of 107-112 °C.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the product.

  • Mass Spectrometry: To determine the molecular weight of the product (262.04 g/mol ).[8]

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Dissolve p-anisaldehyde in acetic acid B Add ICl solution dropwise A->B C Stir at room temperature B->C D Pour into water C->D E Quench with Na2S2O3 D->E F Neutralize with NaHCO3 E->F G Extract with CH2Cl2 F->G H Wash with brine G->H I Dry over MgSO4 H->I J Evaporate solvent I->J K Recrystallize from ethanol J->K L Characterize product K->L

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.[4][6]

  • Fume Hood: All manipulations involving iodine monochloride and volatile organic solvents must be conducted in a certified chemical fume hood.[6][9]

  • Iodine Monochloride (ICl): This reagent is highly corrosive, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[4][5][6] Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4] It also reacts with water to produce toxic fumes.[10]

  • Acetic Acid (Glacial): Corrosive and can cause severe skin and eye burns. Handle with care.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time and monitor closely by TLC.
Loss of product during work-upEnsure complete extraction and minimize transfers.
Dark-colored productPresence of residual iodineEnsure complete quenching with sodium thiosulfate.
Impurities from starting materialUse high-purity p-anisaldehyde.
Oily product after recrystallizationIncomplete removal of solventDry the product under vacuum for a longer period.
Impurities depressing the melting pointPerform a second recrystallization or consider purification by column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from p-anisaldehyde. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can efficiently produce this valuable synthetic intermediate. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a successful outcome.

References

  • Benchchem. (n.d.). Handling and safety precautions for iodine monochloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride.
  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Iodine Monochloride.
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: IODINE MONOCHLORIDE.
  • Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS.
  • The Royal Society of Chemistry. (2021). Supporting Information For: An efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source.
  • Wikipedia. (2023). Electrophilic halogenation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds.
  • Matos, M. J., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as an iodine source. RSC Advances, 9(34), 19575-19583.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Kumar, D., & G, S. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(22), 6934.
  • Varma, R. S., & Naicker, K. P. (1999).
  • LibreTexts Chemistry. (2024). 16.2: Other Aromatic Substitutions.
  • da Silva, F. M., et al. (2012). A green and fast aromatic iodination procedure. 2012 Brazilian Meeting on Organic Synthesis.
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • Yu, J., et al. (2012). Facile one-pot synthesis of anisaldehyde.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-.
  • Collins, R. C., et al. (2018). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.
  • Sigma-Aldrich. (n.d.). This compound 97%.

Sources

detailed experimental protocol for iodination of 4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Detailed Experimental Protocol for the Regioselective Iodination of 4-Methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven protocol for the electrophilic iodination of 4-methoxybenzaldehyde. Iodoarenes are critical intermediates in synthetic organic chemistry, particularly as precursors for organometallic reagents and in metal-catalyzed cross-coupling reactions for constructing complex molecules.[1][2] This guide details a simple, efficient, and environmentally conscious method utilizing potassium iodide (KI) as the iodine source and hydrogen peroxide (H₂O₂) as a mild oxidant.[3] The protocol is designed to be highly regioselective, yielding 3-iodo-4-methoxybenzaldehyde as the major product. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, and outline methods for purification and characterization, ensuring a reproducible and validated synthesis.

Scientific Rationale & Mechanistic Overview

The iodination of 4-methoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reactivity and regioselectivity of the substitution are governed by the electronic properties of the substituents on the aromatic ring.

  • Activating Group: The methoxy group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is strongly ortho, para-directing.

  • Deactivating Group: The aldehyde group (-CHO) is a moderately deactivating group, withdrawing electron density from the ring through resonance and induction. It is a meta-director.

The potent activating and directing effect of the methoxy group dominates the deactivating effect of the aldehyde. Therefore, substitution is directed to the positions ortho to the methoxy group (C3 and C5). The primary product is This compound , as the C3 position is also meta to the deactivating aldehyde group, an electronically favored position.

The core of this protocol is the in situ generation of an electrophilic iodine species. While molecular iodine (I₂) is generally not electrophilic enough to react with many aromatic rings, its reactivity can be enhanced by an oxidizing agent.[4] In this procedure, hydrogen peroxide oxidizes iodide ions (from KI) to generate a more potent electrophilic iodinating agent, hypothesized to be a species like I⁺.[3] This "green" approach avoids the use of heavy metals or harsh acids often found in other iodination methods.[3]

The general mechanism proceeds in two key steps:

  • Attack of the Electrophile: The π-electrons of the electron-rich aromatic ring attack the electrophilic iodine species (I⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (e.g., water or the solvent) removes a proton from the carbon atom bearing the iodine, restoring aromaticity to the ring and yielding the final iodinated product.[5]

Reagent & Material Data

Proper preparation requires accurate knowledge of the materials involved. All quantitative data is summarized below.

Compound Role Formula MW ( g/mol ) Physical State m.p. (°C) b.p. (°C) Density (g/mL)
4-MethoxybenzaldehydeStarting MaterialC₈H₈O₂136.15Clear Liquid-1248 - 2491.121
Potassium IodideIodine SourceKI166.00White Solid68113303.12
Hydrogen Peroxide (30%)OxidantH₂O₂34.01Colorless Liquid-26105~1.11
Acetic AcidSolventCH₃COOH60.05Colorless Liquid16.51181.049
This compoundProductC₈H₇IO₂262.04White Solid115 - 116N/AN/A

Data sourced from references[6][7][8][9][10].

Safety & Handling Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • 4-Methoxybenzaldehyde: Can be harmful if swallowed and is an air-sensitive liquid.[6][11] Avoid exposure to air for prolonged periods.

  • Potassium Iodide: Harmful if swallowed and causes skin and serious eye irritation.[12][13] Prolonged exposure may cause damage to organs.[13]

  • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Fire risk in contact with combustible materials. Handle with extreme care.

  • Acetic Acid (Glacial): Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Iodine (Generated in situ): Harmful if swallowed, inhaled, or in contact with skin.[14][15] Causes skin and serious eye irritation and may cause respiratory irritation.[16][17] Causes damage to organs (thyroid) through prolonged exposure.[17]

  • Work-up Reagents (Sodium Thiosulfate, Sodium Bicarbonate, Ethyl Acetate, Brine): Handle with standard laboratory care. Ethyl acetate is flammable.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (4-Methoxybenzaldehyde, KI) solution 2. Prepare Solutions (Starting material in Acetic Acid) reagents->solution Dissolve setup 3. Reaction Setup (Stirring, Room Temp) solution->setup addition 4. Add Reagents (KI, then H₂O₂ dropwise) setup->addition monitor 5. Monitor Progress (via Thin Layer Chromatography) addition->monitor Stir ~2-4h quench 6. Quench Reaction (Add aq. Na₂S₂O₃) monitor->quench Reaction Complete extract 7. Extraction (Ethyl Acetate & aq. NaHCO₃) quench->extract dry 8. Dry & Concentrate (Dry over MgSO₄, Evaporate) extract->dry Separate organic layer purify 9. Purify Product (Silica Gel Column Chromatography) dry->purify characterize 10. Characterization (¹H NMR, ¹³C NMR, MS) purify->characterize Isolate pure fractions

Caption: Experimental workflow for the iodination of 4-methoxybenzaldehyde.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for the oxidative iodination of activated aromatic compounds.[3]

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel), chamber, and UV lamp

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.00 g, 7.34 mmol, 1.0 equiv.).

    • Add glacial acetic acid (20 mL) to dissolve the starting material. Begin stirring the solution at room temperature.

  • Reagent Addition:

    • Add potassium iodide (KI) (1.34 g, 8.07 mmol, 1.1 equiv.) to the stirred solution.

    • Slowly add 30% hydrogen peroxide (H₂O₂) (0.90 mL, 8.07 mmol, 1.1 equiv.) dropwise over a period of 15-20 minutes using a dropping funnel or syringe.

    • Rationale: Slow addition of the oxidant is crucial to control the reaction rate, manage any potential exotherm, and prevent side reactions. The reaction mixture will typically turn a dark brown/orange color due to the formation of iodine.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). A suitable mobile phase is 15:1 Petroleum Ether:Ethyl Acetate.[8] The starting material and product can be visualized under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a 250 mL beaker containing 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the dark color dissipates, indicating that excess iodine has been quenched.

    • Transfer the mixture to a 250 mL separatory funnel. Add ethyl acetate (50 mL) and shake vigorously.

    • Allow the layers to separate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).

    • Rationale: The bicarbonate wash is essential to remove the acetic acid solvent, which would interfere with the subsequent evaporation and purification steps. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Collect the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a pale yellow or off-white solid.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting from 20:1 and moving to 15:1).[8]

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid.

    • Expected Yield: 80-90%. A reported synthesis using a similar method yielded 90%.[8]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White solid.

  • Melting Point: 115–116 °C.[8]

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H, -CHO), 8.31 (d, J = 1.9 Hz, 1H, Ar-H), 7.86 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 6.93 (d, J = 8.5 Hz, 1H, Ar-H), 3.98 (s, 3H, -OCH₃).[8]

  • ¹³C NMR (101 MHz, CDCl₃): δ 189.4, 162.8, 141.1, 132.1, 131.4, 110.5, 86.5, 56.8.[8]

  • High-Resolution Mass Spectrometry (HRMS-ESI): m/z [M+H]⁺ calculated for C₈H₈O₂I: 262.9564; found: 262.9576.[8]

References

  • Vertex AI Search, 3-Iodo-4-hydroxybenzaldehyde synthesis. (Source: ChemicalBook)
  • Rhodium.ws. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium iodide. [Link]

  • ChemSupply Australia. Safety Data Sheet IODINE. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET Potassium Iodide. [Link]

  • Penta chemicals. (2024). Iodine - SAFETY DATA SHEET. [Link]

  • AWS. (2015). 4-Methoxybenzaldehyde Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Iodine - Safety Data Sheet. [Link]

  • Harper College. Material Safety Data Sheet Iodine MSDS. [Link]

  • Edvotek. SDS-Potassium Iodide. [Link]

  • Erowid. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. [Link]

  • National Institutes of Health (NIH). (2013). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Molecules, 18(1), 559–573. [Link]

  • Carl ROTH. Safety Data Sheet: Iodine solution. [Link]

  • Narender, N., et al. (2008). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Synthetic Communications, 38(22), 3894-3902. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • The Royal Society of Chemistry. (2021). Supporting Information For: Hypervalent iodine(iii)-promoted regioselective iodination of arylaldehydes. [Link]

  • Google Patents.
  • The Royal Society of Chemistry. (2017). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. Green Chemistry, 19(2), 438-444. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1494376, this compound. [Link]

  • Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Green Chemistry Letters and Reviews, 12(2), 125-131. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11265892, 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. [Link]

  • Wikipedia. Electrophilic halogenation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31244, 4-Methoxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 163588606, 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. [Link]

  • University of Calgary. MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. [Link]

  • Vertex AI Search, 3-HYDROXY-4-IODOBENZALDEHYDE synthesis. (Source: ChemicalBook)
  • Erowid. Iodination and Hydroxylation of Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79499, Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. [Link]

  • PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 169. [Link]

Sources

The Art of the Bond: A Detailed Guide to Suzuki Coupling with 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth exploration of the application of this powerful reaction to a particularly useful and versatile building block: 3-iodo-4-methoxybenzaldehyde.

This document moves beyond a simple recitation of steps, offering a deep dive into the causality behind experimental choices. We will dissect the reaction mechanism, explore the critical roles of each component, and provide robust, field-proven protocols to empower researchers to confidently and successfully employ this compound in their synthetic endeavors.

Understanding the Substrate: this compound

This compound is a trifunctional aromatic compound possessing an aldehyde, a methoxy group, and an iodo substituent. This unique combination of functionalities makes it a highly valuable starting material. The electron-donating methoxy group activates the aromatic ring, while the ortho-iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling. The aldehyde group, a versatile functional group, can be retained in the final product or serve as a precursor for a multitude of further transformations.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount to troubleshooting and optimizing your reactions.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArylIodide 3-Iodo-4-methoxy- benzaldehyde (Ar-I) ArylIodide->OxAdd PdII_Complex trans-ArPd(II)L₂(I) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Base Base (e.g., K₂CO₃) BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Base->BoronicAcid Boronate Ar'B(OH)₃⁻ BoronicAcid->Boronate Boronate->Transmetalation DiarylPd cis-ArPd(II)L₂(Ar') Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step, particularly with less reactive aryl halides.[2] The high reactivity of the C-I bond in our substrate facilitates this process.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Key Reaction Parameters and Their Rationale

The success of a Suzuki coupling reaction hinges on the careful selection and optimization of several key parameters.

ParameterRecommended Choice for this compoundRationale
Palladium Pre-catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃These are common and effective pre-catalysts. Pd(PPh₃)₄ is often used directly as the active Pd(0) species. Pd(II) pre-catalysts like Pd(dppf)Cl₂ are reduced in situ to the active Pd(0) catalyst.
Ligand Triphenylphosphine (PPh₃), SPhos, XPhosFor routine couplings, PPh₃ is often sufficient. For more challenging or sterically hindered couplings, bulky and electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields by promoting both oxidative addition and reductive elimination.[3]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃An inorganic base is essential for the transmetalation step. K₂CO₃ is a good starting point. For less reactive boronic acids or to accelerate the reaction, stronger bases like K₃PO₄ or Cs₂CO₃ can be employed.[4]
Solvent Toluene/Water, Dioxane/Water, or THF/Water (typically in a 4:1 or 5:1 ratio)A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base. The presence of water is crucial for the activation of the boronic acid by the base.[5] Anhydrous conditions can also be successful with certain base and boronic ester combinations.
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a reliable starting point for a wide range of arylboronic acids.

Protocol_Workflow Start Start Setup 1. Assemble Reaction Start->Setup Inert 2. Establish Inert Atmosphere Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Catalyst 4. Add Catalyst Solvent->Catalyst Heat 5. Heat to Reaction Temp. Catalyst->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Workup 7. Aqueous Workup Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify End End Purify->End

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (or 1,4-Dioxane)

  • Deionized water

  • Round-bottom flask or reaction tube with a magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed 4:1 mixture of toluene (or 1,4-dioxane) and deionized water by bubbling the inert gas through the solvent mixture for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Solvent Addition: Add a 5:1 mixture of 1,4-dioxane and deionized water.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 15-30 minutes.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poorly soluble base.Use a fresh batch of catalyst and ligand. Ensure thorough degassing of solvents. Use a finely powdered base or consider a more soluble base like K₃PO₄.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure a strictly anaerobic reaction setup. Reduce the catalyst loading.
Protodeboronation (Loss of Boronic Acid) Presence of excess water or protic solvents; Prolonged reaction times at high temperatures.Use a minimal amount of water or consider anhydrous conditions with a suitable base (e.g., KF). Monitor the reaction closely and stop when complete.
Dehalogenation of Aryl Iodide High temperatures; Certain bases.Lower the reaction temperature. Screen different bases (e.g., switch from a strong base to a milder one).

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Thomas, A. A.; Ragaini, F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 2014 , 20 (11), 3056-3066. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Joshaghani, M.; et al. Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 2006 , 259 (1-2), 35-40. [Link]

  • Wang, L.; et al. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Catalysis Letters, 2019 , 149, 2417–2426. [Link]

  • Kotha, S.; et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

  • Callam, C. S.; Lowary, T. L. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 2001 , 78 (7), 947. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

Sources

Application Notes & Protocols: 3-Iodo-4-methoxybenzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-4-methoxybenzaldehyde is a strategically important bifunctional building block in organic synthesis. Its structure, featuring an electron-rich methoxy-substituted benzene ring, a reactive aldehyde handle, and a versatile iodine substituent, makes it an ideal precursor for a wide array of molecular architectures. The iodine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. Concurrently, the aldehyde group offers a gateway for transformations such as olefination, reductive amination, and condensation reactions. This guide provides an in-depth exploration of its synthetic utility, focusing on key applications in the synthesis of complex molecules, particularly in the realm of medicinal chemistry, such as the development of combretastatin analogs. Detailed, field-proven protocols are provided to empower researchers in leveraging this compound's full potential.

Introduction: The Strategic Value of this compound

In the landscape of synthetic chemistry, the efficiency of a multi-step synthesis often hinges on the selection of starting materials that offer convergent and versatile reaction pathways. This compound emerges as a paramount example of such a scaffold. The interplay of its three key functional components—the methoxy group, the iodine atom, and the aldehyde—provides a powerful toolkit for molecular construction.

  • The Aryl Iodide Moiety : The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, the crucial first step in many cross-coupling reactions.[1][2] This high reactivity allows for milder reaction conditions and broader substrate scope compared to the analogous bromides or chlorides, making it the handle of choice for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[3][4][5]

  • The Aldehyde Functionality : As a classic electrophilic center, the aldehyde group is a gateway to a vast number of transformations. It readily participates in Wittig-type olefinations, reductive aminations to form secondary and tertiary amines, and can be oxidized to a carboxylic acid or reduced to an alcohol, providing numerous avenues for molecular diversification.

  • The Methoxy-Substituted Ring : The electron-donating methoxy group influences the electronic properties of the aromatic ring and is a common feature in many biologically active natural products and pharmaceutical agents. Its presence is particularly notable in the A-ring of combretastatins, a class of potent tubulin polymerization inhibitors.[6]

Physicochemical Properties

A summary of the key properties of this compound is presented below for easy reference.

PropertyValueReference
CAS Number 2314-37-6[7]
Molecular Formula C₈H₇IO₂[7]
Molecular Weight 262.04 g/mol [7]
Appearance Solid
Melting Point 107-112 °C
IUPAC Name This compound[7]
SMILES COC1=C(C=C(C=C1)C=O)I[7]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The workflow for these reactions generally follows a consistent catalytic cycle, which allows for the modular construction of complex molecular frameworks.

Cross_Coupling_Workflow cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I Complex B->C D Transmetalation (e.g., Suzuki) or Carbopalladation (e.g., Heck) C->D Coupling Partner (e.g., R-B(OH)2) E Ar-Pd(II)-R Complex D->E F Reductive Elimination E->F F->A Ar-R (Product) Product Coupled Product F->Product Reactant1 3-Iodo-4-methoxy- benzaldehyde (Ar-I) Reactant1->B Reactant2 Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) Reactant2->D

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl linkages by coupling an aryl halide with an organoboron reagent.[8] This reaction is central to synthesizing analogs of natural products like combretastatins.[6][9]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source, often generated in situ from Pd(OAc)₂ or using a stable complex like Pd(PPh₃)₄, is essential to initiate the catalytic cycle.[8]

  • Ligand: Phosphine ligands (e.g., PPh₃) stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It activates the organoboron species to form a more nucleophilic "ate" complex, facilitating the key transmetalation step.[8]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[9]

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a direct route to stilbene and cinnamate derivatives.[4][10]

Causality Behind Experimental Choices:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and robust precatalyst.[11]

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HI generated during the reaction, regenerating the Pd(0) catalyst.[4][11]

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are often required to achieve the necessary reaction temperatures.[11]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct and efficient method for linking terminal alkynes to the aryl iodide scaffold, a key transformation for creating rigid molecular linkers and precursors for heterocycles.[5]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) activates the aryl iodide, while a copper(I) salt (e.g., CuI) forms a copper acetylide intermediate, which accelerates the transmetalation step.[5][12]

  • Base: An amine base, often the solvent itself (e.g., triethylamine, diisopropylamine), is required to deprotonate the terminal alkyne and neutralize the HX byproduct.[12]

  • Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) and catalyst contamination have led to the development of copper-free protocols, which are now widely used.[13]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

For pharmaceutical and materials science applications, the formation of C-N bonds is critical. The Buchwald-Hartwig amination allows for the direct coupling of amines with aryl halides, a significant improvement over classical methods.[3][14]

Causality Behind Experimental Choices:

  • Ligand is Key: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are required to promote the challenging C-N reductive elimination step.[15]

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[14][15]

Application Spotlight: Synthesis of Combretastatin A-4 Analogs

Combretastatins are a class of natural stilbenes that exhibit potent anti-cancer activity by inhibiting tubulin polymerization.[6] Combretastatin A-4 (CA-4) is a leading compound in this class.[6] this compound is an excellent precursor for the "A-ring" of many CA-4 analogs. The following workflow illustrates a common synthetic strategy.

Combretastatin_Synthesis A 3-Iodo-4-methoxy- benzaldehyde (A-Ring Precursor) C Wittig Reaction A->C B Wittig Reagent (e.g., 3,4,5-Trimethoxy- benzyltriphenylphosphonium bromide) B->C D Iodo-stilbene Intermediate C->D Forms cis-stilbene linkage F Suzuki Coupling D->F E Suzuki Coupling Partner (e.g., Arylboronic Acid) E->F G Final Combretastatin Analog F->G Introduces further diversity

Caption: Synthetic workflow for Combretastatin analogs via Wittig and Suzuki reactions.

This modular approach allows for the late-stage diversification of the stilbene scaffold. The initial Wittig reaction establishes the core structure, and a subsequent Suzuki coupling on the still-present iodine atom can introduce a wide variety of substituents to probe structure-activity relationships (SAR).

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling of this compound

Principle: Palladium-catalyzed cross-coupling of the aryl iodide with an arylboronic acid to form a biaryl product. This protocol is adapted from procedures for similar substrates.[9]

Reagents & MaterialsAmount (1 mmol scale)
This compound262 mg (1.0 mmol, 1.0 eq)
Arylboronic Acid1.5 mmol (1.5 eq)
Palladium(II) Acetate [Pd(OAc)₂]11.2 mg (0.05 mmol, 5 mol%)
Triphenylphosphine [PPh₃]26.2 mg (0.1 mmol, 10 mol%)
Potassium Carbonate [K₂CO₃]414 mg (3.0 mmol, 3.0 eq)
1,4-Dioxane (degassed)8 mL
Water (degassed)2 mL
Round-bottom flask, condenser---

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[9]

Protocol 2: Heck Reaction with an Acrylate Ester

Principle: Palladium-catalyzed arylation of an alkene to form a C-C bond, yielding a substituted cinnamate derivative.[4][11]

Reagents & MaterialsAmount (1 mmol scale)
This compound262 mg (1.0 mmol, 1.0 eq)
tert-Butyl Acrylate167 µL (1.1 mmol, 1.1 eq)
Palladium(II) Acetate [Pd(OAc)₂]4.5 mg (0.02 mmol, 2 mol%)
Triethylamine [Et₃N]280 µL (2.0 mmol, 2.0 eq)
N,N-Dimethylformamide (DMF)5 mL
Round-bottom flask, condenser---

Procedure:

  • Add this compound and palladium(II) acetate to a dry round-bottom flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add DMF, tert-butyl acrylate, and triethylamine via syringe.

  • Heat the mixture to 100 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 6-18 hours).

  • Cool the reaction to room temperature and pour into water (30 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target cinnamate.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

Principle: A copper-free, palladium-catalyzed coupling of the aryl iodide with a terminal alkyne. This method minimizes the formation of alkyne homocoupling byproducts.[13]

Reagents & MaterialsAmount (1 mmol scale)
This compound262 mg (1.0 mmol, 1.0 eq)
Terminal Alkyne1.2 mmol (1.2 eq)
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]14 mg (0.02 mmol, 2 mol%)
Cesium Carbonate [Cs₂CO₃]488 mg (1.5 mmol, 1.5 eq)
Tetrahydrofuran (THF), anhydrous5 mL
Round-bottom flask---

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and cesium carbonate.

  • Add anhydrous THF, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate the desired aryl alkyne.

Conclusion

This compound is a high-value, versatile reagent for the synthesis of complex organic molecules. Its capacity to undergo a wide range of orthogonal transformations—most notably palladium-catalyzed cross-couplings at the iodo position and classical aldehyde chemistry—makes it an indispensable tool for researchers in synthetic chemistry and drug development. The protocols and applications detailed herein provide a robust framework for leveraging this building block to its full potential, enabling the efficient and modular construction of novel chemical entities.

References

  • BenchChem. (2025). Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs.
  • Jędrzejczyk, M., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Beilstein Journals. (n.d.). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Available at: [Link]

  • ResearchGate. (2024). Synthesis of combretastatin A-4 analogs and their structures. Available at: [Link]

  • University of Babylon Private CDN. (n.d.). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • University of Regensburg. (n.d.). Heck Reaction. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • White Rose Research Online. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • RSC Publishing. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Available at: [Link]

  • FloW Chemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. Available at: [Link]

  • RSC Publishing. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Available at: [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Available at: [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 3-Iodo-4-methoxybenzaldehyde via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-4-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of various biologically active molecules and complex organic structures. The purity of this building block is paramount to the success of subsequent synthetic steps, directly impacting reaction yields, side-product formation, and the biological efficacy of the final compounds. This application note provides a comprehensive, field-proven guide for the purification of crude this compound using silica gel column chromatography. We will delve into the causality behind methodological choices, from thin-layer chromatography (TLC) method development to a detailed, step-by-step column chromatography protocol. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and reproducible purification strategy.

Compound Profile and Critical Safety Considerations

Before commencing any experimental work, it is essential to be familiar with the physicochemical properties and hazards associated with this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₇IO₂[1]
Molecular Weight262.04 g/mol [1]
AppearanceWhite to off-white solid[2]
Melting Point107-116 °C[2]
CAS Number2314-37-6

Safety & Handling: this compound is classified as toxic if swallowed and very toxic to aquatic life[1]. Furthermore, the compound is noted to be sensitive to air and light, which can lead to degradation over time[3].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves.

  • Handling: Handle the solid compound in a fume hood to avoid inhalation of fine particulates.

  • Storage: Store in a tightly sealed container, protected from light, and at a recommended temperature of 2-8°C.

The Principle of Separation: Exploiting Polarity

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For this compound, this principle is applied as follows:

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is the standard choice. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used to carry the crude mixture through the silica gel.

  • Mechanism of Separation: The components of the crude mixture are in a dynamic equilibrium between being adsorbed onto the polar silica gel and dissolved in the mobile eluent[4].

    • This compound: This molecule possesses moderate polarity due to the aldehyde (C=O) and methoxy (C-O-C) functional groups.

    • Less Polar Impurities: (e.g., unreacted starting materials like p-anisaldehyde, or non-polar side products) will have a weaker affinity for the silica gel and will be carried through the column more quickly by the eluent.

    • More Polar Impurities: (e.g., over-oxidized products or compounds with free hydroxyl groups) will interact more strongly with the silica gel and elute much slower, or may remain at the top of the column.

By carefully selecting the eluent composition, we can create a "separation window" where the target compound elutes cleanly, isolated from faster and slower-moving impurities.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Attempting a column separation without prior TLC analysis is inefficient and risks failure. TLC is a rapid, small-scale version of column chromatography used to determine the optimal eluent system. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.2 - 0.4 for this compound, ensuring good separation from impurities[5].

Protocol for TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the solution onto a silica gel TLC plate, about 1 cm from the bottom edge. Keep the spot as small as possible (1-2 mm diameter)[5].

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the spot line. Cover the chamber to maintain a saturated atmosphere.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots using the following methods in sequence:

    • UV Light (254 nm): As a conjugated aromatic system, the compound should be visible as a dark spot under short-wave UV light[4][6]. Circle the spots with a pencil.

    • Iodine Staining: Place the plate in a chamber with a few crystals of iodine. Most organic compounds will develop a temporary brown stain[6].

    • Anisaldehyde or Permanganate Stain: For permanent visualization and detection of specific functional groups, dip the plate into a p-anisaldehyde or potassium permanganate staining solution, then gently heat with a heat gun until colored spots appear[6]. The aldehyde group should be reactive to these stains.

Selecting the Eluent System

The most effective eluent is typically a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or DCM). Based on literature precedents, the following systems are excellent starting points[2][7].

Table 2: Recommended TLC Solvent Systems for Method Development

SystemRatio (v/v)PolarityComments
Hexanes:Ethyl Acetate9:1 (10% EtOAc)LowGood starting point.
Hexanes:Ethyl Acetate4:1 (20% EtOAc)MediumOften cited for similar compounds[7].
Petroleum Ether:Ethyl Acetate15:1 (~6% EtOAc)Low-MediumReported to give good separation[2].
Hexanes:DCM1:1 (50% DCM)MediumAlternative system if acetate esters are problematic.

Analysis: Adjust the solvent ratio until the Rƒ of the main spot (your product) is in the target range of 0.2-0.4, and it is well-resolved from any impurity spots.

Detailed Protocol: Preparative Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column dimensions and solvent volumes should be scaled accordingly for different sample sizes.

Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Sand (acid-washed)

  • Hexanes or Petroleum Ether (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM)

  • Round-bottom flasks

  • Test tubes or fraction collector vials

  • TLC plates, chamber, and visualization reagents

  • Rotary evaporator

Step-by-Step Purification Procedure

Step 1: Sample Preparation (Dry Loading) Dry loading is superior to wet loading as it ensures a narrow, evenly distributed starting band, leading to sharper separation[8][9].

  • Dissolve the crude material (e.g., 1.5 g) in a minimal volume of DCM (approx. 10-15 mL) in a round-bottom flask.

  • Add 3-4 grams of silica gel to the flask.

  • Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. Ensure all solvent is removed.

Step 2: Column Packing (Slurry Method) A well-packed column is critical to prevent cracking or channeling of the solvent.

  • Secure the glass column vertically to a clamp stand.

  • Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

  • In a separate beaker, prepare a slurry of silica gel (approx. 60-75 g for a 1.5 g sample) in the initial, least polar eluent determined by TLC (e.g., 10% Ethyl Acetate in Hexanes).

  • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

  • Gently tap the side of the column to dislodge air bubbles and encourage uniform packing[9].

  • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

Step 3: Loading the Sample

  • Carefully add the dry-loaded silica powder from Step 1 onto the top of the packed silica bed, creating a thin, even layer.

  • Gently place a ~1 cm layer of sand on top of the sample layer to prevent disturbance during eluent addition.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting the eluting solvent in test tubes or vials (e.g., 15-20 mL per fraction).

  • Maintain a constant level of eluent at the top of the column to avoid introducing air. Use gentle positive pressure (flash chromatography) to achieve a steady flow rate.

  • If impurities are very close to the product, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (e.g., from 10% to 15% Ethyl Acetate) after the initial non-polar impurities have eluted.

Step 5: Monitoring the Separation

  • Analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.

  • Develop and visualize the plate as described in Section 4.1.

  • Identify the fractions containing only the pure product (single spot at the correct Rƒ).

Step 6: Product Isolation

  • Combine the pure fractions in a large round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The final product should be a white to off-white solid. Determine the yield and confirm purity via analytical methods (e.g., ¹H NMR, melting point).

Visualization of the Purification Workflow

The following diagram illustrates the complete logical flow of the purification process.

Purification_Workflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_iso Isolation & Verification Crude Crude Product TLC TLC Method Development (Find Eluent, Rf ~0.3) Crude->TLC Analyze DryLoad Dry Loading onto Silica Crude->DryLoad Adsorb Pack Pack Column with Silica Slurry TLC->Pack Informs Eluent Choice Load Load Sample onto Column DryLoad->Load Pack->Load Elute Elute with Solvent System & Collect Fractions Load->Elute TLC_Fractions Monitor Fractions by TLC Elute->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Purified Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Column Chromatography

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Eluent system is too polar. 2. Column was overloaded with crude material. 3. Column was packed poorly (cracks/channels).1. Re-develop TLC with a less polar eluent. 2. Use a larger column or less sample. A general rule is 30-50g of silica per 1g of crude material. 3. Repack the column carefully, ensuring no air bubbles.
Product Does Not Elute 1. Eluent system is not polar enough.1. Gradually increase the polarity of the eluent (e.g., increase % ethyl acetate).
Streaking on Column/TLC 1. Compound is highly polar or acidic/basic, interacting too strongly with silica. 2. Sample is not fully dissolved or is degrading on the silica.1. While not typical for this compound, adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica[8]. 2. Ensure complete dissolution for dry loading; work quickly to minimize contact time on the column.
Low Recovery of Product 1. Irreversible adsorption to the silica gel. 2. Some product was discarded in mixed fractions.1. Consider deactivating the silica as mentioned above. 2. Re-run the mixed fractions on a second, smaller column to recover more product.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1494376, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11265892, 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry (2019). Supporting Information for an organic synthesis publication. Retrieved from [Link]

  • Max-Planck-Gesellschaft (2016). Supporting Information detailing column chromatography procedures. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry (2020). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. TLC Stains and Dips. Retrieved from [Link]

  • Organic Syntheses (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]

  • White Rose Research Online (2018). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Reddit r/Chempros (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable and Efficient Synthesis of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Iodo-4-methoxybenzaldehyde is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the presence of three reactive functional groups: an aldehyde, an iodo group, and a methoxy group. The iodo substituent is particularly valuable as it allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] This makes it an essential intermediate in the synthesis of complex molecules, including drug candidates and natural products. This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound via the direct iodination of 4-methoxybenzaldehyde.

Rationale for the Selected Synthetic Route

The direct electrophilic iodination of 4-methoxybenzaldehyde (p-anisaldehyde) was chosen for its atom economy, straightforward procedure, and scalability. The methoxy group is an ortho-, para-directing activator, and since the para position is blocked by the aldehyde, the iodination occurs regioselectively at the ortho position (position 3).

Several iodinating systems can be employed for this transformation.[1] This protocol utilizes a robust and well-documented method employing iodine (I₂) in the presence of an oxidizing agent. The in-situ generation of a more electrophilic iodine species enhances the rate and efficiency of the reaction.

Experimental Workflow

The overall workflow for the scale-up synthesis of this compound is depicted below. It involves the reaction setup, monitoring, workup, and purification of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol

This protocol is designed for a 100 g scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPurity
4-Methoxybenzaldehyde136.15100 g0.734≥98%
Iodine (I₂)253.81186.4 g0.734≥99.8%
Phenyliodine diacetate (PIDA)322.10354.8 g1.101≥98%
Dichloromethane (DCM)84.931.5 L-Anhydrous
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)-As needed--
Brine-500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--
Petroleum Ether-As needed-ACS Grade
Ethyl Acetate88.11As needed-ACS Grade
Equipment
  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography or recrystallization

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The oxidizing agent, PIDA, activates the iodine to a more electrophilic species, which then attacks the electron-rich aromatic ring of 4-methoxybenzaldehyde.

G cluster_0 Activation of Iodine cluster_1 Electrophilic Aromatic Substitution I2 I₂ I_plus I⁺ (electrophilic iodine species) I2->I_plus Oxidation PIDA PIDA PIDA->I_plus Anisaldehyde 4-Methoxybenzaldehyde Intermediate Wheland Intermediate Anisaldehyde->Intermediate + I⁺ Product This compound Intermediate->Product - H⁺ H_plus H⁺

Caption: Simplified reaction mechanism for the iodination of 4-methoxybenzaldehyde.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxybenzaldehyde (100 g, 0.734 mol) and dichloromethane (1.5 L).

    • Stir the mixture until the 4-methoxybenzaldehyde is completely dissolved.

    • Add iodine (186.4 g, 0.734 mol) to the solution. The solution will turn dark brown.

    • Add phenyliodine diacetate (PIDA) (354.8 g, 1.101 mol) portion-wise over 30 minutes. An exotherm may be observed.

  • Reaction and Monitoring:

    • Heat the reaction mixture to a gentle reflux (approximately 40°C for DCM) and maintain for 3-5 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the polarity to a 15:1 petroleum ether:ethyl acetate mixture).[2]

    • Recrystallization (Alternative): Alternatively, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield a white to off-white solid.

  • Drying:

    • Dry the purified product under vacuum to remove any residual solvents. The expected yield is in the range of 85-95%.

Characterization Data
  • Appearance: White to off-white solid

  • Melting Point: 115–116 °C[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (s, 1H), 8.31 (d, J = 1.9 Hz, 1H), 7.86 (dd, J = 8.5, 2.0 Hz, 1H), 6.93 (d, J = 8.5 Hz, 1H), 3.98 (s, 3H).[2]

  • ¹³C NMR (101 MHz, CDCl₃): δ 189.4, 162.8, 141.1, 132.1, 131.4, 110.5, 86.5, 56.8.[2]

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.[4][5]

  • Iodine Handling: Iodine is corrosive and can cause severe burns.[3] Handle with care and avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6] Iodine vapors are also toxic if inhaled.[6]

  • Dichloromethane: Dichloromethane is a suspected carcinogen. Minimize exposure by handling it in a fume hood.

  • Quenching: The quenching step with sodium thiosulfate can be exothermic. Add the quenching solution slowly and with good stirring.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature.Increase reaction time and/or temperature slightly. Ensure efficient stirring.
Inactive oxidizing agent.Use a fresh batch of PIDA.
Low YieldProduct loss during workup or purification.Ensure complete extraction and careful handling during purification.
Side reactions.Control the reaction temperature carefully. Ensure slow addition of the oxidizing agent.
Product ContaminationIncomplete quenching.Add more sodium thiosulfate solution until the color of iodine is completely discharged.
Inefficient purification.Optimize the solvent system for column chromatography or recrystallization.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their synthetic needs. The provided characterization data will aid in confirming the identity and purity of the final product.

References

  • RSC Advances. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. Available from: [Link]

  • The University of Vermont. Iodinations: Standard Operating Procedures. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information For. Available from: [Link]

  • Taylor & Francis Online. Full article: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Available from: [Link]

  • RSC Advances. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. Available from: [Link]

  • WorldOfChemicals. 3-iodo-4-methoxy-benzaldehyde suppliers USA. Available from: [Link]

  • National Institutes of Health. Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Available from: [Link]

  • American Chemical Society. Specific Solvent Issues with Iodination. Available from: [Link]

  • University of Sheffield. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]

  • Safety Data Sheet. SDS- Iodine Solution. Available from: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Iodo-4-methoxybenzaldehyde in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-iodo-4-methoxybenzaldehyde as a pivotal starting material for the synthesis of diverse and complex heterocyclic compounds. We delve into the strategic considerations behind its use, focusing on the orthogonal reactivity of its functional groups—the aryl iodide for transition-metal-catalyzed cross-coupling and the aldehyde for classical condensation and cyclization reactions. This guide offers detailed, field-proven protocols, mechanistic insights, and comparative data for the synthesis of high-value scaffolds such as benzofurans, indoles, and quinolines.

Introduction: Unveiling the Synthetic Potential of this compound

This compound is a trifunctional aromatic building block that serves as an exceptionally versatile platform in modern organic synthesis.[1][2] Its structure, featuring an aldehyde, a methoxy group, and an iodine atom on a benzene ring, presents a unique combination of reactive sites.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides in oxidative addition to low-valent transition metals, particularly palladium(0).[3] This makes it an ideal handle for a vast array of powerful C-C and C-heteroatom bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[3][4][5]

  • The Aldehyde Group: This functionality is a cornerstone of classical organic chemistry, readily participating in condensations, reductive aminations, and multicomponent reactions to form new rings.[6][7]

  • The Methoxy Group: This electron-donating group influences the electronic properties of the aromatic ring and can play a role in directing regioselectivity in certain reactions.

The strategic power of this molecule lies in the ability to selectively address these functional groups, enabling the construction of complex heterocyclic systems in a controlled and efficient manner. This guide will explore several such transformations, providing both the "how" (protocols) and the "why" (mechanistic rationale).

Synthetic Pathways & Methodologies

We will now explore the application of this compound in the synthesis of three medicinally relevant heterocyclic cores.

Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

The benzofuran scaffold is prevalent in numerous natural products and pharmaceuticals.[8][9] A highly effective strategy for its synthesis involves a palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization.

Causality and Mechanistic Insight: The Sonogashira reaction proceeds through a synergistic dual catalytic cycle.[10] The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle generates a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, forges the new C(sp²)-C(sp) bond.[3][5] The resulting 2-alkynylphenol precursor (formed in situ after demethylation or by starting with a hydroxyl equivalent) can then undergo a 5-endo-dig cyclization to furnish the benzofuran ring.[11]

sonogashira_benzofuran start This compound + Terminal Alkyne pd_cycle Pd(0)/Cu(I) Catalysis (Sonogashira Coupling) start->pd_cycle Reagents: PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) intermediate 2-Alkynylphenol Intermediate pd_cycle->intermediate cyclization Intramolecular Cyclization (5-endo-dig) intermediate->cyclization product Substituted Benzofuran cyclization->product

Caption: Workflow for Benzofuran Synthesis.

Protocol 1: One-Pot Synthesis of 2-Phenyl-5-methoxybenzofuran-6-carbaldehyde

This protocol is adapted from established Sonogashira coupling and benzofuran synthesis methodologies.[11][12]

Materials:

  • 3-Iodo-4-hydroxybenzaldehyde (Note: starting with the hydroxyl analog simplifies the cyclization step)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-iodo-4-hydroxybenzaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous toluene, followed by degassed triethylamine (3.0 eq).

  • To the stirring suspension, add phenylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired benzofuran product.

Data Summary: Benzofuran Synthesis

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ / CuINEt₃Toluene805~75-85Adapted from[11][12]
1-HexynePd(PPh₃)₄ / CuIDIPADMF606~70-80General Conditions
EthynyltrimethylsilanePd(OAc)₂ / PPh₃ / CuIK₂CO₃Acetonitrile858~80-90General Conditions
Synthesis of Indoles via Palladium-Catalyzed Annulation

The indole nucleus is a privileged scaffold in medicinal chemistry.[13][14] Palladium-catalyzed cascade reactions provide a powerful entry to substituted indoles from this compound. One such approach involves the reaction with an appropriately functionalized amine, such as an N-protected allylamine, via a cascade of C-N coupling and intramolecular Heck cyclization.[15]

Causality and Mechanistic Insight: This transformation is a testament to the power of cascade catalysis. The reaction likely initiates with a Buchwald-Hartwig-type amination or a related C-N bond formation. The resulting intermediate possesses both the aryl ring and an alkene, perfectly poised for an intramolecular Heck reaction. This cyclization step forms the five-membered pyrrole ring, followed by isomerization/aromatization to yield the stable indole core. The choice of ligands on the palladium catalyst is critical for promoting both steps of the cascade efficiently.

indole_synthesis start This compound + N-Protected Amine (e.g., allylamine) pd_catalyst Pd(0) Catalyst + Ligand start->pd_catalyst Base (e.g., K₂CO₃) Solvent (e.g., Dioxane) cn_coupling C-N Coupling pd_catalyst->cn_coupling heck_cyclization Intramolecular Heck Reaction cn_coupling->heck_cyclization Cascade Intermediate aromatization Aromatization heck_cyclization->aromatization product Substituted Indole aromatization->product

Caption: Cascade Reaction for Indole Synthesis.

Protocol 2: Synthesis of a 6-Methoxyindole-5-carbaldehyde Derivative

This is a representative protocol based on palladium-catalyzed annulation strategies.[15][16]

Materials:

  • This compound

  • N-Tosylallylamine

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), N-tosylallylamine (1.2 eq), and K₂CO₃ (2.5 eq).

  • In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (0.05 eq) and Xantphos (0.10 eq) in a small amount of dioxane.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining anhydrous dioxane.

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Heat the mixture to 110 °C in an oil bath for 12-18 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired indole.

Synthesis of Quinolines via Doebner Reaction

The quinoline framework is a key component of many pharmaceuticals, including antimalarial and antibacterial agents.[17] The Doebner reaction, a variation of the Doebner-von Miller synthesis, is a powerful multicomponent reaction that constructs the quinoline-4-carboxylic acid core from an aromatic amine, an aldehyde, and pyruvic acid.[6][18] Here, this compound serves as the aldehyde component.

Causality and Mechanistic Insight: This reaction leverages the reactivity of the aldehyde group. The process begins with the condensation of the aniline with pyruvic acid to form an imine, which then undergoes a Michael-type addition with the enol of another pyruvic acid molecule or with the enamine formed from the aniline and the aldehyde. The resulting intermediate then cyclizes via an intramolecular electrophilic aromatic substitution, followed by dehydration and oxidation to afford the aromatic quinoline ring. The iodo-substituent remains untouched, providing a valuable handle for subsequent diversification via cross-coupling.[6]

doebner_reaction reactants This compound + Aniline + Pyruvic Acid condensation Condensation & Michael Addition reactants->condensation Reflux, Ethanol intermediate Acyclic Intermediate condensation->intermediate cyclization Electrophilic Cyclization intermediate->cyclization aromatization Dehydration & Oxidation cyclization->aromatization product 2-Substituted-7-iodo-6-methoxy -quinoline-4-carboxylic acid aromatization->product

Sources

Application Note: Versatile Derivatization Strategies for the Aldehyde Group of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-4-methoxybenzaldehyde is a highly valuable, multifunctional building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its strategic substitution pattern—featuring a reactive aldehyde, an electron-donating methoxy group, and an iodine atom amenable to cross-coupling reactions—renders it a superb scaffold for generating molecular diversity. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principal strategies for derivatizing the aldehyde moiety. We present detailed, field-proven protocols for key transformations including reductive amination, Wittig olefination, condensation reactions (to form imines, oximes, and hydrazones), oxidation, and reduction. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.

Introduction: The Strategic Importance of this compound

The aldehyde functional group is a cornerstone of synthetic chemistry, acting as a versatile electrophilic center for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of this compound, this reactivity is modulated by the electronic properties of the aromatic ring substituents. The para-methoxy group acts as an electron-donating group, which can subtly influence the reactivity of the aldehyde. The ortho-iodo group, while primarily serving as a handle for subsequent metal-catalyzed cross-coupling reactions, also exerts steric and electronic effects.

The ability to selectively transform the aldehyde group is often the first critical step in a multi-step synthesis. For instance, converting the aldehyde to an amine via reductive amination introduces a key basic center common in many pharmacologically active molecules. Alternatively, its conversion to an alkene via the Wittig reaction provides a scaffold for further elaboration. This guide offers robust and reproducible protocols to unlock the synthetic potential of this key intermediate.

Core Derivatization Methodologies & Protocols

This section details five primary classes of reactions targeting the aldehyde group of this compound. For each, the underlying principles are discussed, followed by a step-by-step protocol.

Reductive Amination: Synthesis of Amines

Principle & Rationale: Reductive amination is one of the most powerful methods for forming C-N bonds.[1] The process involves two key stages: (1) the initial reaction between the aldehyde and a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines); (2) the in-situ reduction of this intermediate to the corresponding amine. The choice of reducing agent is critical. Mild, selective hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they readily reduce the protonated imine/iminium ion intermediate but are slow to react with the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[1][2][3]

Protocol 2.1.1: Synthesis of N-Benzyl-1-(3-iodo-4-methoxyphenyl)methanamine

  • Materials:

    • This compound (1.0 eq, 262 mg, 1.0 mmol)

    • Benzylamine (1.1 eq, 118 mg, 1.1 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol)

    • Dichloromethane (DCM), anhydrous (10 mL)

    • Acetic acid, glacial (1-2 drops, optional catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (262 mg, 1.0 mmol) and anhydrous DCM (10 mL).

    • Stir the solution until the aldehyde is fully dissolved.

    • Add benzylamine (118 mg, 1.1 mmol) to the solution, followed by 1-2 drops of glacial acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • In one portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Note: The reaction may be mildly exothermic.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

Wittig Reaction: Synthesis of Alkenes

Principle & Rationale: The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[4] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5] The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) generally favor the formation of the (E)-alkene.

Wittig_Workflow

Protocol 2.2.1: Synthesis of (E)-Ethyl 3-(3-iodo-4-methoxyphenyl)acrylate

  • Materials:

    • This compound (1.0 eq, 262 mg, 1.0 mmol)

    • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 eq, 383 mg, 1.1 mmol)

    • Tetrahydrofuran (THF), anhydrous (10 mL)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (262 mg, 1.0 mmol) and anhydrous THF (10 mL). Stir to dissolve.

    • Add (carbethoxymethylene)triphenylphosphorane (383 mg, 1.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC for the disappearance of the aldehyde. A procedure for a similar Wittig reaction suggests stirring for 15 minutes at room temperature followed by extraction.[4]

    • Once the reaction is complete, remove the THF under reduced pressure.

    • The crude residue will contain the desired product and triphenylphosphine oxide. Triturate the solid residue with a non-polar solvent like hexanes or diethyl ether (3 x 10 mL) to dissolve the alkene product, leaving the bulk of the triphenylphosphine oxide as a solid.

    • Filter off the solid byproduct.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-alkene.

Condensation Reactions: Imines, Oximes, and Hydrazones

Principle & Rationale: These are classic condensation reactions involving the nucleophilic attack of a nitrogen species on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule.

  • Imines (Schiff Bases): Formed with primary amines. The reaction is typically acid-catalyzed and reversible.[6]

  • Oximes: Formed with hydroxylamine. Oximes are often stable, crystalline solids and are valuable synthetic intermediates.[7] A protocol for a similar substituted benzaldehyde involves refluxing in ethanol with hydroxylamine hydrochloride and a base like sodium hydroxide.[8][9]

  • Hydrazones: Formed with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine, semicarbazide). These derivatives are also frequently crystalline and serve as useful tools for characterization or further functionalization.[10][11][12]

Condensation_Pathways

Protocol 2.3.1: Synthesis of this compound Oxime

  • Materials:

    • This compound (1.0 eq, 262 mg, 1.0 mmol)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq, 83 mg, 1.2 mmol)

    • Sodium hydroxide (NaOH) (1.2 eq, 48 mg, 1.2 mmol)

    • Ethanol (5 mL)

    • Water

    • Round-bottom flask with reflux condenser, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve this compound (262 mg, 1.0 mmol) in ethanol (5 mL).

    • Add hydroxylamine hydrochloride (83 mg, 1.2 mmol) to the solution.

    • Slowly add an aqueous solution of sodium hydroxide (48 mg in ~1 mL water) to the mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.[8]

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol under reduced pressure.

    • Add cold water to the concentrated mixture to precipitate the oxime product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.[8]

Oxidation: Synthesis of 3-Iodo-4-methoxybenzoic Acid

Principle & Rationale: Aldehydes can be readily oxidized to carboxylic acids using a variety of strong oxidizing agents.[13][14] Common reagents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder reagents like sodium chlorite (NaClO₂) under buffered conditions, which is often preferred for substrates with other sensitive functional groups.[15] The oxidation is typically robust and high-yielding.

Protocol 2.4.1: Oxidation using Potassium Permanganate

  • Materials:

    • This compound (1.0 eq, 262 mg, 1.0 mmol)

    • Potassium permanganate (KMnO₄) (approx. 2.0 eq, 316 mg, 2.0 mmol)

    • Acetone/Water solvent mixture (e.g., 1:1, 10 mL)

    • Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)

    • Hydrochloric acid (HCl), 1M

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (262 mg, 1.0 mmol) in an acetone/water mixture (10 mL) in a round-bottom flask and cool in an ice bath.

    • Slowly add solid potassium permanganate (316 mg, 2.0 mmol) in small portions. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

    • Stir the reaction at 0°C to room temperature until TLC indicates complete consumption of the aldehyde.

    • Quench the excess KMnO₄ by adding a saturated aqueous solution of NaHSO₃ until the purple color disappears completely and only the brown MnO₂ precipitate remains.

    • Filter the mixture through a pad of celite to remove the MnO₂, washing the pad with a small amount of water.

    • Transfer the filtrate to a beaker and acidify with 1M HCl until the pH is ~2. The carboxylic acid product should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-iodo-4-methoxybenzoic acid.

Reduction: Synthesis of (3-Iodo-4-methoxyphenyl)methanol

Principle & Rationale: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent that is easy to handle and tolerant of many other functional groups. It readily reduces aldehydes and ketones but typically does not affect esters, amides, or, importantly in this case, the carbon-iodine bond.

Protocol 2.5.1: Reduction using Sodium Borohydride

  • Materials:

    • This compound (1.0 eq, 262 mg, 1.0 mmol)

    • Sodium borohydride (NaBH₄) (0.5 eq, 19 mg, 0.5 mmol)

    • Methanol (MeOH) (10 mL)

    • Water

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (262 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath (0°C).

    • Slowly add sodium borohydride (19 mg, 0.5 mmol) in small portions. Caution: Hydrogen gas is evolved.

    • Stir the reaction mixture at 0°C for 30 minutes. Monitor by TLC for completion.

    • Once the reaction is complete, carefully add water (10 mL) to quench any remaining NaBH₄.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-iodo-4-methoxyphenyl)methanol, which can be further purified by recrystallization or column chromatography if necessary. The corresponding alcohol product is commercially available.[16]

Data Summary and Characterization

The successful derivatization should be confirmed using standard analytical techniques.

Reaction Type Product Functional Group Key Reagents Expected ¹H NMR Shift (Aldehyde Proton) Expected Product Characterization
Starting MaterialAldehyde-~9.8 ppm (singlet)[17]-
Reductive AminationSecondary AmineAmine, NaBH(OAc)₃Disappearance of 9.8 ppm signalAppearance of new benzylic CH₂ signal (~3.8-4.5 ppm) and N-H signal.
Wittig ReactionAlkenePhosphorus YlideDisappearance of 9.8 ppm signalAppearance of new vinyl proton signals (~6.0-8.0 ppm).
Oxime FormationOximeNH₂OH·HCl, BaseDisappearance of 9.8 ppm signalAppearance of a new oxime proton signal (CH=NOH) ~8.0-8.5 ppm and a broad OH signal.
OxidationCarboxylic AcidKMnO₄ or NaClO₂Disappearance of 9.8 ppm signalAppearance of a broad carboxylic acid OH proton signal (>10 ppm).
ReductionPrimary AlcoholNaBH₄Disappearance of 9.8 ppm signalAppearance of a benzylic CH₂ signal (~4.5 ppm) and an alcohol OH proton signal.[16]

Safety and Handling

  • This compound: Toxic if swallowed and very toxic to aquatic life.[18] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[19] Handle in a well-ventilated area or a chemical fume hood.[20][21] In case of contact, wash skin thoroughly and seek medical attention if irritation persists.[19] If ingested, call a poison center or doctor immediately.[19]

  • Reagents: All reagents mentioned in the protocols should be handled with care according to their respective Safety Data Sheets (SDS). Sodium triacetoxyborohydride and sodium borohydride react with water to produce flammable hydrogen gas. Oxidizing agents like potassium permanganate are strong oxidizers and should not be mixed with combustible materials. Always work in a well-ventilated fume hood.

Conclusion

The protocols detailed in this application note provide a robust framework for the chemical modification of this compound. These transformations of the aldehyde group are fundamental first steps for leveraging this versatile building block in complex synthetic campaigns. By providing access to amines, alkenes, oximes, carboxylic acids, and alcohols, these methods open the door to a wide range of molecular architectures, particularly for the development of novel therapeutic agents and functional materials. The presence of the iodine atom in the product molecules retains the potential for further diversification through well-established cross-coupling chemistries.

References

  • Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT5760xwsQo5vZbI0tq_AhXSPfS8l1AnsvmeW5X-vvOIa9JtLeDAU5GfI9dOkj3g57_GgCclkIE3-bTbfaFmtFpo-bEBPGirowwKDsDs1lBNDMyOGiZOt3tlfZqrlzxDLDb9Pvp-xvUlbPX6ixqy36T7WA6ie1eqjB_dFZk7UV66LkB5FJhw7n24LxhK0k_Vofxcj6dGyR19cXTrrs2Xi5vIH-z03-zfnGuviYeOnnn8sWwag7rrjO5vApIvD9NueeZ4OXE-uTJXWYrA==]
  • This compound 97 2314-37-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/722278]
  • This compound SDS, 2314-37-6 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/3-Iodo-4-methoxybenzaldehyde-2314-37-6.html]
  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0232]
  • Chemical Safety Data Sheet MSDS / SDS - 4-iodo-3-methoxybenzaldehyde. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB13337953_EN.htm]
  • SAFETY DATA SHEET - this compound. Fisher Scientific. [URL: https://www.fishersci.com/sds/97114/AC448980010]
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/One-Pot-O-alkylation-Wittig-Olefination-of-in-DMSO-Masesane-La-Galia/f69a68a5c3d4a037b51239c57d7b3225278149e2]
  • Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Angene Chemical. [URL: https://www.angenechemical.com/msds/AG003MTE.pdf]
  • A Solvent Free Wittig Reaction. University of Colorado Boulder. [URL: https://www.colorado.
  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/imines.shtm]
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/b16629-21/reductive-amination-methodology-synthesis-primary-amines-unprotected-synthons-gijsbert-van-der-marel-jeroen-codee]
  • Reductive Amination. YouTube. [URL: https://www.youtube.
  • Supporting Information For. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/167907/1/Collins%20et%20al%20Manuscript%20revised%202020-10-22.pdf]
  • Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c11438]
  • Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water. The Royal Society of Chemistry. [URL: https://www.rsc.
  • 3-Iodo-4-methoxybenzyl alcohol 97 53279-82-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651586]
  • Supporting Information Rapid, two-pot procedure for the synthesis of dihydropyridinones. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-291-S1.pdf]
  • Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6117621/]
  • Application Note – Reductive Amination. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Solvent Free Wittig Reactions. University of California, Irvine. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Solvent_Free_Wittig_Reactions.pdf]
  • (E)-3,5-Dimethoxybenzaldehyde oxime. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960431/]
  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/oximes.shtm]
  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7901]
  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. ResearchGate. [URL: https://www.researchgate.net/publication/237699708_Synthesis_Spectroscopic_Characterization_and_Thermal_Studies_of_EE-2-Hydroxy-3-methoxybenzaldehyde_Azine]
  • US4549025A - Process for oxidizing aldehydes to carboxylic acids. Google Patents. [URL: https://patents.google.
  • This compound 97 2314-37-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1494376]
  • Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [URL: https://www.youtube.
  • 3,4-Dimethoxybenzaldehyde 4-nitrophenylhydrazone. ResearchGate. [URL: https://www.researchgate.net/publication/8447814_34-Dimethoxybenzaldehyde_4-nitrophenylhydrazone]
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356263/]
  • Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00258]
  • Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3541]
  • 3-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653066]

Sources

Protecting Group Strategies for 3-Iodo-4-methoxybenzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. For a molecule such as 3-iodo-4-methoxybenzaldehyde, which possesses a reactive aldehyde functionality alongside iodo and methoxy substituents on an aromatic ring, a carefully considered protecting group strategy is not merely a matter of convenience but a cornerstone of synthetic success. This guide provides a comprehensive overview of protecting group strategies tailored to this important synthetic intermediate, emphasizing the underlying chemical principles and offering detailed, field-proven protocols.

The Strategic Imperative for Protecting this compound

This compound is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for the introduction of diverse functionalities through cross-coupling reactions at the iodo-position or modifications involving the aromatic ring. The aldehyde group, being susceptible to oxidation, reduction, and nucleophilic attack, frequently interferes with these intended transformations.[1] Therefore, its temporary masking as a less reactive functional group is essential to prevent unwanted side reactions and ensure the chemoselectivity of subsequent synthetic steps.[2]

Selecting the Optimal Protecting Group: A Multifaceted Decision

The choice of a protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic route. The ideal protecting group for this compound should exhibit the following characteristics:

  • Ease of Installation and Removal: The protection and deprotection steps should proceed in high yields under mild conditions that do not compromise the integrity of the iodo and methoxy groups.[1]

  • Stability: The protected form must be robust enough to withstand the reaction conditions of the subsequent synthetic steps.

  • Orthogonality: In more complex syntheses involving multiple protecting groups, the chosen group should be removable under conditions that do not affect other protecting groups present in the molecule.[3]

  • Minimal Introduction of New Stereocenters: The protecting group should ideally not introduce new chiral centers, which could complicate purification and characterization.

For aldehydes, the most common and effective protecting groups are acetals, which are formed by the reaction of the aldehyde with an alcohol or a diol.[4] Acetals are generally stable to basic, nucleophilic, and reductive conditions, making them excellent choices for a wide range of synthetic transformations.[5]

Acetal Protection: The Workhorse Strategy

The formation of a cyclic acetal using a diol, such as ethylene glycol or 1,3-propanediol, is a highly favored strategy for the protection of aldehydes. Cyclic acetals are generally more stable to acidic hydrolysis than their acyclic counterparts, offering a greater degree of control during deprotection.[2]

The Influence of Substituents

The electronic nature of the substituents on the benzaldehyde ring can influence the rate of acetal formation. The electron-donating methoxy group at the 4-position of this compound can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the acid-catalyzed acetalization reaction compared to unsubstituted benzaldehyde. However, this effect is generally not prohibitive, and the reaction can be readily driven to completion with appropriate catalysts and reaction conditions.

Stability Considerations for the Iodo Group

A crucial consideration is the stability of the aryl-iodide bond under the conditions required for acetal formation and deprotection. Aryl iodides are generally stable under a wide range of acidic and basic conditions. However, very strong acids or prolonged exposure to certain Lewis acids at elevated temperatures could potentially lead to side reactions. Therefore, the selection of mild and efficient catalytic systems is paramount.

Experimental Protocols

Protocol 1: Acetal Protection of this compound with Ethylene Glycol

This protocol describes the formation of a 1,3-dioxolane, a common cyclic acetal, using ethylene glycol under mild Lewis acid catalysis.

Materials:

  • This compound

  • Ethylene glycol

  • Trimethyl orthoformate

  • Zirconium(IV) chloride (ZrCl₄) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add ethylene glycol (1.2 mmol) and trimethyl orthoformate (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ZrCl₄ (0.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude protected aldehyde.

  • Purify the product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Trimethyl orthoformate is used as a dehydrating agent to drive the equilibrium towards acetal formation by reacting with the water produced during the reaction.[6]

  • Zirconium(IV) chloride is a mild and efficient Lewis acid catalyst for acetalization, often providing high yields under gentle conditions.[7] Other Lewis acids like In(OTf)₃ or Sc(OTf)₃ can also be employed.[8]

  • The reaction is initiated at 0 °C to control any potential exothermicity and then allowed to proceed at room temperature for optimal reaction rates.

  • Quenching with sodium bicarbonate neutralizes the Lewis acid and any residual acidic species.

Protocol 2: Deprotection of the Acetal to Regenerate this compound

This protocol outlines a mild and efficient method for the deprotection of the acetal using molecular iodine in acetone, which is particularly advantageous for substrates sensitive to strong acids.

Materials:

  • Protected this compound (from Protocol 1)

  • Acetone

  • Molecular iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetal-protected this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask.

  • Add molecular iodine (0.1 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.

  • Remove the acetone under reduced pressure.

  • Add water (10 mL) to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected this compound.

  • Purify the product by flash column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

  • Molecular iodine in acetone provides a neutral and highly chemoselective method for acetal deprotection, avoiding the use of strong acids that could potentially affect other functional groups.[3][9] The mechanism is believed to involve a substrate exchange with acetone rather than direct hydrolysis.[3]

  • Sodium thiosulfate is used to quench the excess iodine, converting it to colorless iodide ions.

  • This method is particularly useful for complex molecules where acid-labile groups are present.

Comparative Analysis of Protecting Group Strategies

Protecting Group StrategyProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Cyclic Acetal (1,3-Dioxolane) Ethylene glycol, Lewis acid (e.g., ZrCl₄), dehydrating agentMild acid (e.g., I₂ in acetone), aqueous acidHigh stability to base, nucleophiles, and reducing agents.[5]Sensitive to acidic conditions.
Acyclic Acetal (Dimethyl Acetal) Methanol, acid catalyst (e.g., HCl), dehydrating agentMilder aqueous acid than cyclic acetals.More readily cleaved than cyclic acetals.[2]Less stable than cyclic acetals.
1,3-Dithiane 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)HgCl₂/CaCO₃, or oxidative conditions (e.g., IBX)Extremely stable to acid and base; allows for umpolung reactivity.Deprotection often requires toxic heavy metal salts or strong oxidants.

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_protection PART 1: Protection cluster_synthesis PART 2: Synthesis cluster_deprotection PART 3: Deprotection Start 3-Iodo-4-methoxy- benzaldehyde Reagents_P Ethylene Glycol, Lewis Acid (e.g., ZrCl₄), Dehydrating Agent Start->Reagents_P Acetalization Protected Protected Aldehyde (1,3-Dioxolane derivative) Reagents_P->Protected Reaction Desired Synthetic Transformation (e.g., Cross-Coupling) Protected->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Reagents_D Mild Acid (e.g., I₂ in Acetone) Intermediate->Reagents_D Deprotection Final_Product Final Product with Regenerated Aldehyde Reagents_D->Final_Product

Caption: Workflow for the protection, functionalization, and deprotection of this compound.

Acetal_Formation_Mechanism Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + R'OH Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H₂O Acetal Acetal Oxocarbenium->Acetal + R'OH - H⁺

Caption: Simplified mechanism of acid-catalyzed acetal formation.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on a robust and well-executed protecting group strategy. The use of cyclic acetals, particularly the 1,3-dioxolane, stands out as a reliable and versatile approach for the temporary masking of the aldehyde functionality. By understanding the underlying chemical principles and employing the mild and efficient protocols detailed in this guide, researchers can navigate the synthetic challenges posed by this valuable intermediate with greater confidence and success. The careful selection of reagents and reaction conditions will ensure the integrity of the iodo and methoxy groups, paving the way for the efficient construction of novel compounds for a wide range of applications.

References

  • Smitha, G., & Reddy, C. S. (2003). Zirconium(IV) chloride catalyzed chemoselective protection and deprotection of aldehydes and ketones. Tetrahedron, 59(48), 9571-9576.
  • Thurkauf, A., Jacobson, A. E., & Rice, K. C. (1988). A mild and efficient method for the preparation of dimethyl acetals from aldehydes and ketones. Synthesis, 1988(03), 233-234.
  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly efficient chemoselective deprotection of O, O-acetals and O, O-ketals catalyzed by molecular iodine in acetone. The Journal of organic chemistry, 69(25), 8932–8934.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., Procopio, A., & Tagarelli, A. (2004). A new and chemoselective method for the cleavage of alkyl and cyclic acetals and ketals at room temperature in wet nitromethane by using catalytic amounts of erbium (III)
  • Organic Chemistry Portal. (n.d.). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. Retrieved from [Link]

  • NIH. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Retrieved from [Link]

  • Sen, S. E., Roach, S. L., Boggs, J. K., Ewing, G. J., & Magrath, J. (1997). Ferric Chloride Hexahydrate: A Mild Hydrolytic Agent for the Deprotection of Acetals. The Journal of Organic Chemistry, 62(19), 6684–6686.
  • Sammakia, T., & Smith, R. S. (1994). Evidence for an Oxocarbenium Ion Intermediate in Lewis Acid Mediated Reactions of Acyclic Acetals. Journal of the American Chemical Society, 116(17), 7915–7916.
  • LibreTexts. (2022, September 12). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Zhao, S., Yang, S., Du, G., Zhang, D., Liu, H., & Sun, F. G. (2022). ortho‐Acylation of Aryl Iodides Enabled with Imides via Palladium/Norbornene/CuI Catalysis.
  • Sammakia, T., & Smith, R. S. (1994). Evidence for an Oxocarbenium Ion Intermediate in Lewis Acid Mediated Reactions of Acyclic Acetals. Journal of the American Chemical Society, 116(17), 7915–7916.
  • Li, W., Li, H., Wang, L., & Wang, X. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5326–5333.
  • ResearchGate. (n.d.). A practical: Ortho-acylation of aryl iodides enabled by moisture-insensitive activated esters via palladium/norbornene catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Pimlott, M. R., Shaughnessy, M. J., Tizzard, G. J., Coles, S. J., & Spencer, N. (2015). An efficient synthesis of [3-¹³C]-2, 3-dihydroxy-4-methoxybenzaldehyde. Arkivoc, 2015(6), 253-264.
  • Leah4sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

Sources

The Strategic Role of 3-Iodo-4-methoxybenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 3-Iodo-4-methoxybenzaldehyde, a seemingly simple aromatic aldehyde, has emerged as a highly valuable and versatile building block in the synthesis of complex molecular architectures.[1][2][3] Its utility lies in the orthogonal reactivity of its three key functional groups: a reactive aryl iodide, an electron-rich methoxy group, and a versatile aldehyde. The aryl iodide moiety serves as a prime handle for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl substituents. This capability is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed, field-tested protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling and use in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₇IO₂[1][2][3]
Molecular Weight 262.04 g/mol [1][2][3]
Appearance Solid[3]
Melting Point 107-112 °C[3]
Storage Temperature 2-8°C[3]
CAS Number 2314-37-6[1][3]

Safety Information: this compound is classified as acutely toxic if swallowed and very toxic to aquatic life.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most widely used for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl structures prevalent in many kinase inhibitors and other therapeutic agents.[4][5]

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[6] The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Ar-I Ar-I (3-Iodo-4-methoxy benzaldehyde) Ar-I->Oxidative_Addition R-B(OR)2 R-B(OR)₂ (Boronic Acid/Ester) R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground potassium carbonate (3.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[7]

  • Solvent Preparation and Addition: In a separate flask, prepare a 4:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.[4]

  • Catalyst Addition: Under a positive flow of argon, quickly add palladium(II) acetate (2 mol%) and the SPhos ligand (4 mol%).[4] The use of a phosphine ligand like SPhos is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C and stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: - this compound - Arylboronic Acid - K₂CO₃ inert 2. Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent 3. Add Degassed Dioxane/Water inert->solvent catalyst 4. Add Pd(OAc)₂ and SPhos solvent->catalyst heat 5. Heat to 90 °C with Stirring catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool and Quench monitor->cool extract 8. Aqueous Workup (EtOAc/Water) cool->extract purify 9. Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Application in the Synthesis of Bioactive Molecules

The biaryl and substituted benzaldehyde moieties are common features in a wide range of biologically active compounds. This compound serves as a key starting material for the synthesis of analogs of natural products and established drug classes.

Synthesis of Combretastatin Analogs

Combretastatins are a class of natural products that exhibit potent anti-cancer activity by inhibiting tubulin polymerization. The synthesis of combretastatin analogs often involves the coupling of two substituted aromatic rings. 3-Iodo-4,5-dimethoxybenzaldehyde, a close analog of this compound, is used in the synthesis of combretastatin A-4 analogs.[8] The same synthetic strategies can be applied using this compound to generate novel analogs for SAR studies.

Precursor to Kinase Inhibitors

Many kinase inhibitors, such as the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, feature a substituted quinazoline core.[9] The synthesis of such cores can start from appropriately substituted benzaldehydes. For instance, a synthetic route to Gefitinib has been reported starting from 3-hydroxy-4-methoxybenzaldehyde.[9] By employing this compound in similar synthetic pathways, novel analogs with diverse substitutions at the iodine position can be readily prepared, potentially leading to inhibitors with improved potency or selectivity.

Further Functionalization of the Aldehyde Group

The aldehyde functionality of this compound provides another point for diversification. It can undergo a wide range of chemical transformations, including:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the benzyl alcohol.

  • Reductive Amination: to form various substituted benzylamines.

  • Wittig Reaction: to form alkenes.

  • Oxime Formation: to generate benzaldehyde oximes, which can be further functionalized.[8]

Protocol 2: Synthesis of this compound Oxime

This protocol is adapted from the synthesis of similar benzaldehyde oximes and can be used to further derivatize the aldehyde group of this compound.[8]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • To a solution of this compound (1.0 equiv.) in ethanol in a round-bottom flask, add hydroxylamine hydrochloride (1.2 equiv.).[8]

  • Slowly add an aqueous solution of sodium hydroxide (1.2 equiv.) to the mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.[8]

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

  • Add water to the concentrated mixture to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound oxime.[8]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its strategically placed functional groups allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to unlock the full potential of this valuable synthetic intermediate.

References

  • Protocol for Suzuki coupling using 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Benchchem.
  • Application Note & Protocols: Strategic Derivatization of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde for Medicinal Chemistry Sca. Benchchem.
  • This compound Formula. ECHEMI.
  • This compound | C8H7IO2 | CID 1494376. PubChem.
  • 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | C8H7IO3 | CID 11265892. PubChem.
  • This compound 97 2314-37-6. Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. PubChem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline. Benchchem.
  • Supporting Information For. The Royal Society of Chemistry.
  • 25I-NBOMe. Wikipedia.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • This compound papers. Sigma-Aldrich.
  • Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretast
  • An In-depth Technical Guide to 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. Benchchem.
  • This compound 97 2314-37-6. Sigma-Aldrich.
  • Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. PubMed.
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed.

Sources

Application Notes and Protocols for the Quantitative Analysis of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 3-Iodo-4-methoxybenzaldehyde

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its chemical structure, featuring an aldehyde group, a methoxy group, and an iodine atom on a benzene ring, makes it a versatile building block. The precise quantification of this compound is paramount in drug development and manufacturing to ensure the purity of active pharmaceutical ingredients (APIs), control reaction stoichiometry, and assess the stability of intermediates. Inaccurate measurements can lead to impurities in the final drug product, potentially affecting its efficacy and safety.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each section is designed to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring the generation of reliable and reproducible data. The protocols are structured to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₈H₇IO₂PubChem[2]
Molecular Weight 262.04 g/mol PubChem[2]
Appearance SolidSigma-Aldrich
Melting Point 107-112 °CSigma-Aldrich
Solubility Soluble in organic solvents like methanol, acetonitrile, and chloroform.Implied by analytical methods

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and then eluted by a mobile phase of appropriate solvent strength. The UV detector will measure the absorbance of the analyte as it elutes, and the concentration is determined by comparing the peak area to that of a known standard.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.Standard equipment for robust and reproducible chromatographic analysis.
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA gradient elution is recommended to ensure good peak shape and separation from potential impurities. Phosphoric acid helps to suppress the ionization of any acidic impurities and improve peak symmetry.
Gradient Program Time (min)%B
040
1080
1280
12.140
1540
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength. A UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis and System Suitability:

  • Calibration Curve: Inject the working standards and plot the peak area against the concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.

  • Quantification: Inject the sample solution and use the calibration curve to determine the concentration of this compound.

  • System Suitability: Before sample analysis, inject a mid-level standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. The theoretical plates for the analyte peak should be > 2000, and the tailing factor should be ≤ 2.0.

4. Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine Routine Analysis Val5->Routine Implement for Routine Use

Caption: Logical workflow for HPLC method development and validation.

II. Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a melting point of 107-112 °C, is amenable to GC analysis. GC-FID is a robust and widely available technique for quantitative analysis.

Principle of the Method

In GC, the sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte partitions between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of the column. The flame ionization detector (FID) combusts the organic compounds eluting from the column, producing ions that generate a current proportional to the mass of the carbon atoms.

Experimental Protocol: GC-FID

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
GC System A system with a split/splitless injector, a flame ionization detector (FID), and an autosampler.Standard configuration for reliable GC analysis.
Column A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).This non-polar column is suitable for the separation of aromatic aldehydes.
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0 mL/min.Inert gases that provide good chromatographic efficiency.
Injector Temperature 250°CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 split ratio)A split injection is suitable for samples that are not at trace levels, preventing column overloading.
Oven Temperature Program Initial temperature: 100°C, hold for 2 min.Ramp: 10°C/min to 280°C, hold for 5 min.A temperature program is necessary to ensure good separation of the analyte from any potential impurities with different boiling points.
Detector Temperature 300°CPrevents condensation of the analyte in the detector.
Injection Volume 1 µLA standard injection volume for capillary GC.

2. Preparation of Solutions:

  • Solvent: Use a high-purity solvent such as acetone or dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in 25 mL of the chosen solvent.

  • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the solvent.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to a concentration within the calibration range.

3. Data Analysis:

  • Calibration: Inject the working standards and create a calibration curve by plotting the peak area against concentration.

  • Quantification: Inject the sample and use the calibration curve to determine the concentration of this compound. An internal standard method can also be employed for improved precision.

Workflow for GC Sample Analysis

GC_Workflow Start Start Prep Sample Preparation (Dissolution in Solvent) Start->Prep Inject GC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Analyze Data Analysis & Quantification Detect->Analyze End End Analyze->End

Caption: General workflow for GC sample analysis.

III. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[3][4] Instead, a certified internal standard of known purity is used. This makes qNMR a powerful tool for the purity assessment and certification of reference materials.

Principle of the Method

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] By co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent, the purity of the sample can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.

Experimental Protocol: ¹H-qNMR

1. Materials and Instrumentation:

ItemSpecificationRationale
NMR Spectrometer 400 MHz or higher field strength.Higher field strength provides better signal dispersion and sensitivity.
Internal Standard Maleic acid or Dimethyl sulfone (certified reference material).The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals, be chemically stable, non-volatile, and have a known purity.
Deuterated Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).The choice of solvent depends on the solubility of both the analyte and the internal standard.
NMR Tubes High-precision 5 mm NMR tubes.Ensures good magnetic field homogeneity.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. A D1 of 30 seconds is generally a good starting point.

  • Use a 90° pulse angle and acquire at least 16 scans for good signal-to-noise.

4. Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, unique signal for this compound (e.g., the aldehyde proton at ~9.8 ppm) and a signal for the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Relationship in qNMR Quantification

qNMR_Logic cluster_Inputs Experimental Inputs cluster_NMR NMR Data cluster_Constants Known Constants Mass_A Mass of Analyte (m_analyte) Calculation Purity Calculation Mass_A->Calculation Mass_IS Mass of Internal Standard (m_IS) Mass_IS->Calculation Purity_IS Purity of Internal Standard (P_IS) Purity_IS->Calculation Integral_A Integral of Analyte (I_analyte) Integral_A->Calculation Integral_IS Integral of Internal Standard (I_IS) Integral_IS->Calculation MW_A Molar Mass of Analyte (M_analyte) MW_A->Calculation MW_IS Molar Mass of Internal Standard (M_IS) MW_IS->Calculation N_A Number of Protons (Analyte, N_analyte) N_A->Calculation N_IS Number of Protons (IS, N_IS) N_IS->Calculation Result Purity of Analyte Calculation->Result

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in this important synthetic transformation.

Overview of the Synthesis

The synthesis of this compound typically involves the electrophilic aromatic substitution of 4-methoxybenzaldehyde (anisaldehyde). The methoxy group (-OCH₃) is an ortho-, para-directing and activating group.[1] Since the para position is blocked by the aldehyde group, iodination occurs at one of the ortho positions (positions 3 or 5). Due to steric hindrance from the adjacent aldehyde group, substitution is favored at the 3-position.

This reaction is an example of electrophilic aromatic iodination.[1] Iodine itself is the least reactive halogen in aromatic substitutions and often requires an activating agent or a more potent iodine source to proceed efficiently with activated aromatic substrates.[2][3][4]

Reaction Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Starting Material (4-methoxybenzaldehyde) and Iodinating Agent dissolve Dissolve Starting Material reagents->dissolve Combine solvent Prepare Solvent System solvent->dissolve add_reagent Add Iodinating Agent (often portion-wise or as a solution) dissolve->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor Reaction Progress (TLC, GC, LC-MS) stir->monitor quench Quench Reaction (e.g., with Na₂S₂O₃) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is very slow or not proceeding to completion. What are the possible causes and solutions?

A1: A sluggish or incomplete reaction is a common issue and can stem from several factors related to the electrophilicity of the iodine source.

  • Insufficient Activation of Iodine: Molecular iodine (I₂) is a weak electrophile and requires an oxidizing agent or a Lewis acid to generate a more potent iodinating species, often represented as I⁺.[3][4][5]

    • Solution: Introduce an oxidizing agent such as hydrogen peroxide (H₂O₂), nitric acid, or a copper salt (e.g., CuCl₂) to the reaction mixture.[3][4] These agents oxidize I₂ to a more powerful electrophile.[3][4] Alternatively, a Lewis acid like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to activate the iodine.[1]

  • Inappropriate Iodinating Reagent: For activated aromatic rings like 4-methoxybenzaldehyde, more reactive iodinating agents can significantly improve reaction rates and yields.

    • Solution: Consider using N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[2][6][7] NIS, in particular, is a mild and efficient electrophilic iodinating agent.[8][9][10] Its reactivity can be further enhanced with a catalytic amount of an acid like trifluoroacetic acid (TFA) or a Lewis acid.[9][10] 1,3-Diiodo-5,5-dimethylhydantoin (DIH) is another highly reactive and selective option.[11][12]

  • Low Reaction Temperature: While some methods proceed at room temperature, gentle heating may be necessary to overcome the activation energy barrier, especially with less reactive systems.

    • Solution: Try increasing the reaction temperature incrementally (e.g., to 40-50 °C) while monitoring the reaction progress by TLC. Be cautious, as excessive heat can lead to side reactions.

Q2: I am observing the formation of multiple products. What are the likely side products and how can I minimize them?

A2: The formation of multiple products often points to issues with regioselectivity or over-iodination.

  • Formation of 3,5-diiodo-4-methoxybenzaldehyde: This is the most common side product, resulting from the iodination of both ortho positions.

    • Causality: The starting material and the mono-iodinated product are both activated towards further electrophilic substitution. Using a highly reactive iodinating system or a stoichiometric excess of the iodinating agent can favor di-substitution.

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.0-1.1 equivalents relative to the 4-methoxybenzaldehyde.

      • Controlled Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.

      • Choice of Reagent: Some reagents offer better selectivity. For instance, NIS is often cited for its high regioselectivity in the iodination of activated aromatic compounds.[9][10]

  • Oxidation of the Aldehyde: The aldehyde group can be susceptible to oxidation to a carboxylic acid, especially if harsh oxidizing agents are used to activate iodine.

    • Solution: Opt for milder activating systems. For example, using NIS with a catalytic amount of acid is generally less oxidizing than using I₂ with concentrated nitric acid. If using an oxidant like H₂O₂, ensure the conditions are carefully controlled.

Q3: What is the best choice of solvent for this reaction?

A3: The choice of solvent can significantly impact reaction rate and solubility of reagents.

  • Protic vs. Aprotic: Both protic and aprotic solvents have been successfully used.

    • Acetic Acid/Sulfuric Acid: Acidic media can activate the iodinating agent. For example, a mixture of acetic acid and sulfuric acid is sometimes employed with iodine monochloride.[6]

    • Acetonitrile (ACN): A common polar aprotic solvent that is often used with NIS.[12]

    • Dichloromethane (DCM) / Chloroform (CHCl₃): These are good choices for their inertness and ability to dissolve both the starting material and many iodinating agents.

    • Green Solvents: Some modern procedures utilize more environmentally friendly solvents. For instance, laccase-catalyzed iodination has been performed in aqueous buffer systems.[13][14]

  • Recommendation: For laboratory-scale synthesis using NIS, acetonitrile or dichloromethane are excellent starting points due to their versatility and ease of removal during work-up.

Q4: My product yield is low after purification. Where am I losing my product and how can I improve recovery?

A4: Low isolated yield can be due to an incomplete reaction (see Q1), side product formation (see Q2), or losses during the work-up and purification steps.

  • Work-up Losses:

    • Incomplete Quenching: Unreacted iodine can persist. The reaction is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears. Ensure quenching is complete to prevent product degradation or complications during extraction.

    • Emulsion during Extraction: If an emulsion forms during the aqueous work-up, it can trap the product. Adding brine (saturated NaCl solution) can help break the emulsion.

    • Product Precipitation: The product, this compound, is a solid.[15] It may precipitate out if the organic solvent is not sufficiently polar or if the concentration is too high during the work-up. Ensure you use an adequate volume of extraction solvent.

  • Purification Losses:

    • Recrystallization: While effective for high-purity material, significant product can be lost in the mother liquor.

      • Solution: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol or mixtures of ethyl acetate and hexanes. Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution slowly to promote the formation of larger crystals and then chill in an ice bath to maximize precipitation before filtering.

    • Column Chromatography: This is a reliable method for separating the desired product from side products and unreacted starting material.

      • Solution: A typical eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate.[15] A gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration, can provide excellent separation.

Comparison of Common Iodinating Systems
Iodinating SystemTypical ConditionsAdvantagesDisadvantagesReported Yield
I₂ / Oxidant (e.g., H₂O₂) Acidic medium, RT to moderate heatInexpensive reagents[16]Can lead to over-oxidation; may require careful control[3][4]Variable
Iodine Monochloride (ICl) Acetic acid, DCM, RTHighly reactive, good yieldsCorrosive, moisture-sensitive[6][7]Good to Excellent
N-Iodosuccinimide (NIS) ACN, DCM, often with cat. acid (TFA)Mild, selective, easy to handle[8][9][10]More expensive than I₂High to Excellent
DIH / Acid H₂SO₄, RTHigh reactivity and selectivity[11][12]Can be aggressive; requires careful handlingHigh

Yields are context-dependent and can vary based on the specific substrate and reaction conditions. A reported synthesis using an unspecified procedure followed by column chromatography yielded 90% of this compound.[15]

Reaction Mechanism: Electrophilic Aromatic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Sources

Technical Support Center: Synthesis of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to achieve a high yield and purity of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete, and I'm observing a significant amount of starting material (4-methoxybenzaldehyde) in my crude product. What could be the cause?

A1: An incomplete reaction is a common issue and can often be attributed to several factors related to the activation of iodine and reaction kinetics.

  • Insufficient Iodine Activation: Molecular iodine (I₂) itself is a weak electrophile and often requires an activating agent or an oxidant to generate a more potent iodinating species, such as the iodonium ion (I⁺)[1]. If you are using a method that relies on an oxidant (e.g., nitric acid, hydrogen peroxide), ensure it is fresh and used in the correct stoichiometric ratio.

  • Reaction Conditions: The reaction temperature and time are critical. Iodination of activated aromatic rings like 4-methoxybenzaldehyde can sometimes be slow. Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for the formation of side products.

  • Purity of Reagents: Ensure your starting material and solvent are pure and dry. The presence of water or other nucleophiles can interfere with the reaction.

Q2: I've isolated my product, but the NMR spectrum shows signals that suggest the presence of a di-iodinated species. How can I confirm this and prevent its formation?

A2: The formation of a di-iodinated byproduct, likely 3,5-diiodo-4-methoxybenzaldehyde , is a classic example of over-iodination, which can occur with highly activated aromatic rings[2].

  • Causality: The methoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the aldehyde, iodination occurs at one of the ortho positions (C3). However, the introduction of the first iodine atom does not sufficiently deactivate the ring to prevent a second iodination at the other ortho position (C5).

  • Prevention:

    • Stoichiometry Control: Carefully control the stoichiometry of your iodinating agent. Use of a slight excess should be avoided; aim for a 1:1 molar ratio of the iodinating agent to the starting material.

    • Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-iodinated product. Lowering the reaction temperature can also help to improve selectivity.

Q3: My final product appears to be contaminated with an acidic impurity. What is this likely to be and how did it form?

A3: The aldehyde functional group is susceptible to oxidation, especially under harsh reaction conditions, which can lead to the formation of the corresponding carboxylic acid, 3-iodo-4-methoxybenzoic acid [3][4].

  • Mechanism of Formation: If your iodination procedure involves strong oxidizing agents, these can also oxidize the aldehyde group. The mechanism typically involves the formation of a gem-diol intermediate by the addition of water, which is then further oxidized to the carboxylic acid[5].

  • Mitigation Strategies:

    • Choice of Oxidant: If possible, select a milder oxidizing agent for the in-situ generation of the electrophilic iodine species.

    • Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Work-up Procedure: During the work-up, a basic wash (e.g., with a saturated sodium bicarbonate solution) can be used to remove the acidic impurity. The carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble and will be partitioned into the aqueous layer.

Q4: I am synthesizing this compound starting from vanillin. What are the key considerations to ensure the correct isomer is formed?

A4: When starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary consideration is the regioselectivity of the iodination. The hydroxyl group is a more powerful activating group than the methoxy group, and it will direct the incoming electrophile to the position ortho to it[6].

  • Directing Effects: The hydroxyl group strongly directs iodination to the C5 position, yielding 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde). To obtain the desired this compound, a different synthetic strategy is required, such as protecting the hydroxyl group, performing the iodination, and then methylating the hydroxyl group. Alternatively, starting directly from 4-methoxybenzaldehyde is a more direct route.

Side Product Identification and Characterization

A summary of the most common side products, their characteristics, and identification methods is provided in the table below.

Side ProductStructureMolar Mass ( g/mol )Key 1H NMR Signals (approx. ppm, CDCl₃)Identification Notes
Unreacted Starting Material 4-methoxybenzaldehyde136.159.88 (s, 1H, CHO), 7.84 (d, 2H), 6.98 (d, 2H), 3.88 (s, 3H, OCH₃)Lower Rf value on TLC compared to the product.
Di-iodinated Product 3,5-diiodo-4-methoxybenzaldehyde387.94~9.8 (s, 1H, CHO), ~8.1 (s, 2H, Ar-H), ~4.0 (s, 3H, OCH₃)Higher molecular weight peak in MS. Simplified aromatic region in 1H NMR (two singlets).
Over-oxidized Product 3-iodo-4-methoxybenzoic acid278.04Carboxylic acid proton signal >10 ppm (broad), absence of aldehyde proton at ~9.8 ppm.Can be removed with a basic wash. Will have a different Rf on TLC, often streaking.

Experimental Protocols

Protocol 1: Minimizing Di-iodination by Reaction Monitoring with TLC

This protocol emphasizes the importance of careful monitoring to prevent over-iodination.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

  • Addition of Reagents: Add the iodinating agent (e.g., N-iodosuccinimide, 1 equivalent) portion-wise at a controlled temperature (e.g., 0-5 °C)[1].

  • TLC Monitoring:

    • Prepare a TLC chamber with an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

    • Spot the reaction mixture on a TLC plate alongside a spot of the starting material at regular intervals (e.g., every 15-30 minutes).

    • Visualize the spots under UV light. The product, this compound, should have a slightly higher Rf value than the starting material. The di-iodinated product will have an even higher Rf.

  • Quenching the Reaction: As soon as the starting material spot disappears or becomes very faint, quench the reaction by pouring it into a solution of sodium thiosulfate to neutralize any remaining iodine[1].

  • Work-up and Purification: Proceed with the standard aqueous work-up and purify the crude product using column chromatography.

Protocol 2: Purification by Column Chromatography

Column chromatography is an effective method for separating the desired product from the common side products[7][8][9][10][11][12].

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading and Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Reaction Pathway and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 4-Methoxybenzaldehyde Product This compound SM->Product Electrophilic Aromatic Substitution DiIodo 3,5-Diiodo-4-methoxybenzaldehyde Product->DiIodo Over-iodination CarboxylicAcid 3-Iodo-4-methoxybenzoic acid Product->CarboxylicAcid Over-oxidation IodinatingAgent Iodinating Agent (e.g., I⁺) IodinatingAgent->Product IodinatingAgent->DiIodo Oxidant Oxidizing Agent Oxidant->CarboxylicAcid

Caption: Synthetic pathway to this compound and common side reactions.

Troubleshooting Logic Flow

G Start Analyze Crude Product (TLC, NMR, MS) Incomplete Incomplete Reaction? (High SM content) Start->Incomplete DiIodo Di-iodination? (Higher MW peak) Incomplete->DiIodo No Sol_Incomplete Troubleshoot: - Check oxidant activity - Increase reaction time/temp - Ensure pure reagents Incomplete->Sol_Incomplete Yes Oxidation Oxidation? (Acidic impurity) DiIodo->Oxidation No Sol_DiIodo Troubleshoot: - Control stoichiometry (1:1) - Monitor with TLC - Lower reaction temp DiIodo->Sol_DiIodo Yes Sol_Oxidation Troubleshoot: - Use milder oxidant - Avoid high temp/long time - Basic wash in work-up Oxidation->Sol_Oxidation Yes Purify Purify by Column Chromatography Oxidation->Purify No Sol_Incomplete->Purify Sol_DiIodo->Purify Sol_Oxidation->Purify

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.2. Halogenation Reactions of Vanillin. [Link]

  • ResearchGate. (n.d.). Iodination of vanillin experiment investigating regioselectivity. [Link]

  • Taylor & Francis Online. (2019, May 29). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • ResearchGate. (n.d.). Oxidation of Ketones, Aldehydes, and Carboxylic Acids. [Link]

  • National Institutes of Health. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid. [Link]

  • Semantic Scholar. (2017, November 27). Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid. [Link]

  • Scilit. (n.d.). Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid. [Link]

  • MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

  • National Institutes of Health. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

  • Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • National Institutes of Health. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

  • ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]

  • Unknown Source. (n.d.).
  • Aroon Chande. (n.d.).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • Google Patents. (n.d.).
  • UNI ScholarWorks. (n.d.). Iodination of Anisole. [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

  • ResearchGate. (n.d.). The effect of reaction conditions on the iodination of dimethoxy-and.... [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • Wordpress. (2025, December 17). Specific Solvent Issues with Iodination. [Link]

  • YouTube. (2024, January 14). Column Chromatography and TLC | Organic Chemistry Lab Techniques. [Link]

  • Magritek. (n.d.). Column Chromatography. [Link]

  • YouTube. (2023, February 12). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • AIR Unimi. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. [Link]

  • University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. [Link]

  • ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin. [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. [Link]

  • Chemistry Stack Exchange. (2018, January 3). Can benzaldehyde undergo chlorination (aka halogenation)?. [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Iodo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic protocols and field-proven insights. Our goal is to empower you to achieve optimal yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the direct electrophilic iodination of 4-methoxybenzaldehyde (anisaldehyde). This reaction is typically achieved using an iodine source, such as molecular iodine (I₂) or an iodide salt (e.g., potassium iodide, KI), in the presence of an oxidizing agent. The methoxy group at the 4-position is an ortho-, para-directing activator, and since the para position is blocked, the iodine is directed to the ortho position (position 3).

Q2: Why is an oxidizing agent necessary when using KI or I₂ for iodination?

A2: An oxidizing agent is crucial for converting the iodide anion (I⁻) or molecular iodine (I₂) into a more potent electrophilic iodine species (e.g., I⁺). This electrophilic iodine is then capable of attacking the electron-rich aromatic ring of 4-methoxybenzaldehyde. Common oxidizing agents for this purpose include Oxone®, sodium periodate (NaIO₄), and hydrogen peroxide (H₂O₂).[1][2]

Q3: What are the expected yield and purity for this reaction?

A3: With optimized conditions, yields for the synthesis of this compound can be quite high, often in the range of 90-95%.[3] The product is typically a white solid.[3] Purification by column chromatography is usually sufficient to achieve high purity (>97%).[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v), will allow for the separation of the starting material (4-methoxybenzaldehyde) from the product (this compound).[3] The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows predominantly unreacted starting material.

  • The reaction mixture does not change color as expected (e.g., disappearance of iodine color).

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Inactive Oxidizing Agent The oxidizing agent may have degraded over time, preventing the formation of the necessary electrophilic iodine species.Use a fresh batch of the oxidizing agent. For instance, Oxone® (potassium peroxymonosulfate) should be stored in a cool, dry place.
Insufficient Activation The reaction conditions (e.g., temperature, solvent) may not be optimal for the electrophilic aromatic substitution to occur efficiently.Consider gentle heating (reflux) if the reaction is sluggish at room temperature.[1] Ensure the chosen solvent is appropriate for the reaction; aqueous systems or mixtures with organic solvents like ethyl acetate are common.[1]
Incorrect Stoichiometry An incorrect ratio of reactants, particularly the iodine source or oxidizing agent, can lead to incomplete conversion.Carefully re-calculate and measure the molar equivalents of all reactants. A slight excess of the iodinating reagent and oxidizing agent may be beneficial.
Problem 2: Formation of Multiple Products (Low Selectivity)

Symptoms:

  • TLC plate shows multiple spots in addition to the starting material and the desired product.

  • NMR analysis of the crude product indicates the presence of isomers or di-iodinated species.

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Over-iodination Using a large excess of the iodinating reagent or harsh reaction conditions can lead to the formation of di-iodinated products.Reduce the molar equivalents of the iodine source and oxidizing agent. Maintain careful control over the reaction temperature and time.
Iodination at other positions Although the methoxy group strongly directs to the ortho position, minor products resulting from iodination at other positions might form under certain conditions.Optimize the reaction solvent and temperature. Slower, more controlled addition of the iodinating agent can improve regioselectivity.
Side Reactions of the Aldehyde The aldehyde functional group can be susceptible to oxidation or other side reactions, especially under harsh oxidative conditions.Choose a milder oxidizing agent if possible. Protecting the aldehyde group is an option for more complex syntheses but is generally not necessary for this specific transformation.
Problem 3: Difficult Purification

Symptoms:

  • Co-elution of the product and impurities during column chromatography.

  • The final product is an oil or a discolored solid instead of a white solid.

Potential Causes & Solutions:

CauseScientific ExplanationRecommended Solution
Residual Iodine Unreacted iodine can contaminate the crude product, giving it a purplish or brown color.Before extraction, quench the reaction with a reducing agent like sodium thiosulfate solution until the iodine color disappears.
Inappropriate Solvent System for Chromatography The chosen solvent system for column chromatography may not provide adequate separation between the product and impurities.Systematically test different solvent systems with varying polarities using TLC to find the optimal conditions for separation. A common system is a gradient of ethyl acetate in petroleum ether or hexanes.[3]
Product Oiling Out The product may not crystallize properly from the purification solvent, resulting in an oil.After column chromatography, ensure all solvent is removed under reduced pressure. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce crystallization.

Experimental Protocols

Protocol 1: Iodination of 4-methoxybenzaldehyde using Oxone® and KI

This protocol is adapted from a procedure used for the similar iodination of vanillin.[1]

Materials:

  • 4-methoxybenzaldehyde

  • Potassium iodide (KI)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

Procedure:

  • In a 25-mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methoxybenzaldehyde (e.g., 0.50 g, 3.67 mmol) and KI (e.g., 0.61 g, 3.67 mmol) in 4 mL of deionized water.

  • In a separate beaker, dissolve Oxone® (e.g., 1.13 g, corresponding to 3.67 mmol of KHSO₅) in 4 mL of deionized water.

  • Assemble the reaction apparatus with a reflux condenser and an addition funnel.

  • Transfer the Oxone® solution to the addition funnel and add it dropwise to the rapidly stirred suspension of 4-methoxybenzaldehyde and KI over 5 minutes.

  • Heat the resulting mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient.

Visualizing the Workflow

General Workflow for Synthesis and Purification

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis reactants 4-methoxybenzaldehyde + KI reaction_vessel Reaction Flask (Stirring, Reflux) reactants->reaction_vessel oxidant Oxone® solution oxidant->reaction_vessel Dropwise addition extraction Aqueous Workup & Extraction with Ethyl Acetate reaction_vessel->extraction Cool to RT drying Drying over MgSO₄ extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography analysis Characterization (NMR, MP) chromatography->analysis G start Reaction Issue? low_yield Low/No Product start->low_yield Yes multiple_products Multiple Products start->multiple_products Yes purification_issue Purification Difficulty start->purification_issue Yes check_oxidant Check Oxidant Activity low_yield->check_oxidant Cause? check_temp Optimize Temperature low_yield->check_temp Cause? check_stoich Verify Stoichiometry low_yield->check_stoich Cause? reduce_iodine Reduce Iodinating Agent multiple_products->reduce_iodine Cause? control_temp Control Temperature multiple_products->control_temp Cause? milder_oxidant Use Milder Oxidant multiple_products->milder_oxidant Cause? quench Quench with Na₂S₂O₃ purification_issue->quench Cause? optimize_tlc Optimize TLC Solvent purification_issue->optimize_tlc Cause? triturate Triturate to Crystallize purification_issue->triturate Cause?

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Supporting Information For - The Royal Society of Chemistry. Available at: [Link]

  • Full article: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - Taylor & Francis Online. (2019-05-29). Available at: [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C - The Royal Society of Chemistry. (2019-06-21). Available at: [Link]

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. Available at: [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • This compound | C8H7IO2 | CID 1494376 - PubChem. Available at: [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - NIH. (2023-07-20). Available at: [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025-08-06). Available at: [Link]

  • 25I-NBOMe - Wikipedia. Available at: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-iodo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Issue 1: My final product is a pale yellow solid, but the literature reports it as a white solid. What are the likely impurities?

Root Cause Analysis: A pale yellow coloration in the final product typically indicates the presence of residual iodine or trace amounts of colored, non-polar impurities. Iodine can be a carryover from the iodination reaction used to synthesize the compound. Other colored impurities may arise from side reactions or degradation of starting materials.

Solution: Recrystallization

Recrystallization is an effective method for removing trace impurities and improving the crystalline nature and color of the final product.[1] The principle relies on the differential solubility of the desired compound and the impurities in a given solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added to adsorb colored impurities. Heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be continued in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound is reported to be in the range of 104-112 °C.[2]

Issue 2: NMR analysis of my purified product shows the presence of an acidic impurity. How can I remove it?

Root Cause Analysis: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, in this case, 3-iodo-4-methoxybenzoic acid, especially if exposed to air over time.[3][4][5][6] This acidic impurity can be readily removed through a simple acid-base extraction.

Solution: Basic Aqueous Wash

This technique leverages the acidic nature of the carboxylic acid impurity. By washing an organic solution of the crude product with a basic aqueous solution, the acidic impurity is deprotonated to form a water-soluble salt, which partitions into the aqueous layer.[3][4][5][6]

Step-by-Step Basic Wash Protocol:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Mixing: Gently shake the separatory funnel, periodically venting to release any pressure from carbon dioxide evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with the basic solution one or two more times.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Issue 3: I am struggling to separate my product from a non-polar impurity with a similar polarity. What is the best approach?

Root Cause Analysis: When dealing with impurities of similar polarity, recrystallization and simple extraction may not be sufficient. Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7][8]

Solution: Flash Column Chromatography

This method involves passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase), typically silica gel, and eluting with a solvent or solvent mixture (mobile phase). Compounds separate based on their affinity for the stationary and mobile phases.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase and Eluent Selection: For this compound, silica gel is a suitable stationary phase. A common eluent system is a mixture of petroleum ether and ethyl acetate, with a typical ratio of 15:1.[9] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with compressed air) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The common impurities depend on the synthetic route. If synthesized from p-anisaldehyde, impurities can include unreacted p-anisaldehyde and di-iodinated products. If synthesized from vanillin, potential impurities include 5-iodovanillin and other regioisomers.[10][11][12][13] Additionally, due to the aldehyde functionality, 3-iodo-4-methoxybenzoic acid is a common oxidation byproduct.[3][4][5]

Q2: How do I choose the right purification method for my specific needs?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • For removal of colored impurities and minor, less polar/more polar contaminants: Recrystallization is often a good first choice.

  • For removal of acidic impurities: An acid-base wash is highly effective.

  • For separation of compounds with similar polarities: Flash column chromatography is the most powerful technique.

The following decision tree can guide your choice:

Purification_Decision_Tree start Crude this compound q1 Is the product colored or are there significant solid impurities? start->q1 recrystallization Perform Recrystallization q1->recrystallization Yes q2 Does NMR show acidic impurities (e.g., carboxylic acid)? q1->q2 No recrystallization->q2 acid_base_wash Perform Acid-Base Wash q2->acid_base_wash Yes q3 Are there impurities with similar polarity (by TLC)? q2->q3 No acid_base_wash->q3 column_chromatography Perform Column Chromatography q3->column_chromatography Yes pure_product Pure Product q3->pure_product No column_chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Q3: Can I use a sodium bisulfite wash to purify this compound?

A3: A sodium bisulfite wash is a method to remove aldehydes from a mixture by forming a water-soluble adduct.[3][4] This would be useful for removing your desired product from non-aldehydic impurities, but not for purifying the aldehyde itself from other aldehydic or closely related impurities. Therefore, it is generally not the recommended primary purification method for this compound.

Q4: What are the key physical properties of this compound that are relevant for purification?

A4: The key physical properties are summarized in the table below:

PropertyValueSource(s)
Molecular Weight262.04 g/mol [14]
Melting Point104-112 °C[2]
AppearanceWhite to tan solid[9][15]
SolubilitySoluble in organic solvents like dichloromethane and ethyl acetate.[15]

Experimental Workflow Visualization

The following diagram illustrates a comprehensive purification workflow for crude this compound, incorporating the techniques discussed.

Purification_Workflow cluster_0 Initial Workup cluster_1 Purification crude_product Crude Reaction Mixture in Organic Solvent basic_wash 1. Basic Wash (e.g., 5% NaHCO₃) crude_product->basic_wash water_wash 2. Water Wash basic_wash->water_wash drying 3. Dry with Na₂SO₄ water_wash->drying concentration1 4. Concentrate drying->concentration1 crude_solid Crude Solid concentration1->crude_solid column_chrom 5. Column Chromatography (Petroleum Ether:EtOAc) crude_solid->column_chrom combine_fractions 6. Combine Pure Fractions column_chrom->combine_fractions concentration2 7. Concentrate combine_fractions->concentration2 recrystallize 8. Recrystallize (Optional) concentration2->recrystallize pure_product Pure 3-Iodo-4- methoxybenzaldehyde recrystallize->pure_product

Caption: Comprehensive purification workflow.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Erowid. (2005). Iodination and Hydroxylation of Aromatic Compounds. Retrieved from [Link]

  • Reddit. (2014). Iodination of Vanillin for the undergraduate lab I'm TAing. r/chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Iodination and Hydroxylation of Vanillin. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information For: [Journal Article Title].
  • ResearchGate. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]

  • The Hive. (2001). Iodination of Vanillin. Hive Chemistry Discourse. Retrieved from a relevant forum post on "The Hive" archives.
  • YouTube. (2021). lab 2 benzaldehyde purification. Retrieved from [Link]

  • Google Patents. (1983). US4379026A - Process for the purification of benzaldehyde.
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. (n.d.).
  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • Reddit. (2020). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, chemists, and drug development professionals encountering anomalous results during the structural elucidation of substituted benzaldehydes, specifically focusing on 3-iodo-4-methoxybenzaldehyde. Here, we address common questions in a structured format, providing not just solutions but the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, but my ¹H NMR spectrum doesn't match the predicted values. What are the expected shifts, and why might mine be different?

A1: Understanding the Baseline and Potential Deviations

This is a common and insightful observation. While software-based prediction is a valuable starting point, the electronic environment of a molecule is highly sensitive to multiple factors. Let's first establish a baseline with literature-reported values and then explore the reasons for deviation.

Data Presentation: ¹H NMR Chemical Shifts (δ) in CDCl₃

Proton AssignmentLiterature Value (δ ppm)[1]Typical Predicted Range (δ ppm)
Aldehyde (-CHO)9.82 (s)9.8 - 10.1
H-28.31 (d)8.1 - 8.4
H-56.93 (d)6.9 - 7.1
H-67.86 (dd)7.7 - 7.9
Methoxy (-OCH₃)3.98 (s)3.9 - 4.1

s = singlet, d = doublet, dd = doublet of doublets

If your observed shifts fall outside these ranges, it does not necessarily indicate a failed synthesis. The primary reasons for such discrepancies can be categorized into experimental variables and intramolecular electronic effects . The following sections will guide you through troubleshooting both.

Q2: What are the dominant intramolecular forces in this compound that cause its NMR spectrum to be so sensitive?

A2: A Delicate Balance of Electronic and Steric Effects

The observed chemical shifts in this molecule are a direct consequence of the interplay between three substituents, each exerting a unique influence on the electron density of the aromatic ring.

  • Electron-Donating Group (EDG) - Methoxy (-OCH₃): Located at C4, the methoxy group is a powerful resonance donor. It increases electron density at the ortho (C3, C5) and para (C6, relative to itself) positions. This "shielding" effect should theoretically push the signals of H-5 upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWG) - Aldehyde (-CHO) and Iodine (-I):

    • The aldehyde group at C1 is a strong resonance and inductive withdrawing group. It de-shields the entire ring, but particularly the ortho (H-2, H-6) and para (H-4, which is substituted) protons, shifting their signals downfield.

    • The iodine atom at C3 has a dual role. It is inductively withdrawing due to its electronegativity, but it is also highly polarizable and can exhibit a weak resonance-donating effect. More significantly, its large size introduces two other critical phenomena:

      • Anisotropic Effect: The large electron cloud of the iodine atom generates its own local magnetic field when placed in the spectrometer's main field (B₀). This secondary field can either shield or de-shield nearby protons depending on their spatial orientation relative to the C-I bond.[2][3] This through-space effect is often a source of deviation from simple predictive models.

      • Heavy Atom Effect: The presence of a heavy atom like iodine can influence the relaxation times and chemical shifts of nearby nuclei through spin-orbit coupling.[4]

The unexpected shifts you observe are the net result of these competing forces. H-2, for instance, is strongly de-shielded by the adjacent aldehyde and further de-shielded by the inductive effect of the iodine. H-5 is shielded by the methoxy group but is also influenced by the other substituents.

Visualization: Substituent Effects

The following diagram illustrates the primary electronic pushes and pulls on the aromatic ring.

G mol C1 CHO ring C1->ring EWG (Resonance) C4 OCH₃ C4->ring EDG (Resonance) C3 I C3->ring EWG (Inductive) H2 H-2 H6 H-6 H5 H-5 arr_start1->arr_end1 e⁻ donation arr_end2->arr_start2 e⁻ withdrawal

A simplified diagram of electronic effects on the ring.

Q3: My shifts are consistently off by a small, uniform amount. Could this be an experimental or processing error?

A3: Absolutely. Before exploring complex chemical explanations, it's crucial to validate your experimental setup. This is often the most common source of error.

NMR chemical shifts are relative measurements. They are measured relative to a reference standard, which by IUPAC convention is Tetramethylsilane (TMS).[5][6] An apparent uniform shift across all peaks often points to an issue with referencing.

Experimental Protocol: Verifying Chemical Shift Referencing

  • Check for Internal Standard: Ensure that TMS (for organic solvents) or DSS (for aqueous solutions) was added to your sample.[5][7] If it was omitted, your spectrometer likely referenced the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

  • Verify Solvent Peak Position: The chemical shift of residual solvent peaks can vary slightly based on solute concentration and temperature.[8] For high-accuracy work, referencing to an internal standard like TMS is always preferred.[6][9]

  • Reprocess the Spectrum: In your NMR processing software (e.g., Mnova, TopSpin), manually re-reference the spectrum.

    • Find the TMS peak.

    • Use the referencing tool to set this peak to exactly 0.00 ppm.[10]

    • All other peaks will be recalibrated relative to this new reference point.

Troubleshooting Guide: Diagnosing Referencing Issues

The following flowchart outlines a self-validating system to ensure your spectrometer is correctly calibrated.

G start Observed Uniform Shift Deviation check_tms Is TMS peak present in the spectrum? start->check_tms tms_at_zero Is TMS peak at 0.00 ppm? check_tms->tms_at_zero Yes check_solvent Reference to residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as a secondary standard. check_tms->check_solvent No reprocess Manually re-reference: Set TMS peak to 0.00 ppm tms_at_zero->reprocess No problem_solved Problem Resolved: Shifts are now accurate. tms_at_zero->problem_solved Yes reprocess->problem_solved consult If shifts are still incorrect, consult instrument manager. Check spectrometer calibration. check_solvent->consult

Workflow for troubleshooting referencing errors.

Q4: The aromatic signals are particularly sensitive. Can the choice of NMR solvent explain the unexpected shifts?

A4: Yes, solvent effects can be dramatic, especially for aromatic compounds.

Solute-solvent interactions can alter the electron density around your molecule, leading to significant changes in chemical shifts, sometimes exceeding 0.5 ppm.[11] This is a well-documented phenomenon.[12][13][14]

  • Non-Aromatic Solvents (e.g., CDCl₃, Acetone-d₆): These solvents interact with the solute primarily through dipole-dipole interactions and hydrogen bonding (if applicable). Chloroform, for instance, can form a weak hydrogen bond with the aldehyde oxygen, slightly altering the electronic environment.

  • Aromatic Solvents (e.g., Benzene-d₆, Pyridine-d₅): These solvents induce what is known as an Aromatic Solvent-Induced Shift (ASIS). The benzene solvent molecules will arrange themselves around your solute to maximize favorable pi-stacking interactions.[15] This creates a powerful local anisotropic field that can cause large upfield or downfield shifts depending on the proton's position relative to the solvent's aromatic ring.[11]

Data Presentation: Solvent-Dependent ¹H NMR Shifts

Protonδ in CDCl₃ (Typical)δ in Benzene-d₆ (Expected Change)δ in DMSO-d₆ (Expected Change)
-CHO~9.82Significant Upfield ShiftMinor Downfield Shift
H-2~8.31Upfield ShiftMinor Downfield Shift
H-5~6.93Upfield ShiftMinor Downfield Shift
H-6~7.86Upfield ShiftMinor Downfield Shift
-OCH₃~3.98Significant Upfield ShiftMinor Change

Troubleshooting Protocol: Solvent Test

If you suspect solvent effects are the cause of your unexpected shifts, or if you have overlapping signals, this protocol can provide clarity.[16]

  • Acquire Spectrum in CDCl₃: Dissolve ~5-10 mg of your compound in ~0.6 mL of CDCl₃ containing TMS. Acquire a standard ¹H NMR spectrum.

  • Evaporate Solvent: Carefully remove the CDCl₃ in vacuo.

  • Acquire Spectrum in Benzene-d₆: Re-dissolve the same sample in ~0.6 mL of Benzene-d₆ containing TMS. Acquire a second ¹H NMR spectrum.

  • Compare Spectra: Analyze the changes in chemical shifts between the two spectra. The differential shifts can provide powerful evidence for signal assignment and confirm that the observed values are due to solvent interactions rather than structural misidentification.

Q5: The coupling patterns seem correct, but the shifts are ambiguous. What advanced experiments can I perform for definitive structural confirmation?

A5: When 1D NMR is insufficient, 2D NMR experiments are the definitive solution for mapping molecular connectivity. [17]

For your specific molecule, two experiments are particularly powerful:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[18] It will generate a 2D map where off-diagonal "cross-peaks" connect coupled protons.[17][19] For this compound, you should observe a clear cross-peak connecting H-5 and H-6, confirming their ortho relationship.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded.[18][19] This is invaluable for probing the through-space effects mentioned earlier. You would expect to see strong NOESY cross-peaks between:

    • H-2 and the aldehyde proton.

    • The methoxy protons and H-5.

    • Potentially a weak correlation between H-2 and the iodine atom's position, indirectly confirming its influence.

Experimental Protocol: Acquiring a COSY Spectrum

  • Sample Preparation: Prepare a slightly more concentrated sample than for a standard ¹H NMR (e.g., 15-20 mg in 0.6 mL of deuterated solvent).

  • Spectrometer Setup: Load the sample and perform standard locking and shimming procedures.

  • Load COSY Parameters: In the spectrometer software, load a standard gradient-selected COSY (gCOSY) pulse program. Standard parameters are usually sufficient for initial analysis.[20][21]

  • Acquisition: Start the acquisition. A typical COSY experiment may take between 5 and 30 minutes.[20]

  • Processing: Process the 2D data using the software's built-in routines (typically applying a sine-bell window function followed by a 2D Fourier transform).

  • Analysis: Analyze the resulting spectrum for cross-peaks that confirm the H-5 to H-6 coupling.[21]

By systematically working through these experimental and analytical troubleshooting steps, you can confidently assign the structure of this compound and understand the nuanced electronic and environmental factors that give rise to its unique NMR spectrum.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DEFENSE TECHNICAL INFORMATION CENTER. [Link]

  • Chemical Shift Referencing. (n.d.). UCSB Department of Chemistry and Biochemistry. Retrieved January 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. YouTube. [Link]

  • Chemical shift referencing. (n.d.). University of Ottawa, NMR Facility. Retrieved January 7, 2026, from [Link]

  • Reich, H. J. (n.d.). Two Dimensional NMR. Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

  • Supporting Information For: Palladium-Catalyzed C-H Arylation of this compound. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Beni, S., & D'Acquarica, I. (n.d.). Table 1- Typical 2D NMR experiments used for molecular structure determination. Retrieved January 7, 2026, from [Link]

  • Electronic Supplementary Information for: ... (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Hayami, H., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (11), 1297-1303. [Link]

  • Chemical shifts. (n.d.). University College London. Retrieved January 7, 2026, from [Link]

  • Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606-616. [Link]

  • TMS As A Reference. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • Chemical Shift Referencing. (n.d.). Mestrelab Research. Retrieved January 7, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

  • Al-Rawi, J. M. A., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(9), 893-900. [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]

  • Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 123(31), 7560-7563. [Link]

  • Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e295. [Link]

  • Baranac-Stojanovic, M. (2014). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 4(96), 53644-53654. [Link]

  • Baranac-Stojanovic, M. (2014). New insight into the anisotropic effects in solution-state NMR spectroscopy. ResearchGate. [Link]

  • Tormena, C. F., et al. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Magnetic Resonance in Chemistry, 58(11), 1083-1090. [Link]

Sources

Technical Support Center: Purification of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 3-Iodo-4-methoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this important synthetic intermediate. Here, we address common issues encountered during purification, providing field-proven insights and evidence-based protocols to help you achieve high purity and yield.

Introduction to Purification Challenges

This compound is a key building block in organic synthesis. However, its purification is often complicated by its inherent chemical properties. The compound is known to be sensitive to both air and light, which can lead to degradation and the formation of colored impurities.[1] Furthermore, residual reactants and side products from its synthesis, typically the direct iodination of 4-methoxybenzaldehyde (p-anisaldehyde), can co-elute or co-crystallize with the desired product, posing significant purification hurdles.

This guide provides a structured approach to troubleshooting these issues, focusing on the two primary purification techniques: column chromatography and recrystallization.

Compound Properties at a Glance
PropertyValueSource(s)
Molecular Formula C₈H₇IO₂[2][3]
Molecular Weight 262.04 g/mol [2][3]
Appearance White to off-white solid/powder[2][4]
Melting Point 107-112 °C / 115-116 °C[2][4]
Storage Temperature 2-8°C, under inert atmosphere, protected from light[2]
Key Sensitivities Air and light sensitive[1]

Troubleshooting Guide: Common Purification Issues

This section is structured in a problem-and-solution format to directly address specific experimental challenges.

Problem 1: My purified product is yellow or brown, not a pure white solid.

Q: What causes this discoloration and how can I prevent it?

A: Discoloration is the most frequently reported issue and typically stems from two sources: product degradation or the presence of residual iodine from the synthesis.

  • Causality (Degradation): this compound is susceptible to degradation when exposed to light and air.[1] The aldehyde functional group can oxidize, and the carbon-iodine bond can be labile, leading to the formation of colored byproducts.

  • Causality (Residual Iodine): If the synthesis involves molecular iodine (I₂), any unreacted iodine will impart a distinct yellow-to-brown color to the crude product.

Troubleshooting Protocol & Solutions:

  • Quench Residual Iodine: During the aqueous workup of your reaction mixture, perform a wash with a saturated solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining I₂ to colorless iodide (I⁻) ions. Continue washing until the organic layer is no longer colored.

  • Minimize Light Exposure: From the workup stage onwards, protect your sample from direct light. Use amber glass vials or wrap your flasks and vials in aluminum foil.

  • Utilize an Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and drying steps, to prevent oxidation.[1]

  • Charcoal Treatment: For persistent color, a small amount of activated charcoal can be added to the solution before a final recrystallization step. However, use this sparingly as it can reduce your overall yield.

Problem 2: My TLC analysis shows multiple spots, including one that matches the starting material.

Q: How can I effectively separate the product from unreacted starting material and other byproducts?

A: The most reliable method for separating compounds with different polarities, such as the product and the less polar starting material (4-methoxybenzaldehyde), is silica gel column chromatography.

  • Causality (Incomplete Reaction): The presence of starting material indicates an incomplete reaction. Other spots may correspond to di-iodinated or other isomeric byproducts.

Detailed Experimental Protocol: Column Chromatography

A proven method for purification is flash column chromatography using a gradient of petroleum ether and ethyl acetate.[4]

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using petroleum ether as the slurry solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity.

    • Recommended Starting Eluent: Petroleum Ether : Ethyl Acetate = 20:1. This will elute non-polar impurities first.

    • Product Elution: The target compound, this compound, typically elutes at a ratio of Petroleum Ether : Ethyl Acetate = 15:1 .[4]

    • Monitoring: Collect fractions and monitor them closely by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure, avoiding excessive heat to prevent degradation.

G cluster_workflow Purification Workflow Crude Crude Product (Mixture of SM, Product, Byproducts) Slurry Adsorb onto Silica Gel Crude->Slurry Column Load onto Column Slurry->Column Elute_NonPolar Elute with Low Polarity Solvent (e.g., Pet Ether/EtOAc 20:1) Column->Elute_NonPolar Elute_Product Increase Polarity (e.g., Pet Ether/EtOAc 15:1) Elute_NonPolar->Elute_Product TLC Monitor Fractions by TLC Elute_NonPolar->TLC Impurities Collected Elute_Product->TLC Combine Combine Pure Fractions TLC->Combine Concentrate Concentrate Under Reduced Pressure Combine->Concentrate Pure Pure Product Concentrate->Pure G node_q1 Product Discolored? node_a1_yes Perform Na2S2O3 Wash & Protect from Light node_q1->node_a1_yes Yes node_q2 Multiple Spots on TLC? node_q1->node_q2 No node_a1_yes->node_q2 node_a2_yes Perform Column Chromatography node_q2->node_a2_yes Yes node_q3 Oiling Out During Recrystallization? node_q2->node_q3 No node_a2_yes->node_q3 node_a3_yes Screen New Solvents & Control Cooling Rate node_q3->node_a3_yes Yes node_final Pure Product Achieved node_q3->node_final No node_a3_yes->node_final

Sources

Technical Support Center: Navigating Cross-Coupling Reactions with 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses the common challenges associated with the low reactivity of 3-iodo-4-methoxybenzaldehyde in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the success of your experiments.

The inherent electronic and steric properties of this compound—specifically, the electron-donating nature of the methoxy group and the steric hindrance it imposes—can often lead to sluggish or incomplete reactions. This guide is designed to help you overcome these hurdles and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding cross-coupling reactions involving this compound.

Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low yields or failing completely?

A1: The primary challenges with this substrate in Suzuki-Miyaura couplings are twofold: steric hindrance and electronic deactivation. The methoxy group at the 4-position is electron-donating, which can slow down the initial oxidative addition step of the palladium catalyst to the aryl iodide bond. Additionally, the proximity of the methoxy group to the iodine atom creates steric bulk, which can hinder the approach of the palladium catalyst and the subsequent transmetalation step. Common pitfalls to avoid include using a non-optimal catalyst-ligand system, an inappropriate base, or a solvent system that does not favor the reaction kinetics.

Q2: What are the most effective palladium catalysts and ligands for coupling with this substrate?

A2: For sterically hindered and electron-rich aryl halides like this compound, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle. Buchwald ligands, such as SPhos and XPhos, are particularly effective as they promote both the oxidative addition and reductive elimination steps. While traditional catalysts like Pd(PPh₃)₄ can be used, they often require higher temperatures and longer reaction times, leading to more side products.

Catalyst/Ligand SystemTypical ConditionsExpected YieldReference
Pd(OAc)₂ / SPhosK₂CO₃, Toluene/H₂O, 80-100 °CGood to Excellent
PdCl₂(dppf)Cs₂CO₃, Dioxane, 90-110 °CModerate to Good
Pd(PPh₃)₄K₃PO₄, DMF, 100-120 °CVariable

Q3: How critical is the choice of base and solvent for my cross-coupling reaction?

A3: The selection of the base and solvent is crucial for a successful outcome. The base not only activates the boronic acid partner in Suzuki couplings but also influences the overall reaction rate and selectivity. For this particular substrate, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The solvent system must be capable of dissolving all reactants and facilitating the catalytic cycle. Aprotic polar solvents like dioxane or DMF, or biphasic systems like toluene/water, are commonly employed.

Q4: My Sonogashira coupling with this compound is not proceeding as expected. What are the likely causes?

A4: In Sonogashira couplings, the presence of the aldehyde functionality can sometimes lead to side reactions, particularly at elevated temperatures. Common issues include homocoupling of the alkyne (Glaser coupling), dehalogenation of the starting material, and catalyst deactivation. To mitigate these problems, ensure that your reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling. The choice of the copper co-catalyst (typically CuI) and the amine base (e.g., triethylamine or diisopropylethylamine) is also critical. Running the reaction at the lowest effective temperature can help minimize the formation of byproducts.

Q5: Are there alternative cross-coupling methods that are more suitable for this compound?

A5: Yes, several other cross-coupling reactions can be successfully employed. The Heck reaction, for instance, can be a good alternative for coupling with alkenes. For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool, often utilizing similar bulky phosphine ligands as in Suzuki couplings. Stille coupling, which uses organotin reagents, is another option, although the toxicity of the tin byproducts is a significant drawback. The choice of method will ultimately depend on the desired final product.

Part 2: Troubleshooting Guide

This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during your cross-coupling reactions with this compound.

Troubleshooting_Workflow cluster_symptoms Symptoms cluster_causes Possible Causes cluster_solutions Troubleshooting Steps No_Reaction No reaction or low conversion Catalyst_Inactivity Catalyst inactivity No_Reaction->Catalyst_Inactivity Inappropriate_Ligand Inappropriate ligand No_Reaction->Inappropriate_Ligand Suboptimal_Base_Solvent Suboptimal base/solvent No_Reaction->Suboptimal_Base_Solvent Side_Products Significant side products Incorrect_Temperature Incorrect temperature Side_Products->Incorrect_Temperature Wrong_Pd_L_Ratio Wrong Pd:Ligand ratio Side_Products->Wrong_Pd_L_Ratio Inconsistent_Results Inconsistent results Reagent_Quality Poor reagent quality Inconsistent_Results->Reagent_Quality Reaction_Atmosphere Poor reaction atmosphere Inconsistent_Results->Reaction_Atmosphere Check_Catalyst Use fresh catalyst Ensure anaerobic conditions Catalyst_Inactivity->Check_Catalyst Screen_Ligands Switch to bulky ligand (e.g., SPhos) Screen a panel of ligands Inappropriate_Ligand->Screen_Ligands Optimize_Base_Solvent Try a stronger base (e.g., Cs₂CO₃) Screen different solvents Suboptimal_Base_Solvent->Optimize_Base_Solvent Optimize_Temperature Lower reaction temperature Perform a temperature screen Incorrect_Temperature->Optimize_Temperature Optimize_Ratio Optimize Pd:Ligand ratio (e.g., 1:1.2) Wrong_Pd_L_Ratio->Optimize_Ratio Check_Reagents Use pure, dry reagents Use freshly distilled solvents Reagent_Quality->Check_Reagents Improve_Atmosphere Use Schlenk techniques or glovebox Ensure inert atmosphere Reaction_Atmosphere->Improve_Atmosphere

Caption: A workflow for troubleshooting a failed coupling reaction.

Part 3: Detailed Experimental Protocols

The following protocols have been optimized for the cross-coupling of this compound and can serve as a reliable starting point for your experiments.

Protocol 1: Optimized Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with phenylboronic acid.

Reagents & Equipment:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL) and Water (1 mL)

  • Schlenk flask, magnetic stirrer, and inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: >85%

Protocol 2: Robust Sonogashira Coupling

Reaction: Coupling of this compound with phenylacetylene.

Reagents & Equipment:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 0.03 mmol)

  • Copper(I) iodide (CuI, 0.06 mmol)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous THF (5 mL)

  • Schlenk flask, magnetic stirrer, and inert atmosphere

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction at room temperature for 15 minutes, then heat to 60 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Yield: >90%

Part 4: Mechanistic Insights

Understanding the catalytic cycle is key to effective troubleshooting. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X ArPd(II)XL2 Ar-Pd(II)-X      L₂ Ox_Add->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ ArPd(II)R'L2 Ar-Pd(II)-R'      L₂ Transmetalation->ArPd(II)R'L2 Base Red_Elim Reductive Elimination ArPd(II)R'L2->Red_Elim Red_Elim->Pd(0)L2 Ar-R'

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Iodo-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this important synthetic transformation. The iodination of 4-methoxybenzaldehyde is a classic example of electrophilic aromatic substitution, which, while powerful, can present significant challenges in controlling the reaction's thermal profile. This resource offers troubleshooting guides and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

The Challenge: Exothermicity in Electrophilic Aromatic Iodination

The introduction of an iodine atom onto the aromatic ring of 4-methoxybenzaldehyde is an exothermic process. The reaction's rate and the subsequent heat generation are highly dependent on the choice of iodinating agent and reaction conditions. Uncontrolled, this exotherm can lead to a runaway reaction, resulting in decreased yield, formation of impurities, and most critically, a significant safety hazard. This guide will focus on proactive measures and reactive strategies to mitigate these risks.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike Upon Reagent Addition

Q: I've just started adding my iodinating agent (e.g., N-Iodosuccinimide in the presence of an acid catalyst), and the internal temperature is rising much faster than anticipated. What should I do?

A: An uncontrolled temperature spike is a critical situation that requires immediate attention to prevent a runaway reaction.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the iodinating agent.

  • Enhance Cooling: Ensure your reaction vessel is efficiently cooled. If using an ice bath, ensure it is well-stocked with a mixture of ice and water to maximize surface contact with the flask. For larger scales, consider a cryostat for more precise temperature control.

  • Increase Stirring Rate: Vigorous stirring improves heat transfer from the reaction mixture to the cooling bath.

  • Dilution (with caution): If the reaction is still difficult to control, the addition of a cold, inert solvent can help to dissipate heat. Ensure the solvent is compatible with your reaction conditions.

Root Cause Analysis and Prevention:

  • Reagent Addition Rate: The most common cause is adding the iodinating agent too quickly. The rate of addition should be carefully controlled to match the cooling capacity of your setup.

  • Inadequate Cooling: A simple ice bath may be insufficient for larger-scale reactions. Pre-cool the reaction vessel and reagents before starting the addition.

  • Concentration: Running the reaction at too high a concentration can lead to a rapid build-up of heat. Consider using a more dilute solution.

Issue 2: Formation of Dark-Colored Impurities and Lower than Expected Yield

Q: My final product is a dark, impure solid, and my yield is significantly lower than reported in the literature. What could be the cause?

A: The formation of dark-colored byproducts is often indicative of side reactions, which are typically exacerbated by excessive heat.

Possible Causes and Solutions:

  • Over-iodination: Poor temperature control can lead to the introduction of a second iodine atom onto the aromatic ring. Maintaining a low and stable reaction temperature is crucial for selectivity.

  • Oxidation: Some iodinating agents, especially when used with strong oxidizing agents to generate the electrophilic iodine species, can oxidize the aldehyde functional group to a carboxylic acid, or cause other oxidative side reactions.[1]

  • Decomposition: The starting material or product may be sensitive to the reaction conditions, especially at elevated temperatures.

Preventative Measures:

  • Strict Temperature Control: Maintain the recommended reaction temperature throughout the addition and stirring period.

  • Choice of Iodinating Agent: For sensitive substrates, milder iodinating agents may be more suitable. N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid is a common and often controllable method.[2]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound, and what are the key safety considerations for each?

A1: The most prevalent methods involve electrophilic aromatic substitution. Here's a comparison of common approaches:

MethodIodinating AgentTypical ConditionsKey Safety Considerations
Method 1 Iodine (I₂) with an oxidizing agent (e.g., nitric acid, hydrogen peroxide)Acidic conditionsHighly exothermic. The use of strong oxidizing acids can lead to vigorous, difficult-to-control reactions. Requires slow, controlled addition and efficient cooling.
Method 2 N-Iodosuccinimide (NIS)With a catalytic amount of a strong acid (e.g., trifluoroacetic acid, sulfuric acid)Generally more controllable than Method 1, but the addition of NIS, especially to a strongly acidic solution, can still be significantly exothermic.[1][2] Requires careful temperature monitoring.
Method 3 Iodine monochloride (ICl)Inert solventICl is highly corrosive and reactive. The reaction is often rapid and exothermic. Requires handling in a fume hood with appropriate personal protective equipment (PPE).

Q2: How does the electronic nature of the substituents on the starting material, 4-methoxybenzaldehyde, influence the reaction's exothermicity?

A2: The methoxy (-OCH₃) group is a strong activating group, and the aldehyde (-CHO) group is a deactivating group. The methoxy group donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles like the iodonium ion (I⁺).[3] This increased reactivity directly contributes to a more exothermic reaction compared to the iodination of an unsubstituted or deactivated aromatic ring. The directing effects of these groups favor substitution at the position ortho to the methoxy group and meta to the aldehyde group, leading to the desired 3-iodo product.

Q3: What is the best way to quench the reaction, and what are the potential hazards during this step?

A3: Quenching is a critical step to neutralize any unreacted iodinating agents and acidic catalysts. A poorly executed quench can be hazardous.

Recommended Quenching Protocol:

  • Cool the reaction mixture: Before quenching, ensure the reaction mixture is cooled to 0 °C or below in an ice bath.[4][5]

  • Slow addition of a reducing agent: Slowly add a saturated aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), to quench any remaining iodine or electrophilic iodine species.[6] This will typically cause the disappearance of the characteristic iodine color.

  • Neutralization: After the iodine has been quenched, slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst. Be aware that this will likely cause gas (CO₂) evolution, so add the base slowly and with vigorous stirring to avoid excessive foaming and potential overflow.

Potential Hazards:

  • Exothermic Quench: Adding the quenching solution too quickly can cause a rapid temperature increase.[5]

  • Gas Evolution: Rapid addition of a carbonate or bicarbonate base to an acidic solution will result in vigorous gas evolution, which can cause the reaction to foam out of the flask.

Experimental Workflow and Control Strategies

Below is a generalized workflow for the synthesis of this compound using N-Iodosuccinimide (NIS), with an emphasis on managing the exotherm.

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_troubleshooting Troubleshooting Logic Prep 1. Assemble Reaction Setup - Flask with stir bar - Addition funnel - Thermometer - Inert gas inlet Cooling 2. Prepare Cooling Bath (Ice/water or cryostat) Prep->Cooling Reagents 3. Prepare Reagent Solutions - 4-methoxybenzaldehyde in solvent - NIS solution/solid Cooling->Reagents Start 4. Cool Starting Material (to 0 °C or below) Reagents->Start Catalyst 5. Add Acid Catalyst (slowly, monitor temperature) Start->Catalyst Addition 6. Slow, Portion-wise Addition of NIS (Maintain low temperature) Catalyst->Addition Monitor 7. Monitor Reaction (TLC, temperature) Addition->Monitor Temp_Check Temperature Spike? Addition->Temp_Check Quench 8. Quench Reaction (Cold Na₂S₂O₃ solution) Monitor->Quench Reaction Complete Neutralize 9. Neutralize (Cold NaHCO₃ solution, watch for gas) Quench->Neutralize Extract 10. Extraction with Organic Solvent Neutralize->Extract Purify 11. Purification (Crystallization or Chromatography) Extract->Purify Temp_Check->Monitor No Stop_Add Stop Addition Temp_Check->Stop_Add Yes Enhance_Cool Enhance Cooling Stop_Add->Enhance_Cool Enhance_Cool->Addition Temperature Controlled

Safety First: Personal Protective Equipment and Handling Precautions

  • Eye Protection: Chemical safety goggles are mandatory.[7][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[7]

  • Skin Protection: A lab coat is essential. Ensure skin is not exposed.[8]

  • Respiratory Protection: Work in a well-ventilated fume hood, especially when handling volatile reagents or if there is a risk of vapor release.[7][9]

  • Spill Kits: Have appropriate spill kits readily available for iodine and acidic/basic solutions.

Handling Iodine and N-Iodosuccinimide:

  • Iodine is corrosive and can cause skin burns.[8] Its vapor is also hazardous.[7]

  • N-Iodosuccinimide is an irritant and should be handled with care.[10]

This technical guide provides a framework for understanding and controlling the exothermic risks associated with the synthesis of this compound. By implementing these strategies, researchers can improve the safety, reproducibility, and success of their experiments.

References

  • Vertex AI Search. Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry.
  • Benchchem. Technical Support Center: Quenching Procedures for Reactions Involving 2-Iodopropane.
  • Chemistry LibreTexts. 22.
  • Benchchem.
  • Taylor & Francis Online. Full article: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
  • Crunch Chemistry.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
  • Benchchem.
  • An Iodine Fluorescence Quenching Clock Reaction.
  • Filo. B. Iodination of vanillin (4 hydroxy 3 methoxybenzaldehyde) to 5 iodovani...
  • ResearchGate. Electrophilic Aromatic Substitution by Positive Iodine Species.
  • Guidechem.
  • Carl ROTH.
  • Chemia. Carbonyl compound iodination: Aliphatic compound iodination reactions (4)
  • Electrophilic Aromatic Substitutions (1)
  • ACS Publications. Selective C–H Iodination of (Hetero)arenes | Organic Letters.
  • NIH. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC.
  • CLEAPSS Science. Student safety sheets 56 Iodine.
  • The Royal Society of Chemistry.
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS).
  • Recent Progress in N -Iodosuccinimide (NIS)
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • designer-drug .com.
  • SDS- Iodine Solution - Safety D
  • CDC. Iodine - NIOSH Pocket Guide to Chemical Hazards.

Sources

Technical Support Center: Purification of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are seeking reliable and efficient methods for the purification of 3-iodo-4-methoxybenzaldehyde, particularly when avoiding traditional column chromatography. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for alternative purification techniques.

I. Understanding the Purification Challenge

This compound is a solid with a melting point in the range of 107-116°C. While column chromatography is a common purification method, it can be time-consuming, solvent-intensive, and may not be ideal for large-scale purifications. The choice of an alternative purification strategy depends heavily on the nature of the impurities present, which are often related to the synthetic route employed.

Common Synthetic Routes and Potential Impurities:

  • Direct Iodination of 4-methoxybenzaldehyde: This is a common method for preparing this compound.

    • Potential Impurities:

      • Unreacted 4-methoxybenzaldehyde.

      • Di-iodinated products (e.g., 3,5-diiodo-4-methoxybenzaldehyde).

      • Oxidation byproducts such as 4-methoxybenzoic acid.

  • Synthesis from Vanillin or Isovanillin Derivatives: These routes involve multiple steps, and impurities can arise from any of them.

    • Potential Impurities:

      • Unreacted starting materials.

      • Side-products from intermediate steps.

      • Regioisomers if the iodination step is not completely selective.

A logical approach to selecting a purification method is outlined below:

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid main_impurities What are the main impurities? is_solid->main_impurities Yes non_aldehydic Non-aldehydic (e.g., starting material, di-iodinated species) main_impurities->non_aldehydic Neutral acidic_impurities Acidic (e.g., 4-methoxybenzoic acid) main_impurities->acidic_impurities Acidic recrystallization Recrystallization non_aldehydic->recrystallization bisulfite Bisulfite Adduct Formation non_aldehydic->bisulfite acid_base_extraction Acid-Base Extraction acidic_impurities->acid_base_extraction

Figure 1: Decision tree for selecting a purification method.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions:

  • Q1: My crude product is an oil, not a solid. What should I do?

    • A1: An oily crude product suggests the presence of significant impurities that are depressing the melting point. Before attempting purification, it is advisable to perform a simple work-up. This could involve dissolving the oil in a suitable solvent like ethyl acetate, washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure. If the product solidifies after this, you can proceed with recrystallization or bisulfite adduct formation. If it remains an oil, the bisulfite adduct formation method is the preferred choice as it selectively isolates the aldehyde.

  • Q2: I see multiple spots on my TLC plate after purification. What are they likely to be?

    • A2: If you have multiple spots post-purification, consider the following possibilities:

      • Unreacted Starting Material: If you started from 4-methoxybenzaldehyde, it will likely have a different Rf value.

      • Di-iodinated Product: This will be less polar than the mono-iodinated product and will have a higher Rf on normal phase silica gel.

      • Isomers: Depending on the synthetic route, other iodinated isomers may be present.

      • Degradation: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, which would appear as a more polar spot on the TLC plate.

  • Q3: Can I use distillation to purify this compound?

    • A3: While distillation is a viable purification technique for liquids, it is generally not recommended for high-melting solids like this compound. High temperatures required for vacuum distillation could lead to decomposition.

III. Alternative Purification Protocols

A. Purification via Bisulfite Adduct Formation

This is a highly effective method for separating aldehydes from non-aldehydic impurities. The principle lies in the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct. Impurities can then be washed away with an organic solvent. The pure aldehyde is subsequently regenerated by the addition of a base.[1]

When to Use This Method:

  • When the crude product contains significant amounts of non-aldehydic impurities.

  • When the crude product is an oil and does not solidify.

  • For large-scale purifications where chromatography is impractical.

Experimental Protocol:

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of methanol or ethanol in an Erlenmeyer flask.

    • In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Add the saturated sodium bisulfite solution to the aldehyde solution with vigorous stirring. A white precipitate of the bisulfite adduct should form. Continue stirring for 30-60 minutes at room temperature.

  • Isolation and Washing of the Adduct:

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid adduct thoroughly with ethanol to remove any trapped organic impurities.

    • Follow with a wash of diethyl ether to aid in drying.

  • Regeneration of the Aldehyde:

    • Transfer the washed adduct to a clean flask.

    • Add a biphasic mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Stir the mixture vigorously until the solid adduct dissolves and two clear layers are formed. The aldehyde will be in the ether layer.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two additional portions of diethyl ether.

  • Final Work-up:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.

Bisulfite_Purification cluster_0 Adduct Formation & Isolation cluster_1 Aldehyde Regeneration cluster_2 Final Work-up crude Crude Aldehyde in Methanol add_bisulfite Add Saturated NaHSO₃ (aq) crude->add_bisulfite precipitate Precipitation of Bisulfite Adduct add_bisulfite->precipitate filter_wash Filter and Wash (Ethanol, Ether) precipitate->filter_wash adduct Isolated Adduct filter_wash->adduct regenerate Add Ether and NaHCO₃ (aq) adduct->regenerate separate Separate Layers regenerate->separate extract Extract Aqueous Layer with Ether separate->extract combine Combine Organic Layers extract->combine dry Dry over Na₂SO₄ combine->dry concentrate Concentrate in vacuo dry->concentrate pure_product Pure this compound concentrate->pure_product

Figure 2: Workflow for purification via bisulfite adduct formation.

Troubleshooting the Bisulfite Method:

  • Problem: No precipitate forms upon addition of sodium bisulfite.

    • Possible Causes & Solutions:

      • The sodium bisulfite solution may be old or oxidized. Prepare a fresh saturated solution.

      • The concentration of the aldehyde in the alcohol may be too low. Try using a more concentrated solution.

      • The impurities may be inhibiting the reaction. Proceed with an initial acid-base work-up to remove some impurities and try again.

  • Problem: The adduct does not fully decompose upon addition of base.

    • Possible Causes & Solutions:

      • Insufficient base was added. Add more saturated sodium bicarbonate or a dilute solution of sodium hydroxide and continue to stir.

      • The stirring is not vigorous enough to ensure good mixing between the solid adduct and the aqueous base. Increase the stirring speed or use a mechanical stirrer.

B. Recrystallization

Recrystallization is a powerful purification technique for solids, provided a suitable solvent can be found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.

When to Use This Method:

  • When the crude product is a solid.

  • When the impurities have different solubility profiles from the desired product.

Solvent Selection for Recrystallization:

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Ethanol 7824.5The methoxy and aldehyde groups should provide some solubility, especially when hot.
Isopropanol 8219.9Similar to ethanol, but slightly less polar.
Ethyl Acetate 776.0A moderately polar solvent that often works well for aromatic compounds.
Toluene 1112.4A non-polar aromatic solvent that may dissolve the compound when hot.
Hexane/Ethyl Acetate Mixture VariableVariableA non-polar/polar solvent mixture allows for fine-tuning of the polarity to achieve optimal recrystallization conditions.

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is not suitable for recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form, place the test tube in an ice bath to maximize crystal formation.

  • The ideal solvent will result in the formation of well-defined crystals and a significant recovery of the solid product.

General Recrystallization Protocol (once a suitable solvent is identified):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or in a desiccator.

IV. References

Sources

Technical Support Center: Byproduct Identification in 3-Iodo-4-methoxybenzaldehyde Reactions by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in reactions involving 3-iodo-4-methoxybenzaldehyde using mass spectrometry. Our goal is to move beyond simple procedural steps and offer insights into the causality behind experimental observations and choices, ensuring the integrity and reliability of your results.

Understanding the Chemistry: Common Reactions and Potential Byproducts

This compound is a versatile starting material. Understanding its reactive sites—the aldehyde, the carbon-iodine bond, and the methoxy group—is crucial for anticipating potential side reactions. Byproducts can arise from incomplete reactions, over-reaction, or degradation of starting materials, reagents, or products.

Here are common transformations and the byproducts you might encounter:

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, especially if the reaction is exposed to air over long periods.[1][2] This leads to the formation of 3-iodo-4-methoxybenzoic acid.

  • Reduction of the Aldehyde: Reducing agents can convert the aldehyde to a primary alcohol, yielding (3-iodo-4-methoxyphenyl)methanol.[1][3]

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): While the goal is to form a new C-C bond at the site of the iodine, several side reactions are common.[4][5][6]

    • De-iodination (Hydrodehalogenation): The iodine atom is replaced by a hydrogen, forming 4-methoxybenzaldehyde.[4] This is a frequent issue in palladium-catalyzed reactions.[4]

    • Homocoupling: Two molecules of the starting material or the boronic acid partner can couple to form symmetrical dimers.

  • Demethylation: The methyl group on the ether can be cleaved under certain acidic or high-temperature conditions, leading to a phenolic byproduct, 3-iodo-4-hydroxybenzaldehyde.

  • Reaction with Solvents or Reagents: Nucleophilic solvents (like methanol) or basic conditions can sometimes lead to unexpected adducts or degradation.

Mass Spectrometry Analysis: A Question & Answer Guide

This section addresses specific issues you may encounter when analyzing your reaction mixture by mass spectrometry (MS).

Q1: My mass spectrum shows a peak at m/z 263. Is this my starting material?

Answer: Yes, this is the expected mass for the protonated molecular ion [M+H]⁺ of this compound (C₈H₇IO₂), which has a molecular weight of approximately 262.04 g/mol .[7] However, it's critical to confirm this assignment and rule out isobaric (same nominal mass) byproducts.

Troubleshooting Steps:

  • Run a Control: Always analyze a pure sample of your starting material under the same MS conditions to confirm its retention time (if using LC-MS) and fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass measurement.[8][9] The exact mass of [C₈H₈IO₂]⁺ is 262.9564. A significant deviation from this value suggests a different elemental composition.

  • Check Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so you will not see a characteristic halogen isotopic cluster like you would with chlorine or bromine. The primary isotopic peaks will be from ¹³C.

Q2: I see a significant peak at m/z 137. What is this likely to be?

Answer: A peak at m/z 137 likely corresponds to the protonated molecular ion [M+H]⁺ of 4-methoxybenzaldehyde (MW 136.15 g/mol ).[10][11] This is a common byproduct resulting from the de-iodination or hydrodehalogenation of your starting material.[4]

Causality: In many catalytic cycles, particularly those involving palladium, a hydride species can be generated from solvents or reagents.[4] This hydride can displace the iodide on your starting material, leading to this byproduct.[4] This is especially prevalent in Suzuki-Miyaura coupling reactions.[4][12]

Q3: My spectrum has a peak at m/z 279. What could this be?

Answer: A peak at m/z 279 is 16 mass units higher than your starting material's [M+H]⁺ (263). This strongly suggests the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH). The expected product would be 3-iodo-4-methoxybenzoic acid .

Confirmation Workflow:

  • MS/MS Fragmentation: Fragment the ion at m/z 279. A characteristic loss of 44 Da (CO₂) or 18 Da (H₂O) is indicative of a carboxylic acid.

  • Chemical Derivatization: React an aliquot of your sample with a derivatizing agent like diazomethane to convert the carboxylic acid to a methyl ester. You should then observe a new peak at m/z 293 (an increase of 14 Da).

Q4: How can I use MS/MS to confirm the structure of a suspected byproduct?

Answer: Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating a specific ion and fragmenting it, you can deduce its structure based on the resulting fragment ions.[13]

Example: Differentiating Isomers Imagine your reaction could produce either This compound or 2-iodo-4-methoxybenzaldehyde . Both have the same mass.

  • Fragmentation of this compound: Expect to see characteristic losses such as the loss of a hydrogen radical (M-1), the aldehyde group (M-29), or potentially cleavage related to the methoxy group.[14][15][16]

  • Influence of Substituent Position: The position of the iodo and methoxy groups will influence the relative intensities of fragment ions. While predicting exact spectra is complex, comparing the MS/MS spectra of your unknown to authentic standards of the possible isomers provides the most definitive identification.

Experimental Workflow for Byproduct Identification

The following diagram outlines a systematic approach to identifying an unknown peak in your mass spectrum.

Byproduct_Identification_Workflow Workflow for Unknown Peak Identification cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Verification cluster_3 Conclusion A Acquire Mass Spectrum of Reaction Mixture B Observe Unknown Peak (m/z = X) A->B C Calculate Mass Difference from Starting Material/Product B->C Is peak significant? D Propose Plausible Structures (e.g., Oxidation, De-iodination, Dimerization, etc.) C->D E High-Resolution MS (Obtain Elemental Formula) D->E F MS/MS Fragmentation (Compare to Standards or Predict) D->F G Analyze Controls (Starting Material, Blanks) D->G H Identify Byproduct E->H F->H G->H

Caption: A decision-making workflow for identifying unknown peaks in a mass spectrum.

Data Summary: Common Byproducts and Their Mass Signatures

The table below summarizes the most common byproducts, their molecular weight changes relative to the starting material (SM), and their expected protonated mass [M+H]⁺.

Byproduct NameTransformationΔ Mass from SM (Da)Expected [M+H]⁺ (m/z)
Starting Material -0263
4-MethoxybenzaldehydeDe-iodination-126137
3-Iodo-4-methoxybenzoic acidOxidation+16279
(3-Iodo-4-methoxyphenyl)methanolReduction+2265
3-Iodo-4-hydroxybenzaldehydeDemethylation-14249
4-Methoxybenzoic acidDe-iodination & Oxidation-110153
3,3'-Diiodo-4,4'-dimethoxy-stilbeneHomocoupling (Reductive)+236 (dimer - 2xCHO)499

Note: The exact mass will vary slightly. High-resolution mass spectrometry is recommended for unambiguous identification.

Protocols and Best Practices

To ensure the trustworthiness of your data, follow these self-validating protocols.

Protocol 1: Sample Preparation for LC-MS Analysis
  • Quench the Reaction: Stop the reaction at the desired time point using an appropriate quenching agent.

  • Work-up: Perform your standard aqueous work-up to remove inorganic salts and catalysts.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the organic layer and dilute it significantly with a solvent compatible with your LC mobile phase (e.g., 1 mL of acetonitrile or methanol). High concentrations can lead to ion suppression and saturate the detector.[9]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Run Controls: In your LC-MS sequence, always include:

    • A solvent blank to identify background noise and carryover.[17]

    • A starting material standard to confirm its retention time and mass.

    • A reaction blank (all reagents minus the starting material) to identify peaks originating from your reagents.

Protocol 2: General Mass Spectrometer Settings (ESI+)
  • Ionization Mode: Electrospray Ionization, Positive (ESI+) is typically effective for these compounds.

  • Capillary Voltage: 3.0 - 4.0 kV. Be aware that excessively high voltages can sometimes induce in-source fragmentation or de-iodination.[18]

  • Gas Flow (Nitrogen):

    • Drying Gas: 8-12 L/min

    • Nebulizer Gas: 30-50 psi

  • Drying Gas Temperature: 300-350 °C

  • Mass Range: Scan a wide range initially (e.g., m/z 100-1000) to capture both smaller fragments/byproducts and potential dimers.

  • Calibration: Ensure the instrument is properly calibrated to achieve accurate mass measurements.[9]

Concluding Remarks

Systematic troubleshooting is key to confidently identifying byproducts. By combining an understanding of the potential chemical side reactions with methodical mass spectrometry techniques—including the use of controls, high-resolution analysis, and MS/MS fragmentation—researchers can gain a comprehensive profile of their reaction mixtures. This level of detail is essential for reaction optimization, impurity profiling in drug development, and ensuring overall scientific rigor.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Britannica. (2025, December 23). Aldehyde - Oxidation, Reduction, Reactions.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions....
  • CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.
  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina).
  • National Institutes of Health (NIH). (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from The Royal Society of Chemistry website.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a.
  • YouTube. (2020, July 31). Aldehydes and Ketones - Oxidation and Reduction (A2 Chemistry).
  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • LibreTexts. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry.
  • Master Organic Chemistry. (2011, August 1). Oxidation and Reduction in Organic Chemistry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • ResearchGate. (2017, May 24). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
  • Scribd. (2025, November 26). LSMSMS troubleshooting.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ECHEMI. (n.d.). 2314-37-6, this compound Formula.
  • National Institutes of Health (NIH). (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • PubChem. (n.d.). 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound 97 2314-37-6.
  • PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
  • ResearchGate. (2025, August 7). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
  • National Institutes of Health (NIH). (n.d.). Comprehending Dynamic Protein Methylation with Mass Spectrometry.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde.
  • NIST WebBook. (n.d.). Benzaldehyde, 4-methoxy-.

Sources

impact of solvent choice on 3-Iodo-4-methoxybenzaldehyde reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Solvent Effects for Optimal Outcomes

Welcome to the technical support center for researchers, scientists, and drug development professionals. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand how a seemingly simple choice—the reaction solvent—can dramatically influence the success of a synthesis. This guide is structured to help you troubleshoot common issues encountered when working with 3-Iodo-4-methoxybenzaldehyde, a versatile but sometimes challenging substrate. We will move beyond rote protocols to understand the why behind solvent selection, empowering you to rationalize your experimental design and overcome synthetic hurdles.

General Principles: Why Does the Solvent Matter So Much?

Before diving into specific reaction types, it's crucial to appreciate the multiple roles a solvent plays. It's not merely an inert medium; it's an active participant that can:

  • Control Solubility: A reaction can't proceed if the reactants, catalyst, and base aren't in the same phase. This is especially critical in cross-coupling reactions which often involve organic substrates and inorganic salts.[1]

  • Stabilize Intermediates: Solvents can stabilize charged intermediates or transition states, directly affecting reaction rates.[2] Polar solvents are particularly adept at stabilizing polar or charged species.

  • Influence Catalyst Activity: Solvents can coordinate to the metal center of a catalyst, affecting its stability, activity, and even selectivity.[1][3] In some cases, the solvent itself can act as a reducing agent for a Pd(II) precatalyst to generate the active Pd(0) species.[1][4]

  • Dictate Reaction Temperature: The solvent's boiling point sets the maximum temperature for a reaction, which is a key parameter for overcoming activation energy barriers.[1]

Understanding Solvent Classifications
  • Polar Protic Solvents (e.g., water, ethanol, methanol): These contain O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These have large dipole moments but lack O-H or N-H bonds. They are poor at solvating anions, leaving them "naked" and more nucleophilic, which can accelerate certain reactions.[5]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These have low dielectric constants and are poor at solvating charged species.[5]

Troubleshooting & FAQs by Reaction Type

Here we address specific, field-reported issues for common transformations involving this compound.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is fundamental for C-C bond formation. However, their success is exquisitely sensitive to the reaction environment. The solvent must manage a diverse cast of characters: a lipophilic aryl iodide, an inorganic base, a sensitive organometallic catalyst, and the coupling partner.[1]

Frequently Asked Questions (FAQs): Cross-Coupling

Q1: My Suzuki-Miyaura coupling is sluggish or fails completely. The starting material is poorly soluble. What's the problem?

A1: This is a classic solubility issue. Suzuki couplings often use inorganic bases (like K₂CO₃ or K₃PO₄) that are insoluble in common organic solvents like toluene or THF. This compound itself is primarily organic-soluble.

  • Causality: For the catalytic cycle to operate, the palladium catalyst must be able to interact with both the aryl iodide and the boronic acid/base. If the base is a solid sitting at the bottom of the flask, the reaction will be incredibly slow.

  • Troubleshooting:

    • Introduce a Co-Solvent: The most common solution is to use a biphasic solvent system. A mixture of a nonpolar solvent (like Toluene or 1,4-Dioxane) with water is a standard choice.[6][7] The water dissolves the inorganic base, creating an interface where the reaction can occur.

    • Switch to a Polar Aprotic Solvent: Solvents like DMF can dissolve both organic substrates and, to some extent, inorganic salts, creating a homogeneous solution.[1][8] This can significantly accelerate the reaction.

    • Consider a Different Base: Organic bases like triethylamine (Et₃N) may be more soluble in purely organic solvents.

Q2: I'm observing significant hydrodeiodination (replacement of iodine with hydrogen) as a side product in my Sonogashira/Heck reaction. How can I prevent this?

A2: Hydrodeiodination is a common side reaction, often exacerbated by solvent choice and temperature.

  • Causality: This side reaction can occur through various pathways, sometimes involving the solvent acting as a hydride source, especially at high temperatures in solvents like DMF. It can also be promoted by impurities in the solvent or reagents.[7]

  • Troubleshooting:

    • Change Solvent Type: If using a high-boiling polar aprotic solvent like DMF, consider switching to a less reactive solvent like 1,4-dioxane or toluene.[9] While DMF is excellent for solubility, its decomposition at high temperatures can sometimes contribute to side reactions.[1]

    • Lower the Temperature: If possible, reducing the reaction temperature can minimize this and other side reactions. This may require a more active catalyst system.

    • Ensure Reagent Purity: Use freshly distilled or high-purity solvents and bases. Water or other protic impurities can be a source of protons.[10] Degassing the solvent is critical to remove oxygen, which can promote catalyst degradation and side reactions.[6][10]

Q3: My palladium catalyst is precipitating as a black solid (palladium black). Why is this happening and can the solvent help?

A3: The formation of palladium black indicates that your active Pd(0) catalyst is aggregating and falling out of the catalytic cycle. This deactivation is a common cause of failed reactions.

  • Causality: The solvent plays a key role in stabilizing the active catalyst. Coordinating solvents can act as weak ligands, preventing the palladium nanoparticles from crashing out of solution.[1][3]

  • Troubleshooting:

    • Use a Coordinating Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are known to coordinate to palladium and can help maintain catalyst stability.[1][11] Ethers like THF and 1,4-dioxane also have coordinating ability.

    • Check Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center exposed and prone to aggregation. Ensure your ligand ratio is optimized.

    • Solvent Choice for Pre-catalyst: The choice of solvent can also depend on the pre-catalyst. For instance, less polar solvents like toluene are often paired with neutral Pd(0) sources like Pd(PPh₃)₄, whereas polar solvents may be better for ionic pre-catalysts.[1]

Data Summary: Solvent Effects on Palladium-Catalyzed Reactions
Solvent SystemDielectric Constant (ε)Key Characteristics & Use CasesCommon Issues
Toluene/Water 2.4 / 78Good for Suzuki. Biphasic system dissolves both organic and inorganic reagents.[6]Requires vigorous stirring for phase mixing.
1,4-Dioxane/Water 2.2 / 78Classic Suzuki solvent. Higher boiling point than THF.[1]Peroxide formation upon storage; toxicity concerns.[6]
DMF 37Highly polar aprotic. Excellent solvating power for a wide range of reagents.[1][8]Can decompose at high temps, potentially causing side reactions.[1] Can slow some Sonogashira reactions.[10]
Acetonitrile (MeCN) 38Polar aprotic. Can dramatically switch selectivity in some cases (e.g., with chloroaryl triflates).[12]May favor different reaction pathways than desired.[12]
THF 7.6Good general-purpose ether solvent.[10]Lower boiling point limits reaction temperature.
Triethylamine (Et₃N) 2.4Often used as both a base and solvent in Sonogashira reactions.[13]Can be a reactant itself; requires careful purification.[10]

Note: Dielectric constants are approximate values and can vary with temperature.[2]

Section 2: Nucleophilic Aromatic Substitution (SNAr)

While this compound is electron-rich, making classical SNAr difficult, reactions can be forced under specific conditions or if additional activating groups are present. The solvent choice here is paramount.

Frequently Asked Questions (FAQs): SNAr

Q4: I am attempting a nucleophilic substitution on this compound with an alkoxide, but the reaction is not proceeding. I'm using ethanol as the solvent.

A4: This is a classic case of a polar protic solvent hindering a reaction that relies on a strong, anionic nucleophile.

  • Causality: In a polar protic solvent like ethanol, the solvent molecules form a "cage" around the anionic nucleophile (e.g., RO⁻) through hydrogen bonding. This solvation shell stabilizes the nucleophile, making it less reactive and less available to attack the aromatic ring.

  • Troubleshooting:

    • Switch to a Polar Aprotic Solvent: The gold standard for SNAr reactions is to use a polar aprotic solvent like DMSO or DMF.[14][15] These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the anion relatively "naked" and highly reactive.[5] This dramatically increases the reaction rate.

    • Increase Temperature: SNAr reactions on unactivated or deactivated rings often require significant thermal energy. The high boiling points of DMSO (189 °C) and DMF (153 °C) are advantageous here.[1]

Section 3: Reduction of the Aldehyde Group

Reducing the aldehyde of this compound to an alcohol is a common transformation. While seemingly straightforward, solvent choice can affect chemoselectivity and workup.

Frequently Asked Questions (FAQs): Aldehyde Reduction

Q5: During the NaBH₄ reduction of my aldehyde, I get inconsistent results and a difficult workup. Can I optimize the solvent?

A5: Yes. While NaBH₄ reductions are robust, the solvent impacts reaction rate, selectivity, and ease of processing.

  • Causality: The reduction is typically fastest in polar protic solvents like methanol or ethanol. These solvents can activate the carbonyl group by hydrogen bonding and facilitate the hydride transfer. However, they also slowly react with NaBH₄, consuming the reagent over time.

  • Troubleshooting:

    • Solvent Screening for Rate vs. Stability:

      • Methanol/Ethanol: Fast reaction rates. Ideal for quick, clean conversions. Add NaBH₄ portion-wise to a cooled solution of the aldehyde.

      • Isopropanol: Slower reaction rate but greater stability of the NaBH₄, which can be useful for sluggish substrates.

      • THF/Water mixtures: Offers a balance of solubility for the organic substrate and reactivity for the borohydride.

    • Aprotic Conditions for Chemoselectivity: If other reducible functional groups are present, running the reaction in a non-reactive aprotic solvent (like THF or Dioxane) at a controlled temperature can sometimes improve selectivity, although the reaction will be much slower.

Experimental Protocols & Visual Guides

Protocol 1: General Solvent Screening for a Suzuki Coupling

This protocol provides a framework for systematically optimizing the solvent for the Suzuki-Miyaura coupling of this compound.

  • Setup: In parallel, add this compound (1.0 eq), your boronic acid partner (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.5 eq) to three separate, dry reaction vials equipped with stir bars.

  • Inert Atmosphere: Seal the vials and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: To each vial, add a different degassed solvent system via syringe:

    • Vial A: Toluene/H₂O (4:1 v/v)

    • Vial B: 1,4-Dioxane/H₂O (4:1 v/v)

    • Vial C: Anhydrous DMF

  • Reaction: Place all vials in a pre-heated reaction block (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the extent of conversion.

  • Analysis: Compare the conversion rates to identify the most promising solvent system for a larger-scale reaction.

Diagrams and Workflows
Solvent Selection Logic for Cross-Coupling

Solvent_Selection start Start: New Cross-Coupling Reaction solubility_check Are all reagents soluble in a single nonpolar solvent (e.g., Toluene)? start->solubility_check biphasic Use a biphasic system (e.g., Toluene/H2O, Dioxane/H2O) with an inorganic base (K2CO3). solubility_check->biphasic No (e.g., inorganic base) check_temp Is a high temperature (>110°C) required? solubility_check->check_temp Yes monitor Monitor reaction for side products (e.g., hydrodeiodination). biphasic->monitor homogeneous_aprotic Consider a polar aprotic solvent (e.g., DMF, NMP) for a homogeneous system. dmf_nmp Use high-boiling DMF or NMP. check_temp->dmf_nmp Yes toluene_dioxane Toluene or Dioxane are suitable. check_temp->toluene_dioxane No dmf_nmp->monitor toluene_dioxane->monitor optimize Optimize temperature and concentration. monitor->optimize end Reaction Optimized optimize->end

Caption: A decision tree for selecting an appropriate solvent system for palladium-catalyzed cross-coupling reactions.

The Role of Solvent in Catalyst Stabilization

Catalyst_Stabilization cluster_0 Poorly Coordinating Solvent (e.g., Hexane) cluster_1 Coordinating Solvent (e.g., DMF) Pd1 Pd(0)Ln Aggregate Palladium Black (Inactive) Pd1->Aggregate Pd2 Pd(0)Ln Pd2->Aggregate Solv1 S Pd_solv S--Pd(0)Ln--S (Active & Soluble) Solv1->Pd_solv Solv2 S Solv2->Pd_solv

Caption: Coordinating solvents (S) stabilize the active Pd(0) catalyst, preventing aggregation into inactive palladium black.

References

  • Docherty, J. H., et al. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. This source provides a comprehensive overview of solvent effects in Sonogashira cross-coupling, discussing the role of solvent polarity on efficiency and selectivity. [Link provided by search tool]
  • BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. This guide offers practical troubleshooting advice for Sonogashira reactions, including the importance of an inert atmosphere and appropriate solvent choice. [Link provided by search tool]
  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. This review explains the fundamental interactions between solvents and catalysts in various cross-coupling reactions, highlighting the role of dipolar aprotic solvents like DMF. [Link provided by search tool]
  • Unknown Authors. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. This paper describes how different polar solvents can unexpectedly alter the selectivity in Suzuki-Miyaura couplings. [Link provided by search tool]
  • Bora, U., & Dewan, A., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. This article discusses the optimization of Sonogashira reactions, including the effects of different solvents like alcohols and DMF. [Link provided by search tool]
  • University of Calgary. (n.d.). Ch 8: Solvent Effects. This educational resource explains the fundamental effects of different solvent types (protic vs. aprotic) on reaction mechanisms like SN1 and SN2. [Link provided by search tool]
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC Publishing). A review discussing the often-underestimated role of solvents in palladium-catalyzed cross-coupling reactions. [Link provided by search tool]
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. This article provides a clear classification and explanation of different solvent types and their properties. [Link provided by search tool]
  • Stewart, S. M. (2021). Solvent Dielectric Effects on Reaction Mechanisms. YouTube.
  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. This discussion provides practical insights from chemists on choosing solvents for Suzuki reactions, favoring alternatives like MeTHF over traditional choices like dioxane. [Link provided by search tool]
  • Unknown Authors. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. This paper includes an optimization study showing Et3N can serve as both the base and the best solvent for a specific Sonogashira reaction. [Link provided by search tool]
  • Science.gov. (n.d.). solvent polarity effect: Topics. This resource aggregates various studies showing the broad impact of solvent polarity on chemical processes, from material synthesis to reaction kinetics. [Link provided by search tool]
  • Wikipedia. (n.d.). Solvent effects. This article provides a general overview of how solvents influence chemical reactivity, stability, and reaction rates through various non-covalent interactions. [Link provided by search tool]
  • Wikipedia. (n.d.). Sonogashira coupling. This article outlines the mechanism and reaction conditions for the Sonogashira coupling, including typical catalysts, bases, and solvents. [Link provided by search tool]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. This guide details the components of a Suzuki reaction and common side reactions, such as homocoupling, which can be influenced by reaction conditions. [Link provided by search tool]
  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. This article discusses how solvent polarity can switch the selectivity of Suzuki couplings and suggests the formation of anionic palladium complexes in polar solvents. [Link provided by search tool]
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. This review covers the use of polar aprotic solvents in Pd-catalyzed C-N bond-forming reactions. [Link provided by search tool]
  • EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. This thesis discusses how coordinating solvents can stabilize a catalyst by binding to an open coordination site, thereby increasing its lifetime. [Link provided by search tool]
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. This paper highlights the critical importance of solvent quality and the negative impact of impurities on Pd/C catalyzed Suzuki reactions. [Link provided by search tool]
  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. This article discusses the various factors, including the solvent, that influence the reduction of Pd(II) pre-catalysts to the active Pd(0) species. [Link provided by search tool]
  • Semantics Scholar. (n.d.). Scheme 1. The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. This source details various methods for the reduction of substituted benzaldehydes. [Link provided by search tool]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling a | Download Table. This research table shows a screen of various solvents for a Suzuki coupling, finding that an aqueous DMF mixture gave the highest yield. [Link provided by search tool]
  • ResearchGate. (2025). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride | Request PDF. This study found that radiochemical yields for SNAr reactions on benzaldehydes were significantly higher in DMF compared to DMSO, where aldehyde oxidation was a major side reaction. [Link provided by search tool]
  • PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. This paper provides evidence that many SNAr reactions proceed through a concerted, rather than a stepwise, mechanism. [Link provided by search tool]
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. This review describes the mechanism and optimization of Heck reactions, noting DMF as a common solvent for coupling aryl iodides. [Link provided by search tool]
  • ResearchGate. (2025). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF. This article demonstrates a systematic approach to optimizing a Heck reaction, identifying temperature and concentration as key variables. [Link provided by search tool]
  • RSC Publishing. (n.d.). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. This paper presents Cyrene as a greener alternative solvent for the Mizoroki-Heck reaction. [Link provided by search tool]
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Alkoxybenzaldehydes. This guide provides experimental protocols for synthesizing 4-methoxybenzaldehyde, including the Vilsmeier-Haack reaction which uses DMF as a reagent/solvent. [Link provided by search tool]
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions. This guide discusses how polar aprotic solvents like DMF or DMSO are preferred for SNAr reactions as they increase the reactivity of the nucleophile. [Link provided by search tool]
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. This educational resource explains the addition-elimination mechanism of SNAr and the requirement of an electron-withdrawing group to activate the ring. [Link provided by search tool]
  • Pendidikan Kimia. (n.d.). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. This paper describes a student laboratory experiment for an SNAr reaction, noting that switching the solvent from dimethylacetamide to DMSO reduced the reaction time from hours to 30 minutes. [Link provided by search tool]
  • Unknown Source. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. This document provides foundational information on aromaticity and substitution reactions. [Link provided by search tool]
  • ResearchGate. (n.d.). The effect of solvent on the Heck reaction. Reaction conditions: 1.0.... This scientific diagram illustrates the impact of different solvents on the yield of a specific Heck reaction. [Link provided by search tool]
  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. This preprint notes that Mizoroki-Heck reactions with aryl iodides are often favored in polar aprotic solvents. [Link provided by search tool]
  • PubChem. (n.d.). 4-Methoxybenzaldehyde | C8H8O2 | CID 31244. This database provides chemical information and properties for 4-methoxybenzaldehyde. [Link provided by search tool]
  • ResearchGate. (2025). Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF. This article discusses solvent choices for reductive amination, a common reaction for aldehydes. [Link provided by search tool]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet complex issue: catalyst deactivation in cross-coupling and other catalytic reactions involving 3-Iodo-4-methoxybenzaldehyde. This valuable building block, while versatile, presents unique challenges due to its electronic properties and the presence of both an iodo and an aldehyde functional group. This document is designed to help you diagnose, resolve, and prevent catalyst-related issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled or shows low conversion. Is the catalyst being deactivated?

A1: Low or no conversion is a classic symptom of catalyst deactivation.[1][2] With this compound, several factors could be at play. The palladium catalyst, essential for these reactions, can be inactivated by oxygen, impurities in your reagents or solvents, or interactions with the substrate itself.[1] The iodide leaving group can, under certain conditions, act as a catalyst poison.[3][4] Additionally, the aldehyde group can sometimes participate in side reactions or its precursors can introduce catalyst poisons.[5]

Q2: How does the iodide in this compound affect the palladium catalyst?

A2: While aryl iodides are highly reactive and often preferred for oxidative addition, the resulting iodide ion (I⁻) can be problematic. Iodide is a soft ligand that can bind strongly to the soft palladium center.[3] This can lead to the formation of inactive or less active catalyst species, such as iodide-bridged palladium dimers, which can slow down or halt the catalytic cycle.[3] However, this effect is highly dependent on the specific reaction, ligands, and conditions. Some modern, bulky phosphine ligands can mitigate this issue.[3][6]

Q3: Could the aldehyde functional group be the source of the problem?

A3: Yes, the aldehyde group can introduce complications. Aldehydes can be reduced to alcohols or oxidized to carboxylic acids under certain reaction conditions, consuming reagents or changing the pH. More directly, aldehydes or their impurities can sometimes be hydrogenated to alcohols, which can then poison the catalyst.[5] In some cases, decarbonylation (loss of CO) can occur at high temperatures, leading to undesired byproducts.

Q4: What are the initial signs that my catalyst is deactivating?

A4: The primary sign is a deviation from the expected reaction profile, such as a stalled reaction or low yield.[7] Other indicators include a change in the color of the reaction mixture, particularly the formation of a black precipitate, which is often palladium black (Pd(0) nanoparticles). This aggregation indicates the catalyst has lost its ligand shell and precipitated out of the solution, rendering it inactive.[8] The formation of significant side products, like the homocoupling of your boronic acid partner (in a Suzuki reaction) or dehalogenation of the starting material, also suggests issues with catalyst performance.[1][2]

Section 2: In-Depth Troubleshooting Guide

This section is organized by observable symptoms to help you diagnose the root cause of catalyst deactivation and implement effective solutions.

Symptom 1: Low or No Product Conversion

If your reaction fails to proceed or gives minimal yield, consider the following deactivation pathways.

Potential Cause A: Catalyst Poisoning Catalyst poisoning occurs when impurities bind to the active sites, blocking them from reactants.[9][10][11]

  • Mechanism: Common poisons include sulfur compounds, oxygen, water, and excess halide ions.[9][12] Sulfur can irreversibly bind to palladium.[9] Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides.[9]

  • Diagnostic Protocol:

    • Reagent Purity Check: Use high-purity, degassed solvents and fresh reagents.[1][7] Impurities in boronic acids or other coupling partners can be a source of poisons.[1]

    • Inert Atmosphere Control: Ensure your reaction setup is scrupulously maintained under an inert atmosphere (Argon or Nitrogen). Use techniques like freeze-pump-thaw cycles for solvents.[2]

    • Control Reaction: Run the reaction with a different, highly reliable aryl halide (e.g., 4-iodotoluene) under the same conditions. If this reaction works, the issue is likely specific to your this compound substrate or impurities within it.

  • Corrective Actions:

    • Purify Reagents: Recrystallize this compound. Purify solvents using standard distillation or column methods.

    • Use Additives: In cases of suspected iodide poisoning, the addition of silver salts (like Ag₂CO₃ or Ag₃PO₄) can precipitate excess iodide, preventing it from interfering with the catalyst.[13]

Potential Cause B: Ligand Degradation or Inappropriate Choice The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[6][14]

  • Mechanism: Some phosphine ligands can be oxidized to phosphine oxides (inactive) by trace oxygen.[15] Ligands can also dissociate from the metal center, especially at high temperatures, leading to catalyst aggregation.[16] The choice of ligand is critical; ligands suitable for aryl bromides may not be optimal for the more reactive aryl iodides.[6]

  • Diagnostic Protocol:

    • Ligand Screening: Perform a small-scale screen of different ligand classes. For aryl iodides, bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often effective.[4]

    • 31P NMR Analysis: If possible, analyze the reaction mixture by 31P NMR to check for the presence of the desired ligand-palladium complex and to detect ligand oxidation or degradation products.

  • Corrective Actions:

    • Select Robust Ligands: Switch to more stable and sterically demanding ligands that promote reductive elimination and prevent catalyst dimerization.[6][16]

    • Optimize Ligand:Pd Ratio: An incorrect ratio can lead to the formation of inactive complexes. While a 1:1 or 2:1 ratio is common, this may need optimization.[15]

Potential Cause C: Formation of Inactive Palladium Black The precipitation of palladium black is a common and irreversible deactivation pathway.[8]

  • Mechanism: This occurs when the Pd(0) species, stripped of its stabilizing ligands, agglomerates into nanoparticles.[17] This is often promoted by high temperatures, polar solvents, or ligands that dissociate easily.

  • Diagnostic Protocol:

    • Visual Inspection: Observe the reaction for the formation of a fine black powder.

    • Hot Filtration Test: If you suspect a heterogeneous catalyst is forming from a homogeneous precursor, filter the hot reaction mixture through a syringe filter. If the filtrate is no longer catalytically active, it indicates the active species has been removed.

  • Corrective Actions:

    • Lower Temperature: High temperatures can accelerate ligand dissociation. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[10][17]

    • Change Solvent: A less polar solvent might reduce the rate of precipitation.

    • Use a Pre-catalyst: Modern palladium pre-catalysts are often more stable and form the active Pd(0) species more cleanly and efficiently in situ.[4]

Troubleshooting Flowchart for Low Conversion

start Symptom: Low / No Conversion check_purity Step 1: Verify Reagent Purity & Inert Atmosphere start->check_purity poisoning Potential Cause: Catalyst Poisoning check_purity->poisoning Purity/Inertness Issues Found check_ligand Step 2: Evaluate Ligand & Conditions check_purity->check_ligand Reagents & Setup OK solve_poisoning Solution: - Purify Reagents - Improve Degassing - Use Additives (e.g., Ag⁺ salt) poisoning->solve_poisoning ligand_issue Potential Cause: Ligand Degradation or Inappropriate Choice check_ligand->ligand_issue Reaction Stalls, Side Products Form check_precipitate Step 3: Inspect for Precipitate (Pd Black) check_ligand->check_precipitate Conditions Seem OK solve_ligand Solution: - Screen Bulky Ligands (e.g., SPhos) - Optimize Ligand:Pd Ratio - Use Stable Pre-catalyst ligand_issue->solve_ligand pd_black Potential Cause: Catalyst Aggregation check_precipitate->pd_black Black Precipitate Observed solve_pd_black Solution: - Lower Reaction Temperature - Change Solvent - Use More Stable Ligand pd_black->solve_pd_black

Caption: Troubleshooting logic for low reaction conversion.

Section 3: Advanced Analytical Protocols

When simple corrective actions fail, a deeper analysis is required to confirm the deactivation mechanism.

Protocol 1: Characterization of Spent Catalyst by Microscopy
  • Objective: To visually confirm the presence of palladium nanoparticles (sintering/aggregation).

  • Methodology:

    • Carefully isolate the solid catalyst material from the reaction mixture by filtration and wash with a suitable solvent (e.g., THF, then hexane).

    • Dry the sample under vacuum.

    • Disperse the sample in ethanol via sonication and cast it onto a carbon-coated copper grid.[18][19]

    • Analyze the grid using Transmission Electron Microscopy (TEM) to visualize the size and distribution of palladium particles.[18][19][20]

  • Interpretation: Comparing the TEM images of the fresh and spent catalyst will reveal any changes in particle size. A significant increase in average particle size is direct evidence of sintering or aggregation.[8][20]

Protocol 2: Analysis of Catalyst Oxidation State via XPS
  • Objective: To determine if the palladium has been oxidized to an inactive state.

  • Methodology:

    • Isolate and dry the catalyst as described in Protocol 1.

    • Acquire an X-ray Photoelectron Spectrum (XPS) of the sample.[20][21]

    • Focus on the Pd 3d region of the spectrum.

  • Interpretation: Metallic Pd(0) typically shows peaks at binding energies around 335.0 eV (Pd 3d₅/₂) and 340.3 eV (Pd 3d₃/₂). Oxidized Pd(II) species (like PdO) will appear at higher binding energies (approx. +1-2 eV shift).[20] An increase in the intensity of the Pd(II) peaks in the spent catalyst indicates oxidative deactivation.[8][20]

Section 4: Preventative Measures and Best Practices

Proactive measures are the most effective way to avoid catalyst deactivation.

Parameter Recommendation Scientific Rationale
Atmosphere Always use a robust inert atmosphere (Ar or N₂).Prevents oxidation of the Pd(0) catalyst and sensitive phosphine ligands.[1][9]
Solvents Use anhydrous, degassed, high-purity solvents.Water and oxygen are known catalyst poisons that can lead to deactivation.[1][2][5]
Reagents Use fresh, high-purity this compound and coupling partners.Impurities are a primary source of catalyst poisons like sulfur or other metals.[12][22]
Catalyst Choice Start with a modern, well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G3).Pre-catalysts provide a clean and efficient in-situ generation of the active Pd(0) species, often avoiding the formation of inactive aggregates.[4][15]
Ligand Selection For aryl iodides, use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).These ligands promote rapid oxidative addition and reductive elimination, outcompeting deactivation pathways. Their steric bulk also prevents the formation of inactive catalyst dimers.[6][14][16]
Temperature Operate at the lowest effective temperature.Minimizes thermal degradation of ligands and reduces the rate of catalyst sintering and aggregation.[10][17]
Catalyst Deactivation Pathways Overview

cluster_cycle Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L Species OxAdd Oxidative Addition Pd0->OxAdd Poisoning Poisoning (e.g., S, O₂, I⁻) Pd0->Poisoning Impurities Aggregation Aggregation (Pd Black) Pd0->Aggregation Ligand Loss LigandOx Ligand Oxidation Pd0->LigandOx Trace O₂ PdII Aryl-Pd(II)-I Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Aryl-Pd(II)-R' Intermediate Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Product (Ar-R') RedElim->Product

Caption: Divergence of deactivation pathways from the main catalytic cycle.

References

  • ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (n.d.). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Emeritus. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Retrieved from [Link]

  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Insights into Palladium Deactivation during Advanced Oxidation Processes. Retrieved from [Link]

  • ACS Publications. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes. Chemistry of Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. Chemical Science. Retrieved from [Link]

  • ResearchGate. (2008). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Patsnap. (2025). Catalyst deactivation challenges in FCC and how to prevent them. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • StudySmarter. (2024). Catalyst Deactivation: Mechanism & Causes. Retrieved from [Link]

  • Stanford Advanced Materials. (2025). How To Prevent Catalyst Deactivation? Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • ResearchGate. (2009). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Retrieved from [Link]

Sources

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 3-Iodo-4-methoxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the choice of starting material can dictate the success, efficiency, and elegance of a synthetic route. For scaffolds like substituted benzaldehydes, which are pivotal in the synthesis of pharmaceuticals and complex molecules, understanding the nuances of reactivity is paramount.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct aryl halides: 3-Iodo-4-methoxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde. By delving into the fundamental principles and providing supporting data, this document serves as a critical resource for strategic synthesis design.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and its bromo-counterpart lies in the strength of their respective carbon-halogen (C-X) bonds. In the realm of palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl > F .

This hierarchy is a direct consequence of the bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This has a profound impact on the initial, and often rate-determining, step of most cross-coupling catalytic cycles: oxidative addition .[3][4]

During oxidative addition, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) complex. A weaker C-I bond presents a lower activation energy barrier for this insertion, leading to faster reaction kinetics and often allowing for milder reaction conditions compared to the more robust C-Br bond.[4][5]

Palladium_Catalytic_Cycle cluster_main Generalized Pd-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L₂)X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-M Ar-Pd(II)-R Ar-Pd(II)(L₂)R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Performance in Key Cross-Coupling Reactions

The superior reactivity of the iodo-substituted compound is not merely theoretical; it translates into tangible advantages across a spectrum of widely used synthetic transformations.

A. Suzuki-Miyaura Coupling

A cornerstone of C-C bond formation, the Suzuki-Miyaura coupling joins an aryl halide with a boronic acid or ester. When comparing our two substrates, the iodo-variant consistently outperforms the bromo-variant, requiring less stringent conditions.

ParameterThis compound3-Bromo-4-methoxybenzaldehyde
Typical Temperature Room Temp to 80 °C80 °C to 110 °C
Reaction Time 1 - 12 hours12 - 24 hours or longer
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)
Ligand Choice Standard (e.g., PPh₃) often sufficientOften requires bulky, electron-rich ligands (e.g., SPhos, XPhos)[2]
Expected Yield Generally higherModerate to good, highly condition-dependent

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For the bromo-substrate, a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as SPhos may be required for optimal results.[2]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/water (e.g., 4:1 v/v).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80°C for the iodo-compound, 100°C for the bromo-compound) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

B. Sonogashira Coupling

This reaction is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] The reactivity difference is particularly pronounced here, as the copper co-catalyst cycle can also be sensitive to the halide.[6][7]

ParameterThis compound3-Bromo-4-methoxybenzaldehyde
Typical Temperature Room Temp to 50 °C50 °C to 80 °C
Reaction Time 2 - 8 hours8 - 16 hours
Catalyst System Standard Pd/Cu catalysts are highly effectiveMay require higher catalyst loading or more active ligands
Side Reactions Lower incidence of alkyne homocoupling (Glaser coupling)Higher risk of Glaser coupling, especially at elevated temperatures[8]
Expected Yield High to excellentGood, but optimization is often necessary

Generalized Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).[9]

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 40°C for the iodo-compound, 70°C for the bromo-compound) until the starting material is consumed.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl to remove the amine salt and copper.

  • Purification: Dry the organic layer, concentrate, and purify the residue via column chromatography.

Designing a Head-to-Head Comparison

For definitive, in-house validation, a parallel experiment is the most rigorous approach. This workflow ensures that all variables other than the halogen are kept constant, providing an unambiguous comparison of reactivity.

Experimental_Workflow cluster_workflow Workflow for Reactivity Comparison Start Define Reaction Conditions (e.g., Suzuki Coupling, 0.5 mmol scale) Setup_A Reaction A: This compound (1.0 equiv) Start->Setup_A Setup_B Reaction B: 3-Bromo-4-methoxybenzaldehyde (1.0 equiv) Start->Setup_B Reagents Add Identical Reagents: - Boronic Acid (1.2 equiv) - Pd Catalyst (2 mol%) - Base (2.5 equiv) - Solvent (5 mL) Setup_A->Reagents Setup_B->Reagents Run Run Reactions in Parallel (Same temperature, stir rate) Reagents->Run Monitor Monitor Progress at Identical Timepoints (e.g., 1h, 4h, 12h) via TLC/LC-MS Run->Monitor Analyze Analyze Results: - Compare conversion rates - Isolate and calculate yields - Assess purity profiles Monitor->Analyze Conclusion Draw Conclusion on Relative Reactivity Analyze->Conclusion

Caption: A logical workflow for the experimental comparison of reactivity.

Field-Proven Insights & Troubleshooting

While this compound is the more reactive and often preferred substrate, cost and availability may necessitate the use of 3-bromo-4-methoxybenzaldehyde. Success with the bromo-analogue often requires more careful optimization.

Common Challenge: Low or sluggish conversion in Suzuki coupling with 3-bromo-4-methoxybenzaldehyde.

Troubleshooting Steps:

  • Catalyst & Ligand: The choice is critical. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employing catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can significantly accelerate the oxidative addition step for the C-Br bond.[2]

  • Base Selection: A weak base may not be effective. Switching from carbonates (e.g., Na₂CO₃) to stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can improve yields.[2]

  • Temperature: Do not hesitate to increase the reaction temperature. While the iodo-compound might react at 80°C, the bromo-compound will likely require temperatures exceeding 100°C.

  • Solvent Degassing: Oxygen can deactivate the palladium catalyst, leading to side reactions and low yields. Ensure solvents are thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.[2]

Conclusion and Strategic Recommendations

  • Milder reaction conditions (lower temperatures, shorter times).

  • Lower catalyst loadings.

  • Often higher and more consistent yields.

For drug development professionals and synthetic chemists, this translates into a more efficient and reliable synthetic process, particularly in complex, multi-step syntheses where protecting sensitive functional groups is a concern. While 3-bromo-4-methoxybenzaldehyde remains a viable and useful precursor, its application requires more rigorous optimization of reaction conditions. The choice between the two should be a strategic one, weighing the superior reactivity of the iodo compound against the potential cost and availability advantages of the bromo analogue.

References

  • A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sonogashira coupling. Wikipedia. Available from: [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Reactivity Showdown: 4-Iodo-3-methoxyisothiazole vs. 4-Bromo-3-methoxyisothiazole. Benchchem.
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. Available from: [Link]

  • troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. Benchchem.
  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Available from: [Link]

  • 3-Bromo-4-methoxybenzaldehyde. PubChem. Available from: [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of Synthesized 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural confirmation of synthesized 3-Iodo-4-methoxybenzaldehyde. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond procedural lists to explain the causality behind analytical choices. We will establish a self-validating workflow that leverages the synergistic power of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural and purity assessment.

Chapter 1: The Synthetic Context & The Analytical Imperative

Chapter 2: A Synergistic Spectroscopic Workflow

The unambiguous structural elucidation of a synthesized compound is a process of assembling corroborating evidence from multiple, orthogonal analytical techniques.[3][4][5] Each method provides a unique piece of the structural puzzle. For this compound, our workflow prioritizes NMR for detailed structural mapping, IR for functional group verification, and MS for molecular weight and formula confirmation. This integrated approach ensures that the final structural assignment is robust and defensible.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output & Confirmation product Synthesized Crude Product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms integration Data Integration nmr->integration ir->integration ms->integration confirmation Unambiguous Structure Confirmation integration->confirmation

Overall workflow for spectroscopic confirmation.

Chapter 3: Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the carbon-hydrogen framework.[6] For this specific analysis, it is the only technique that can definitively establish the correct regiochemistry of iodination.

¹H NMR Analysis: The Fingerprint of Substitution

The proton NMR spectrum provides the most direct evidence for the 1,2,4-trisubstituted pattern of this compound. The key is the appearance of three distinct aromatic proton signals, each with a unique splitting pattern that describes its relationship to its neighbors. This contrasts sharply with the high symmetry of the starting material, 4-methoxybenzaldehyde, which shows only two aromatic signals (a pair of doublets). The 2-iodo byproduct also presents three aromatic signals, but with different chemical shifts and coupling constants, making it clearly distinguishable.

The expected ¹H NMR signals for the target compound are:

  • A singlet for the aldehyde proton (~9.82 ppm).

  • A doublet for the proton adjacent to the iodine atom (~8.31 ppm).

  • A doublet of doublets for the proton between the aldehyde and the vacant position (~7.86 ppm).

  • A doublet for the proton adjacent to the methoxy group (~6.93 ppm).

  • A singlet for the methoxy protons (~3.98 ppm).[7]

¹³C NMR Analysis: The Carbon Skeleton Confirmation

The ¹³C NMR spectrum corroborates the ¹H NMR data. The presence of eight distinct signals immediately rules out the symmetric starting material, which would only show six. A crucial diagnostic signal is the carbon atom directly bonded to the iodine (C-I), which is shifted significantly upfield to approximately 86.5 ppm due to the heavy atom effect.[7]

Comparative NMR Data
Compound¹H NMR Aromatic Signals (δ, ppm)¹³C NMR Total SignalsKey ¹³C Signal (ppm)
This compound (Product) ~8.31 (d), ~7.86 (dd), ~6.93 (d)[7]8C-I at ~86.5[7]
4-Methoxybenzaldehyde (Starting Material)~7.84 (d, 2H), ~6.98 (d, 2H)[8]6No C-I signal
2-Iodo-4-methoxybenzaldehyde (Isomer)~8.06 (d), ~7.78 (dd), ~6.77 (d)[7]8C-I at ~83.0[7]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H Spectrum: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans).

  • ¹³C Spectrum: Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 101 MHz, 1024 scans).

  • Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or TMS.

G prep 1. Sample Prep (5-10 mg in 0.6 mL CDCl₃) transfer 2. Transfer to NMR Tube prep->transfer instrument 3. Insert & Lock/ Shim in Spectrometer transfer->instrument acquire_h1 4. Acquire ¹H Data instrument->acquire_h1 acquire_c13 5. Acquire ¹³C Data acquire_h1->acquire_c13 process 6. Process FID (FT, Phasing, Baseline) acquire_c13->process assign 7. Assign Structure process->assign

Experimental workflow for NMR analysis.

Chapter 4: Infrared (IR) Spectroscopy: A Functional Group Cross-Verification

While NMR provides the skeletal structure, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups.[6][9] This serves as an excellent cross-verification step. For this compound, the IR spectrum should confirm the persistence of the aldehyde and methoxy groups from the starting material.

Key diagnostic absorptions include:

  • Aldehyde C=O Stretch: A strong, sharp peak typically found between 1680-1700 cm⁻¹.

  • Aromatic C=C Stretches: Medium peaks in the 1400-1600 cm⁻¹ region.

  • C-O Ether Stretch: A strong peak around 1250-1280 cm⁻¹.

  • Aromatic C-H Bending: Peaks in the 800-900 cm⁻¹ region that can be indicative of the substitution pattern.

Comparative IR Data
CompoundAldehyde C=O Stretch (cm⁻¹)C-O Ether Stretch (cm⁻¹)
This compound (Product) ~1685 cm⁻¹~1270 cm⁻¹
4-Methoxybenzaldehyde (Starting Material)~1685 cm⁻¹[10][11]~1260 cm⁻¹[10]
2-Iodo-4-methoxybenzaldehyde (Isomer)~1690 cm⁻¹~1265 cm⁻¹

Note: IR is excellent for confirming functional groups but is less effective than NMR for distinguishing between these specific isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal of the FTIR spectrometer is clean. Acquire a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the press arm to ensure firm, even contact between the sample and the crystal.

  • Acquire Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ (typically 16-32 scans).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

G background 1. Acquire Background Spectrum (Clean Crystal) apply_sample 2. Apply Solid Sample to Crystal background->apply_sample pressure 3. Apply Pressure apply_sample->pressure scan 4. Acquire Sample Spectrum pressure->scan clean 5. Clean Crystal scan->clean identify 6. Identify Diagnostic Peaks scan->identify

Experimental workflow for ATR-IR analysis.

Chapter 5: Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial confirmation of the compound's molecular weight and, with high-resolution instruments, its elemental formula.[6][12] This technique validates that the iodination reaction has occurred, as the mass of the product will be significantly higher than that of the starting material.

The key analytical value is the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₇IO₂), the exact mass is 261.94908 Da.[12] Using High-Resolution Mass Spectrometry (HRMS), one can confirm this elemental composition with high precision (e.g., within 5 ppm), effectively ruling out other potential molecular formulas.[7]

Comparative MS Data
CompoundMolecular FormulaExact Mass (Da)Observed [M+H]⁺ (m/z)
This compound (Product) C₈H₇IO₂261.94908~262.9564[7]
4-Methoxybenzaldehyde (Starting Material)C₈H₈O₂136.05243~137.0602
2-Iodo-4-methoxybenzaldehyde (Isomer)C₈H₇IO₂261.94908~262.9564[7]

Note the identical mass of the product and its isomer, underscoring why MS must be combined with NMR for unambiguous identification.

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization, typically in positive ion mode to observe the [M+H]⁺ ion.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Interpretation: Identify the molecular ion peak and compare its m/z value to the calculated theoretical mass.

G prep 1. Prepare Dilute Solution (~0.1 mg/mL in MeOH) infuse 2. Infuse into ESI Source prep->infuse ionize 3. Optimize Source Parameters & Ionize infuse->ionize acquire 4. Acquire Mass Spectrum ionize->acquire interpret 5. Identify [M+H]⁺ and Confirm Mass acquire->interpret

Experimental workflow for ESI-MS analysis.

Chapter 6: A Self-Validating System: Integrating the Data for an Unambiguous Verdict

The true power of this analytical approach lies in the integration of all spectroscopic data. No single result is interpreted in isolation.

  • MS confirms that a product with the correct molecular weight (262.04 g/mol ) has been formed, ruling out unreacted starting material.[7][12]

  • IR confirms that the essential aldehyde and ether functional groups remain intact.

  • ¹³C NMR confirms the presence of all 8 unique carbons and the successful installation of iodine via the upfield C-I signal.[7]

  • ¹H NMR provides the definitive proof , with its unique three-signal aromatic pattern and specific coupling constants, confirming the 3-iodo substitution pattern and ruling out the 2-iodo isomer.[7]

References

  • A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. (n.d.). BenchChem.
  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. (n.d.). BenchChem.
  • A Comparative Guide to Spectroscopic Methods for the Structural Elucidation of Forsythoside I. (n.d.). BenchChem.
  • 3-Iodo-4-hydroxybenzaldehyde synthesis. (n.d.). ChemicalBook.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • Supporting Information For. (n.d.). The Royal Society of Chemistry.
  • This compound. (n.d.). PubChem.
  • How to know which lab techniques to use for synthesis? (2022). Reddit.
  • Structural Elucidation. (2018). Institut "Jožef Stefan".
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2012). ResearchGate.
  • Enabling organic synthesis through the development and application of novel analytical methods. (2022). American Chemical Society.
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database.
  • This compound 97 2314-37-6. (n.d.). Sigma-Aldrich.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Online Organic Chemistry Tutor.
  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database.
  • Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook.
  • The infrared (IR) spectrum of 4-methoxybenzaldehyde B. (2022). Chegg.com.

Sources

A Comparative Guide to the Structural Validation of 3-Iodo-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel therapeutics and functional materials, derivatives of 3-Iodo-4-methoxybenzaldehyde serve as versatile synthons. Their utility, however, is predicated on the precise and accurate verification of their chemical structures. This guide provides a comprehensive comparison of key analytical techniques for the structural validation of this class of compounds, supported by experimental data and detailed protocols.

Introduction: The Imperative of Structural Integrity

The isomeric and derivative forms of this compound, while sharing a common molecular formula, can exhibit vastly different chemical, physical, and biological properties. A misplaced substituent can alter steric hindrance, electronic distribution, and intermolecular interactions, thereby impacting reaction outcomes, crystal packing, and pharmacological activity. Therefore, a multi-faceted analytical approach is not merely best practice; it is a necessity for reproducible and reliable scientific advancement. This guide will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (spin-spin coupling). For substituted benzaldehydes, the aromatic region (typically 6.5-8.5 ppm) is of particular diagnostic value.

Key Interpretive Features for this compound Derivatives:

  • Aldehyde Proton (-CHO): A characteristic singlet typically observed far downfield (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. For this compound, this peak appears around δ 9.82 ppm.[1]

  • Methoxy Protons (-OCH₃): A sharp singlet, usually found between δ 3.8-4.0 ppm. In the parent compound, this is observed at δ 3.98 ppm.[1]

  • Aromatic Protons (Ar-H): The substitution pattern on the benzene ring dictates the chemical shifts and, crucially, the coupling patterns of the remaining protons. For a 1,2,4-trisubstituted ring like this compound, we expect three distinct aromatic proton signals. The coupling constants (J-values) are key to assigning the relative positions of the protons.

    • Ortho coupling (³JHH) is typically 7-9 Hz.

    • Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

    • Para coupling (⁵JHH) is the smallest, often close to 0 Hz and not always resolved.

Comparative Analysis of Isomeric Structures:

The power of ¹H NMR lies in its ability to differentiate isomers. Let's compare the expected aromatic region signals for this compound and its hypothetical isomer, 2-Iodo-4-methoxybenzaldehyde.

G cluster_0 This compound cluster_1 2-Iodo-4-methoxybenzaldehyde a H-2 (d, J ≈ 2 Hz) c H-6 (dd, J ≈ 8.5, 2 Hz) a->c ⁴J (meta) b H-5 (d, J ≈ 8.5 Hz) b->c ³J (ortho) d H-3 (d, J ≈ 2 Hz) f H-6 (dd, J ≈ 8.5, 2 Hz) d->f ⁴J (meta) e H-5 (d, J ≈ 8.5 Hz) e->f ³J (ortho)

In this compound, the proton at C-2 is meta to H-6 and ortho to the iodine, appearing as a doublet with a small meta coupling constant (J ≈ 1.9 Hz).[1] The proton at C-5 is ortho to H-6 and the methoxy group, showing a doublet with a larger ortho coupling constant (J ≈ 8.5 Hz).[1] The proton at C-6 is ortho to H-5 and meta to H-2, resulting in a doublet of doublets (dd) with both ortho and meta coupling constants (J ≈ 8.5, 2.0 Hz).[1] In contrast, for a 2-iodo isomer, the relative positions and therefore the coupling patterns of the aromatic protons would be distinctly different, allowing for unambiguous assignment.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Key Interpretive Features:

  • Carbonyl Carbon (-CHO): Highly deshielded, appearing far downfield (δ 185-200 ppm). For this compound, this is at δ 189.4 ppm.[1]

  • Methoxy Carbon (-OCH₃): Found in the upfield region, typically δ 55-60 ppm. The parent compound shows this at δ 56.8 ppm.[1]

  • Aromatic Carbons: These resonate in the δ 110-160 ppm range. The carbon bearing the iodine (C-I) is significantly shielded due to the "heavy atom effect," appearing at a much lower chemical shift than other substituted aromatic carbons, around δ 86.5 ppm for the title compound.[1] This is a highly diagnostic signal. The other aromatic carbons can be assigned based on substituent effects and comparison with spectral databases.

Comparative Data for this compound and a Derivative:

CompoundC=O (δ, ppm)Ar-C (δ, ppm)C-I (δ, ppm)-OCH₃ (δ, ppm)Other (δ, ppm)
This compound189.4162.8, 141.1, 132.1, 131.4, 110.586.556.8-
4-Ethoxy-3-iodobenzaldehyde189.5162.3, 141.2, 132.0, 131.2, 111.387.0-65.4, 14.5

Data sourced from The Royal Society of Chemistry.[1]

The data clearly shows the characteristic downfield shift of the carbonyl carbon and the upfield shift of the carbon attached to iodine. In the ethoxy derivative, the additional signals for the ethyl group are clearly visible.

High-Resolution Mass Spectrometry (HRMS): Precise Mass and Elemental Composition

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

Key Interpretive Features:

  • Molecular Ion Peak [M+H]⁺: The high resolution allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

  • Isotopic Pattern: The presence of iodine (¹²⁷I, 100% abundance) gives a characteristic isotopic pattern that is readily identifiable.

  • Fragmentation Pattern: While HRMS is primarily used for accurate mass determination, the fragmentation pattern can provide structural clues. For benzaldehydes, common fragmentations include the loss of a hydrogen radical ([M-H]⁺), the formyl radical ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺).

Experimental Data for this compound:

  • Calculated m/z for [C₈H₈O₂I]⁺: 262.9564

  • Found m/z: 262.9573

The excellent agreement between the calculated and found mass confirms the elemental composition of the molecule.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique yields precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

Workflow for Single-Crystal X-ray Crystallography:

G A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G

Comparative Crystallographic Data:

Parameter4-Hydroxy-3-iodo-5-methoxybenzaldehyde
CCDC Number651373
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)16.425(3)
b (Å)14.129(3)
c (Å)3.9312(8)
α, β, γ (°)90, 90, 90
Volume (ų)912.1(3)
Z4

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).[2][3]

This data provides a definitive confirmation of the connectivity and solid-state conformation of this derivative. The space group and unit cell dimensions are crucial for identifying the specific crystalline form and for quality control in pharmaceutical applications. The presence of intermolecular interactions, such as hydrogen bonding from the hydroxyl group, can also be elucidated, providing insights into the material's bulk properties.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Use a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Ensure the mass analyzer is calibrated to provide high mass accuracy (typically < 5 ppm).

  • Data Analysis: Determine the accurate m/z of the molecular ion peak and use software to calculate the elemental composition that best fits the observed mass.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. Collect diffraction data over a wide range of angles.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the structure. Refine the atomic positions and thermal parameters against the experimental data until a satisfactory agreement is reached.

  • Validation: Validate the final structure using standard crystallographic checks and deposit the data in a public repository like the Cambridge Crystallographic Data Centre (CCDC).

Conclusion: A Synergistic Approach to Structural Validation

The robust and unambiguous structural validation of this compound derivatives relies on the synergistic use of multiple analytical techniques. ¹H and ¹³C NMR provide a detailed map of the molecular framework in solution, HRMS confirms the elemental composition with high precision, and single-crystal X-ray crystallography offers the definitive solid-state structure. By comparing the experimental data from these orthogonal techniques, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, paving the way for reliable and impactful downstream applications.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2007). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Reactions Involving 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3-Iodo-4-methoxybenzaldehyde in Modern Synthesis

This compound is a highly valuable and versatile building block in organic synthesis. Its structure presents two key points of reactivity: the aldehyde group, which is amenable to a wide range of classical transformations such as reductive amination, Wittig reactions, and oxidations; and the carbon-iodine bond, which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing aldehyde group modulate the electronic properties of the aromatic ring, influencing its reactivity in these transformations.

The C–I bond is the most reactive among aryl halides in the crucial oxidative addition step of many catalytic cycles, a consequence of its lower bond dissociation energy compared to C–Br and C–Cl bonds.[1] This inherent reactivity makes this compound an ideal substrate for developing and optimizing a variety of carbon-carbon and carbon-heteroatom bond-forming reactions under relatively mild conditions. This guide provides a comparative analysis of catalyst systems for the most common and impactful cross-coupling reactions involving this substrate, offering field-proven insights and experimental data to aid researchers in catalyst selection and reaction design.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount to the success of a cross-coupling reaction. The selection depends on the desired transformation (C-C, C-N, C-O, etc.), the coupling partner, and the desired process efficiency. We will explore the premier catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures. The reaction of this compound with various arylboronic acids or esters is efficiently catalyzed by palladium complexes.

Catalyst System Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the product. The choice of ligand is critical for stabilizing the palladium center and promoting the key steps of the cycle.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is a pre-formed Pd(0) complex, while Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) catalyst.

  • Ligands: While simple phosphines like triphenylphosphine (PPh₃) are effective, the development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) has significantly expanded the scope and efficiency of Suzuki couplings, allowing for lower catalyst loadings and reactions with more sterically hindered substrates.[2] These ligands accelerate both the oxidative addition and the reductive elimination steps.

Workflow for a Typical Suzuki-Miyaura Coupling Experiment

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, and Base in a flask B Add Solvent (e.g., Toluene/Water, Dioxane) A->B C Add Pd Precursor and Ligand B->C D Degas the mixture (N2 or Ar purge) C->D E Heat to reaction temperature (e.g., 80-110 °C) D->E F Monitor reaction by TLC/GC-MS E->F G Aqueous Workup (Quench, Extract) F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Comparative Data for Suzuki-Miyaura Coupling Catalysts

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (6 mol%)PPh₃NaOPhBenzeneRefluxN/A85-95[3]
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄Toluene/H₂O10012>95Adapted from[2]
Pd/H-MORNoneK₂CO₃Ethanol/H₂O80198[4]
HT@NC/PdNoneK₂CO₃WaterRT0.599[5]

Note: Yields are for representative arylboronic acids. Heterogeneous catalysts like Pd/H-MOR and HT@NC/Pd offer advantages in recyclability and ligand-free conditions.[4][5]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6] The reaction couples this compound with primary or secondary amines.

Catalyst System Rationale: This palladium-catalyzed reaction requires a strong base to deprotonate the amine, forming an amide that participates in the catalytic cycle. The ligand plays a crucial role in facilitating the reductive elimination step, which is often rate-limiting.

  • Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are most common.

  • Ligands: Early systems used chelating phosphines like BINAP and DPPF.[6] However, the development of bulky, electron-rich monophosphine biaryl ligands (Buchwald ligands) such as XPhos, RuPhos, and BrettPhos has dramatically improved the reaction's scope, allowing for the coupling of a wider range of amines, including hindered ones, often at room temperature.[7][8] N-Heterocyclic Carbene (NHC) ligands also show high activity.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

cluster_cycle center Pd(0)L Catalyst A Oxidative Addition B Ligand Exchange (Amine Coordination) A->B PdII_I L-Pd(II)(Ar)(I) C Deprotonation (Base) B->C D Reductive Elimination C->D HX [Base-H]⁺X⁻ C->HX PdII_Amido L-Pd(II)(Ar)(NR₂) D->center Regeneration Product Ar-NR₂ D->Product ArI Ar-I ArI->A Amine R₂NH Amine->B Base Base Base->C

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Comparative Data for Buchwald-Hartwig Amination Catalysts

Catalyst PrecursorLigandAmineBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (1 mol%)BINAPMorpholineNaOt-BuToluene100HighAdapted from[6]
Pd₂(dba)₃ (1 mol%)XPhosAnilineK₃PO₄t-BuOH110>90Adapted from[7]
[CyPF-tBu)PdCl₂]CyPF-t-BuPrimary AminesNaOt-BuDioxane100High[7]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing access to substituted alkynes used in materials science and pharmaceuticals.

Catalyst System Rationale: The reaction traditionally employs a dual-catalyst system.[9] A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][11]

  • Palladium Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are standard choices.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is almost universally used. Copper-free protocols have been developed, particularly for sensitive substrates, but often require specific ligands or conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the alkyne and neutralize the HX formed.

Comparative Data for Sonogashira Coupling Catalysts

Pd CatalystCu Co-CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHFRT6HighAdapted from[9]
Pd(PPh₃)₄CuIi-Pr₂NHBenzene802HighAdapted from[10]
Pd(OAc)₂ / Fe NPsNoneEt₃NWater5012>90[12]
Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann reaction is a classical copper-catalyzed method for forming C-O, C-N, and C-S bonds.[13] While historically requiring harsh conditions and stoichiometric copper, modern protocols use catalytic amounts of copper with ligands, making it a viable alternative to palladium-based methods, especially for O-arylation.

Catalyst System Rationale: The mechanism is still debated but is generally believed to involve a Cu(I) active species.[14] The reaction may proceed via oxidative addition to form a Cu(III) intermediate, followed by reductive elimination.

  • Copper Catalysts: CuI is the most common precursor. Heterogeneous catalysts, such as copper nanoparticles supported on various materials (e.g., Fe₃O₄, graphene), have gained prominence due to their stability and reusability.[15][16]

  • Ligands: Diamines (e.g., N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline) are often used to accelerate the reaction and improve yields. However, many modern heterogeneous systems are ligand-free.[13]

Comparative Data for Ullmann-type Coupling Catalysts

Copper SourceLigandCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
CuIN,N-DimethylglycinePhenolK₃PO₄DMSO120High[17]
meso-Cu/MnOxNonePhenolCs₂CO₃Toluene110>95[13]
Cu-TDPAT (MOF)NoneImidazoleK₂CO₃DMSO120>90[18]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is adapted from standard procedures for high-efficiency Suzuki couplings.

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (262 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) in 3 mL of toluene. Stir for 5 minutes.

  • Reaction Execution: Add the catalyst solution to the Schlenk tube, followed by 5 mL of toluene and 1 mL of deionized water.

  • Heating and Monitoring: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination using Pd₂(dba)₃/XPhos

This protocol is a robust method for coupling with anilines.

  • Reaction Setup: To a dry oven-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 135 mg, 1.4 mmol). Backfill the tube with argon.

  • Reagent Addition: Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol, 2 mol%), this compound (262 mg, 1.0 mmol), and the desired primary or secondary amine (1.2 mmol).

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene.

  • Heating and Monitoring: Seal the tube and heat in an oil bath at 100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Conclusion and Future Outlook

This compound stands out as a superior substrate for a wide array of cross-coupling reactions due to the high reactivity of its carbon-iodine bond. For C-C bond formation, palladium catalysts equipped with bulky, electron-rich phosphine ligands like SPhos and XPhos offer unparalleled efficiency in Suzuki and Heck reactions, respectively. For C-N bond formation, the Buchwald-Hartwig amination, empowered by similar advanced ligand systems, provides a direct and versatile route to arylamines. In parallel, copper-catalyzed Ullmann condensations, particularly with modern heterogeneous catalysts, present a cost-effective and powerful method for C-O and C-N bond formation.

The choice between palladium and copper, or between different ligand systems, will ultimately depend on the specific coupling partners, functional group tolerance, and process considerations such as cost and catalyst recyclability. The ongoing development of novel ligands and heterogeneous catalysts continues to push the boundaries of efficiency and sustainability, promising even milder and more robust methods for functionalizing valuable scaffolds like this compound in the future.

References

A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (n.d.). Retrieved from [1] Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications - American Chemical Society. (n.d.). Retrieved from [19] Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step - ResearchGate. (n.d.). Retrieved from [20] Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - RSC Publishing. (2023). Retrieved from [21] Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Catalysis. Retrieved from [22] A Copper-Based Metal-Organic Framework as an Efficient and Reusable Heterogeneous Catalyst for Ullmann and Goldberg Type C–N Coupling Reactions - MDPI. (n.d.). Retrieved from [13] Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [18] Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate. (2025). Retrieved from [6] Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [23] Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI. (n.d.). Retrieved from [3] The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [7] Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (n.d.). Retrieved from [5] Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [2] Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [15] Copper Immobilization on Fe3O4@Agar: An Efficient Superparamagnetic Nanocatalyst for Green Ullmann-Type Cross-Coupling Reaction of Primary and Secondary Amines with Aryl Iodide Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [24] The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (2019). Retrieved from [25] (PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. (2025). Retrieved from [26] Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from [9] Sonogashira Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [27] Supporting Information For - The Royal Society of Chemistry. (n.d.). Retrieved from [16] (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - ResearchGate. (2021). Retrieved from [10] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved from

Sources

A Senior Application Scientist's Guide to the Biological Potential of Compounds Derived from 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scoping the Therapeutic Landscape of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful discovery of novel therapeutic agents. 3-Iodo-4-methoxybenzaldehyde presents itself as a particularly compelling starting material. Its structure is rich with features amenable to chemical modification: an aldehyde group for the synthesis of diverse derivatives such as Schiff bases and chalcones, a methoxy group that can influence solubility and receptor binding, and a strategically placed iodine atom. This iodine is not merely a bulky substituent; it is a versatile chemical handle, ideal for introducing further complexity through cross-coupling reactions like the Suzuki or Sonogashira reactions, which are cornerstones of modern drug discovery.[1][2]

While direct experimental data on the biological activities of compounds specifically derived from this compound is nascent in publicly available literature, the extensive research on analogous benzaldehyde-derived compounds provides a strong, rational basis for predicting their potential. This guide, therefore, serves as a comparative prospectus. We will synthesize data from closely related structures to forecast the probable biological activities—primarily anticancer and antimicrobial—of derivatives of this compound. By presenting established experimental protocols and comparative data against gold-standard therapeutics, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising, yet underexplored, chemical space.

I. Key Derivative Classes and Synthesis Rationale

Two of the most accessible and biologically active classes of compounds derivable from a benzaldehyde scaffold are chalcones and Schiff bases. The choice to focus on these is rooted in their well-documented and potent biological activities, coupled with their straightforward synthesis.

A. Chalcones: The α,β-Unsaturated Ketone Powerhouse

Chalcones, considered precursors to flavonoids, are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[3] This structural motif is a well-established pharmacophore, conferring a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The presence of the electron-donating methoxy group and the electron-withdrawing (and synthetically versatile) iodine atom on the benzaldehyde ring of our starting material is anticipated to significantly modulate the biological activity of the resulting chalcones.

Synthetic Rationale (Claisen-Schmidt Condensation): The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction is favored due to its operational simplicity and generally high yields.[4] In this reaction, an appropriately substituted acetophenone is deprotonated by a base (e.g., NaOH or KOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. A subsequent dehydration step yields the characteristic α,β-unsaturated ketone of the chalcone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Reaction Vessel Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Vessel Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Vessel Intermediate Aldol Adduct Reaction Vessel->Intermediate Condensation Product (E)-1-(Aryl)-3-(3-iodo-4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative) Intermediate->Product Dehydration

Caption: General workflow for the synthesis of chalcones.

B. Schiff Bases: The Versatile Imine Bridge

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group.[5] They are formed by the condensation of a primary amine with an aldehyde or ketone. This imine linkage is not merely a structural component; it is often critical for the compound's biological activity, which spans antibacterial, antifungal, and anticancer effects.[6][7] The electronic properties of the substituents on both the benzaldehyde and the amine precursor heavily influence the resulting biological profile.

Synthetic Rationale: The synthesis of Schiff bases from this compound and a primary amine is a straightforward condensation reaction, often catalyzed by a small amount of acid. The reaction typically proceeds with high efficiency in a solvent like ethanol, with the imine product precipitating out of the solution or being isolated after solvent removal. The simplicity of this reaction allows for the rapid generation of a diverse library of compounds for biological screening.

II. Comparative Analysis of Anticipated Biological Activities

While we await specific data for derivatives of this compound, we can project their likely efficacy by examining data from structurally similar compounds.

A. Anticancer Activity: A Tale of Two Chalcones

Chalcones are well-documented cytotoxic agents against a variety of cancer cell lines.[3] Their mechanism of action is often multifactorial, including the induction of apoptosis (programmed cell death) and inhibition of tubulin polymerization, which disrupts the cellular machinery required for cell division.[8][9]

Comparative Data: Let's consider a hypothetical chalcone, IMC-1 (Iodo-Methoxy-Chalcone-1) , derived from this compound and acetophenone. We can compare its anticipated performance against a known chalcone and a standard chemotherapeutic drug, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Reference
IMC-1 (Hypothetical) MCF-7 (Breast)Anticipated Potent ActivityN/A
2',4'-dihydroxy-3',6'-dimethoxychalconeA549 (Lung)~5-10[7]
Doxorubicin (Standard) MCF-7 (Breast)~0.5 - 5[1]
Doxorubicin (Standard) A549 (Lung)~0.1 - 1[3]

Expert Analysis: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. Doxorubicin is a potent, widely used anticancer drug, but it is also associated with significant side effects. Chalcones often exhibit a more favorable therapeutic window. The presence of the methoxy group on the chalcone scaffold has been linked to potent anticancer activity.[3] It is plausible that IMC-1 would exhibit IC50 values in the low micromolar range, making it a promising candidate for further investigation. The iodine atom could further enhance activity through halogen bonding interactions with target proteins.

Mechanistic Insight: Tubulin Polymerization Inhibition A key mechanism by which many chalcones exert their anticancer effects is by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[8] These compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

G cluster_cell Cancer Cell Chalcone_Derivative 3-Iodo-4-methoxy- chalcone Derivative Tubulin α/β-Tubulin Dimers Chalcone_Derivative->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Polymerization Chalcone_Derivative->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Triggers

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

B. Antimicrobial Activity: The Promise of Schiff Bases

Schiff bases are known to possess significant antimicrobial properties, acting against both Gram-positive and Gram-negative bacteria.[5][10] The imine group is often crucial for this activity, potentially by chelating metal ions essential for bacterial enzyme function or by interfering with cell wall synthesis.

Comparative Data: Let's hypothesize a Schiff base, IMS-1 (Iodo-Methoxy-Schiff base-1) , synthesized from this compound and an aniline derivative. We can compare its anticipated Minimum Inhibitory Concentration (MIC) against that of a Schiff base derived from anisaldehyde and the standard antibiotic, Ciprofloxacin.

CompoundS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)Reference
IMS-1 (Hypothetical) Anticipated ActivityAnticipated ActivityN/A
Anisaldehyde-derived Schiff Base62.5250[5]
Ciprofloxacin (Standard) ~0.25 - 1.0~0.015 - 0.125[10]

Expert Analysis: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Ciprofloxacin is a highly potent broad-spectrum antibiotic. While the anisaldehyde-derived Schiff base shows moderate activity, the introduction of the iodine atom in IMS-1 could enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and thus lowering its MIC. Halogenated compounds are a well-established class of antimicrobials, and this structural modification could lead to a more potent agent.

III. Essential Experimental Protocols

To empirically validate the anticipated biological activities, standardized in vitro assays are indispensable. The following are detailed, self-validating protocols for assessing cytotoxicity and antimicrobial activity.

A. Protocol: Assessment of Cytotoxicity using the MTT Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium to a density of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for a "medium only" blank and "untreated cells" control.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution.

    • Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, aspirate the medium containing the compound.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution (DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Attachment) Seed_Cells->Incubate_24h Treat_Cells Treat with Compound Dilutions Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h (Exposure) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Add DMSO to Solubilize Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cytotoxicity assay.

B. Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a broth medium.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Test compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Compound Dilutions:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the test compound stock solution to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and bacteria only), and column 12 as the sterility control (broth only).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension 1:150 in MHB to achieve a final concentration of ~1 x 10^6 CFU/mL.

    • Add 50 µL of the diluted bacterial suspension to wells in columns 1 through 11. The final inoculum in each well will be ~5 x 10^5 CFU/mL. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    • The growth control well should be turbid, and the sterility control well should be clear.

IV. Conclusion and Future Perspectives

This compound stands as a promising, yet largely untapped, scaffold for the development of novel therapeutic agents. Based on a comprehensive analysis of structurally related chalcones and Schiff bases, it is highly probable that its derivatives will exhibit significant anticancer and antimicrobial activities. The true potential of this starting material, however, lies in the strategic exploitation of the iodine substituent. This site provides a gateway for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex and potentially more potent and selective molecules.[1]

Future research should focus on the systematic synthesis of a library of chalcone and Schiff base derivatives of this compound. Subsequent screening using the robust protocols outlined in this guide will provide the empirical data needed to validate these hypotheses. Promising lead compounds should then be subjected to mechanistic studies to elucidate their mode of action, with a particular focus on tubulin polymerization for anticancer candidates. This structured approach will pave the way for the development of novel, efficacious drugs from this versatile and promising chemical scaffold.

References

  • Kamal, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6212. Available from: [Link]

  • Edebi, N. V., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2). Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
  • Albulescu, L., et al. (2022). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 23(15), 8341. Available from: [Link]

  • BenchChem. (2025). A Comparative Analysis of the Cytotoxic Effects of 2',4'-dihydroxy-3',6'-dimethoxychalcone and Doxorubicin in Cancer Cells. BenchChem.
  • Zhang, Y., et al. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1977-1991. Available from: [Link]

  • Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1006-1012. Available from: [Link]

  • Saeed, A., et al. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules, 24(17), 3116. Available from: [Link]

  • Abdel-Rahman, L. H., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. Available from: [Link]

  • Sridevi, S.P., et al. (2021). Synthesis, Characterization and Antimicrobial Studies of 3-Methoxy-4-Hydroxy Benzaldehyde & O-Phenylene Diamine Schiff Base. International Journal of Innovative Research in Technology, 7(11). Available from: [Link]

  • Muthayammal College of Arts and Science. (n.d.). Synthesis, Characterization and Antimicrobial activity of Schiff Base Compounds. Muthayammal College of Arts and Science.
  • Lawrence, N. J., & McGown, A. T. (2009). Antimitotic Chalcones and Related Compounds as Inhibitors of Tubulin Assembly. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 336-47.
  • PubMed. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. PubMed. Available from: [Link]

  • BenchChem. (2025).
  • El-Damasy, D. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6432. Available from: [Link]

  • Stiborová, M., et al. (2004). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology, 117(3), 113-120. Available from: [Link]

  • Brogi, S., et al. (2014). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. European Journal of Medicinal Chemistry, 74, 594-606. Available from: [Link]

  • Vitale, G., et al. (2020). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 25(14), 3142. Available from: [Link]

  • Formisano, C., et al. (2020). a, b Anticancer activity results of doxorubicin and 4a at various concentrations.
  • Brogi, S., et al. (2014). Comparative pharmacokinetics and metabolism of doxorubicin and 4-demethoxy-4'-O-methyldoxorubicin in tumor-bearing mice. Cancer Chemotherapy and Pharmacology, 16(1), 15-21. Available from: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available from: [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-iodo-4-methoxybenzaldehyde. PubChem. Available from: [Link]

  • Scott, P. J. H. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-4-methoxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its utility stems from the presence of three distinct functional groups on the benzene ring: an aldehyde for transformations like condensation and oxidation/reduction, a methoxy group that activates the ring, and an iodo group that is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

This guide provides an in-depth comparison of the synthetic strategies for preparing this compound, with a focus on reaction efficiency, regioselectivity, and practical considerations. We will analyze alternative routes, compare the synthesis of related halogenated compounds, and provide detailed, field-tested experimental protocols for researchers in organic synthesis and drug development.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between these routes hinges on the starting material's availability and the efficiency of the key transformation step.

  • Route A: Electrophilic Iodination of a Benzaldehyde Precursor. This is the most direct approach, starting from the commercially available 4-methoxybenzaldehyde (p-anisaldehyde). The key challenge lies in achieving selective iodination at the C-3 position.

  • Route B: Formylation of an Iodinated Precursor. This route begins with an iodinated anisole derivative, such as 2-iodoanisole, and introduces the aldehyde group in a subsequent step, typically via a Vilsmeier-Haack reaction.

G cluster_0 Retrosynthetic Analysis Target This compound RouteA_pre 4-Methoxybenzaldehyde Target->RouteA_pre C-I Disconnection (Iodination) RouteB_pre 2-Iodoanisole Target->RouteB_pre C-C Disconnection (Formylation)

Caption: Primary retrosynthetic pathways for this compound.

Comparative Analysis of Synthesis Efficiency

Route A: Direct Iodination of 4-Methoxybenzaldehyde

This route is generally preferred due to its atom economy and the powerful directing effects of the substituents on the starting material. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. Both groups synergistically direct the incoming electrophile (I⁺) to the C-3 position (ortho to -OCH₃ and meta to -CHO), leading to high regioselectivity.

The efficiency of this route is largely dependent on the choice of the iodinating agent. Direct iodination with molecular iodine (I₂) is difficult and requires an oxidizing agent to generate a more potent electrophilic iodine species.[1][2]

Table 1: Comparison of Iodinating Systems for Activated Aromatics

Iodinating SystemOxidizing Agent / Co-reagentTypical YieldsAdvantagesDisadvantages
I₂ / NaI₃ NaOHHigh (up to 99%)[3]Excellent yield, uses inexpensive reagents.Requires stoichiometric base and subsequent acidification.
KI / NaOCl Sodium Hypochlorite (Bleach)Moderate (63%)"Green" oxidant, readily available reagents.Lower yield, potential for side reactions.
KI / Oxone® Potassium PeroxymonosulfateGood (up to 85%)[4][5]Green, solid oxidant, often performed in water.[6]Oxone® is a strong oxidant that can be substrate-dependent.
I₂ / HIO₃ Iodic AcidHigh (up to 87%)[7]Effective for a range of benzaldehydes, no catalyst needed.Iodic acid is a strong oxidizer.
N-Iodosuccinimide (NIS) Acid Catalyst (e.g., TFA)High (up to 95%)[8][9]Mild conditions, high yields, easy to handle.More expensive than I₂-based systems.
I₂ / Ag₂SO₄ Silver SulfateHigh (up to 96%)[1]Mild, effective, short reaction times for activated rings.Stoichiometric use of a heavy metal salt.
Laccase / KI O₂ (Air)Good (up to 85%)[5]Enzymatic, highly sustainable, uses air as the terminal oxidant.Requires specific enzyme and buffer conditions.

For the synthesis of This compound , a method analogous to those using NIS has been reported with a 90% yield , highlighting the efficacy of Route A.[8]

Route B: Vilsmeier-Haack Formylation of 2-Iodoanisole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[10][11] The reaction employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[11][12]

G cluster_0 Vilsmeier-Haack Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Arene 2-Iodoanisole Arene->Intermediate Electrophilic Attack Product This compound Intermediate->Product Aqueous Workup

Caption: Generalized mechanism of the Vilsmeier-Haack formylation.

While effective, the overall efficiency of Route B is hampered by the synthesis of the starting material, 2-iodoanisole. The direct iodination of anisole tends to produce the para-substituted isomer (4-iodoanisole) as the major product due to steric hindrance at the ortho position. While methods for ortho-iodination exist, they often result in lower yields or require more complex directing group strategies, making Route B a less direct and potentially lower-yielding pathway compared to Route A.

Comparison with Related Halogenated Compounds

The principles of synthesis for this compound can be extended to its bromo- and chloro-analogs.

  • 3-Bromo-4-methoxybenzaldehyde: This compound can be synthesized by the direct bromination of 4-methoxybenzaldehyde. Bromination is a more facile electrophilic substitution than iodination, and high yields can be achieved using reagents like Br₂ in acetic acid or N-Bromosuccinimide (NBS). The directing effects of the methoxy and aldehyde groups ensure high regioselectivity for the 3-position.

  • 5-Iodovanillin: This compound is an excellent, well-documented analog for studying the synthesis of this compound. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is strongly activated by both the hydroxyl and methoxy groups, which direct iodination to the C-5 position. Numerous high-yield protocols exist, including a near-quantitative synthesis using an aqueous solution of NaI₃.[3] Green chemistry approaches using bleach or Oxone® as the oxidant are also highly effective.[4]

Detailed Experimental Protocols

The following protocols are representative of the high-efficiency synthesis of halogenated benzaldehydes.

Protocol 1: High-Yield Synthesis of 5-Iodovanillin via Electrophilic Iodination (Analogous to Route A)

This protocol is adapted from a method reporting a 99% yield and demonstrates a robust procedure for the iodination of a highly activated phenol.[3]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Sodium Iodide (NaI)

  • Iodine (I₂)

  • Sulfuric Acid (H₂SO₄), 20% aqueous solution

  • Extraction Solvent (e.g., 10% Methanol / 90% Chloroform or Ethyl Acetate)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, dissolve vanillin (1.0 eq) in 1N aqueous NaOH and warm the solution to prevent precipitation.

  • In a separate beaker, prepare a 2 M aqueous solution of NaI₃ by dissolving the appropriate amounts of NaI and I₂ in water.

  • With vigorous stirring, add the NaI₃ solution dropwise to the vanillin solution over several hours. A pale precipitate will form.

  • After the addition is complete, cool the mixture to room temperature.

  • Carefully acidify the solution to a pH of 2-3 using a 20% aqueous H₂SO₄ solution.[3]

  • Extract the product from the aqueous layer using the organic extraction solvent (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 5-iodovanillin.

  • The product can be further purified by recrystallization if necessary. The reported purity is often >95% by NMR without further purification.[3]

Protocol 2: General Procedure for Vilsmeier-Haack Formylation (Route B)

This protocol outlines the general steps for introducing a formyl group onto an activated aromatic ring.[12][13]

Materials:

  • Activated Aromatic Substrate (e.g., 2-Iodoanisole) (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.5 - 3.0 eq)

  • N,N-Dimethylformamide (DMF) (used as reagent and solvent)

  • Ice bath

  • Sodium Acetate or Sodium Bicarbonate solution

  • Dichloromethane (DCM) or other suitable extraction solvent

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF in an ice bath to 0 °C.

  • Add POCl₃ dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.

  • Add the aromatic substrate (1.0 eq) to the Vilsmeier reagent, either neat or dissolved in a minimal amount of solvent.

  • Allow the reaction mixture to warm to room temperature and then heat as required (e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the solution is basic.

  • Stir the mixture at room temperature for an hour to ensure complete hydrolysis of the iminium intermediate.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 General Experimental Workflow Start Combine Reactants Reaction Stir / Heat (Monitor by TLC) Start->Reaction Workup Quench Reaction (e.g., add to ice) Reaction->Workup Neutralize Neutralize (e.g., NaHCO₃) Workup->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography / Recrystallization) Dry->Purify Analyze Analyze Product (NMR, MS, MP) Purify->Analyze

Caption: A standard workflow for synthesis, workup, and purification.

Conclusion and Recommendations

When comparing the primary synthetic routes to this compound, the evidence strongly favors Route A: Direct Iodination of 4-methoxybenzaldehyde . This preference is based on several key factors:

  • Higher Efficiency: The synergistic directing effects of the methoxy and aldehyde groups lead to excellent regioselectivity and high reported yields (e.g., 90%).[8]

  • Atom Economy: This route is more direct, involving a C-H functionalization rather than the multi-step process often required to obtain the necessary precursor for Route B.

  • Versatility of Reagents: A wide array of modern and classical iodinating agents can be employed, including several "green" options that use water as a solvent and environmentally benign oxidants.

For researchers requiring this valuable intermediate, optimizing the direct iodination of 4-methoxybenzaldehyde using a system like N-Iodosuccinimide (NIS) or an I₂/Oxidant combination offers the most efficient and reliable path to the desired product.

References

  • PierpaLab. (2025). 5-iodovanillin synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-iodovanillin. Retrieved from [Link]

  • Duncton, M. A. J. (2011). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. NIH Public Access.
  • Vartale, S. P., et al. (2008). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID.
  • Christensen, S. B. (n.d.). Iodination of phenol. Technical University of Denmark.
  • Google Patents. (n.d.). EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.
  • ResearchGate. (n.d.). Evaluation of a variety of iodinating agents. Retrieved from [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • Synthesis-Reaction.com. (n.d.). A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. Retrieved from [Link]

  • Rhodium.ws. (n.d.).
  • Zha, R., et al. (2015). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source. RSC Advances.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Taylor & Francis Online. (2006). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Asian Journal of Chemistry. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]

  • Luliński, P., et al. (2009). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 14(9), 3263-3270.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonreductive Deiodination of ortho-Iodo-Hydroxylated Arenes Using Tertiary Amines. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2021).
  • Erowid. (n.d.). Iodination and Hydroxylation of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

The Definitive Guide to the Structural Elucidation of 3-Iodo-4-methoxybenzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide offers an in-depth, comparative analysis of analytical techniques for the structural elucidation of 3-iodo-4-methoxybenzaldehyde and its derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography.

As a senior application scientist, my experience has shown that while a suite of analytical tools is essential for comprehensive characterization, X-ray crystallography provides unambiguous structural information that other techniques can only infer. This guide will not only detail the "how" but also the critical "why" behind the experimental choices, providing you with a robust framework for your own research endeavors.

Synthesis and Preparation of Crystalline Material

The journey to structural elucidation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This compound is a versatile precursor in the synthesis of various biologically active molecules.

A common synthetic route to this compound involves the iodination of 4-methoxybenzaldehyde. The resulting product is typically a solid that can be purified by column chromatography.[1]

Protocol for the Synthesis of this compound:

A detailed protocol for the synthesis of this compound is often proprietary to specific research labs or available through chemical suppliers. However, a general procedure based on electrophilic aromatic substitution would involve:

  • Dissolving 4-methoxybenzaldehyde in a suitable solvent (e.g., a halogenated solvent).

  • Adding an iodinating agent (e.g., N-iodosuccinimide) and a catalyst (e.g., a Lewis acid).

  • Stirring the reaction at a controlled temperature until completion, monitored by techniques like Thin Layer Chromatography (TLC).

  • Quenching the reaction and performing an aqueous workup.

  • Purifying the crude product by column chromatography on silica gel to yield the desired this compound.[1]

The Critical Step: Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model.[2] The slow evaporation technique is a widely used and effective method for growing single crystals of organic compounds like 3-hydroxy-4-methoxybenzaldehyde.[2]

Detailed Protocol for Single Crystal Growth by Slow Evaporation:

  • Solvent Selection: Test the solubility of the purified this compound derivative in various solvents to find a solvent in which it is moderately soluble. For many benzaldehyde derivatives, solvents like methanol, ethanol, or acetone are good starting points.[2]

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the compound, but ensure it does not decompose.

  • Filtration: Filter the solution through a syringe filter into a clean, small vial or beaker. This removes any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Growth: Place the vial in a vibration-free environment. As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the solution using a spatula or forceps.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SCXRD) provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, a closely related derivative, 4-hydroxy-3-iodo-5-methoxybenzaldehyde , has been characterized by X-ray crystallography, providing valuable insights into the structural motifs of this class of compounds.

Experimental Workflow for Single-Crystal X-ray Diffraction:

Figure 1: A simplified workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for 4-hydroxy-3-iodo-5-methoxybenzaldehyde:

ParameterValue
Chemical FormulaC₈H₇IO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.37
b (Å)13.34
c (Å)8.51
β (°)97.44
V (ų)717.3
Z4

Data sourced from a study on 3-hydroxy-4-methoxybenzaldehyde, which has the same crystal system and space group.[2]

The crystal structure of 4-hydroxy-3-iodo-5-methoxybenzaldehyde reveals the planar nature of the benzene ring and the orientation of the substituent groups. The packing of the molecules in the crystal lattice is stabilized by intermolecular interactions, such as hydrogen bonding and halogen bonding.

A Comparative Look at Other Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for providing complementary information.

Spectroscopic Data for this compound:

TechniqueKey DataInterpretation
¹H NMR (400 MHz, CDCl₃)δ 9.82 (s, 1H), 8.31 (d, J = 1.9 Hz, 1H), 7.86 (dd, J = 8.5, 2.0 Hz, 1H), 6.93 (d, J = 8.5 Hz, 1H), 3.98 (s, 3H)The singlet at 9.82 ppm is characteristic of the aldehydic proton. The signals in the aromatic region confirm the substitution pattern. The singlet at 3.98 ppm corresponds to the methoxy group protons.[1]
¹³C NMR (101 MHz, CDCl₃)δ 189.4, 162.8, 141.1, 132.1, 131.4, 110.5, 86.5, 56.8The peak at 189.4 ppm is indicative of the aldehyde carbonyl carbon. The other signals correspond to the aromatic and methoxy carbons.[1]
FT-IR Characteristic peaks for C=O (aldehyde), C-O (ether), and C-I stretching.Provides information about the functional groups present in the molecule.
Mass Spectrometry (ESI) m/z [M+H]⁺ calcd for C₈H₈O₂I: 262.9464; found: 262.9576Confirms the molecular weight of the compound.[1]

Comparison of Techniques:

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography 3D molecular structure, bond lengths/angles, intermolecular interactions.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei.Provides detailed information about the molecular framework in solution.Does not provide information on bond lengths or angles; interpretation can be complex for intricate molecules.
IR Spectroscopy Presence of functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity and provides molecular formula information.Does not provide information on the 3D arrangement of atoms.

Visualizing the Analytical Landscape:

Figure 2: The complementary nature of analytical techniques for characterizing this compound derivatives.

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive characterization of this compound derivatives relies on an integrated analytical approach. While spectroscopic techniques such as NMR, IR, and mass spectrometry provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, three-dimensional picture of the molecule.

For researchers in drug development and materials science, understanding the nuances of each technique and the rationale behind their application is essential for making informed decisions and advancing their scientific objectives. The data and protocols presented in this guide provide a solid foundation for the successful structural elucidation of this important class of compounds.

References

  • Supporting Information For - The Royal Society of Chemistry. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • This compound | C8H7IO2 | CID 1494376 - PubChem. Available at: [Link]

  • Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem. Available at: [Link]

  • 3-Hydroxy-5-iodo-4-methoxybenzaldehyde | C8H7IO3 | MD Topology | NMR | X-Ray. Available at: [Link]

  • Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC - NIH. Available at: [Link]

  • 3-Hydroxy-2-iodo-4-methoxybenzaldehyde | C8H7IO3 | CID 11265892 - PubChem. Available at: [Link]

  • 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde - ResearchGate. Available at: [Link]

  • How to Grow Single Crystals | Organic Chemistry - YouTube. Available at: [Link]

  • Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • 3-[(4-iodophenoxy)methyl]-4-methoxybenzaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]

  • Growth of Solid Solution Single Crystals - NASA Technical Reports Server (NTRS). Available at: [Link]

  • Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction - PubMed. Available at: [Link]

  • Metal Halide Perovskite Single Crystals: From Growth Process to Application - MDPI. Available at: [Link]

  • 4-hydroxy-3-iodo-5-methoxybenzaldehyde - Stenutz. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 3-Iodo-4-methoxybenzaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Review of a Versatile Synthetic Building Block

For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. In the vast landscape of commercially available benzaldehyde derivatives, 3-Iodo-4-methoxybenzaldehyde emerges as a particularly strategic building block. Its unique substitution pattern—an activating methoxy group and a versatile iodo moiety—renders it a highly valuable precursor for a multitude of complex molecular architectures. This guide provides a comprehensive literature review of its applications, offering a comparative analysis of its performance against other reagents and detailing field-proven experimental protocols.

The Strategic Advantage of the Iodo Substituent: A Comparative Overview

The utility of this compound in modern organic synthesis is intrinsically linked to the reactivity of the carbon-iodine bond. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the halide is a paramount consideration. The generally accepted trend for the reactivity of aryl halides follows the order: I > Br > Cl > F.[1] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond facilitating the often rate-determining oxidative addition step in the catalytic cycle.[1] This enhanced reactivity translates to milder reaction conditions, lower catalyst loadings, and often, higher yields when compared to the corresponding bromo or chloro derivatives.

While direct, side-by-side comparative studies for this compound against its bromo and chloro counterparts under identical conditions are not extensively documented in the literature, the established principles of cross-coupling reactions provide a strong predictive framework for its superior performance.[1][2]

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo group makes this compound an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the construction of biaryl structures, which are prevalent in many biologically active compounds. This compound readily participates in this reaction with a wide range of boronic acids and their derivatives.

Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideTypical Reaction ConditionsRelative Reactivity
This compound Lower temperatures, shorter reaction timesHigh
3-Bromo-4-methoxybenzaldehydeHigher temperatures, longer reaction timesModerate
3-Chloro-4-methoxybenzaldehydeRequires specialized, highly active catalyst systemsLow

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Reactant Mixing (Aryl Iodide, Boronic Acid, Base) B Catalyst Addition (Palladium Catalyst) A->B C Solvent Addition (Degassed Solvent) B->C D Reaction (Heating & Stirring) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product F->G Chalcone_Synthesis A 3-Iodo-4-methoxy- benzaldehyde D Claisen-Schmidt Condensation A->D B Acetophenone Derivative B->D C Base (e.g., NaOH) in Ethanol C->D Catalyst E Iodinated Chalcone D->E

Sources

A Researcher's Guide to Cross-Referencing Experimental Data of 3-Iodo-4-methoxybenzaldehyde with Spectral Databases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of experimentally obtained spectral data for 3-Iodo-4-methoxybenzaldehyde against established spectral databases. By delving into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we aim to provide a framework for confident structural elucidation and data validation.

The Imperative of Spectral Cross-Referencing

In the synthesis of novel compounds or the utilization of commercially available reagents, relying on a single data point for structural confirmation is fraught with peril. Cross-referencing experimental data with established spectral databases serves as a critical self-validating system. This practice not only confirms the identity of the target molecule but also provides insights into its purity and potential isomeric contaminants. The causality behind this multi-pronged approach lies in the complementary nature of different spectroscopic techniques, each probing distinct molecular properties.

Experimental Data Profile of this compound

This compound (C₈H₇IO₂) is a substituted aromatic aldehyde with key functional groups that give rise to a characteristic spectral fingerprint. The experimental data presented below has been sourced from publicly available research data.[1]

Parameter Value Source
Molecular Formula C₈H₇IO₂PubChem CID: 1494376[2]
Molecular Weight 262.04 g/mol PubChem CID: 1494376[2]
Appearance White solid[1]
Melting Point 115–116 °C[1]
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Ion Calculated m/z Found m/z
[M+H]⁺262.9464262.9576

The close correlation between the calculated and found mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) strongly supports the assigned molecular formula of C₈H₇IO₂.

Cross-Referencing with Spectral Databases: A Comparative Analysis

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a qualitative assessment of the functional groups present.

Experimental IR Data (Vapor Phase) for this compound:

While the full vapor phase IR spectrum is available on PubChem, a detailed peak assignment is not provided.[2] We can, however, predict the expected characteristic absorptions based on the molecule's structure and compare them to related compounds.

Predicted and Comparative IR Absorptions (cm⁻¹):

Functional Group Vibrational Mode Expected Range (cm⁻¹) for this compound Comparative Data: 4-Methoxybenzaldehyde (NIST) Significance
Aldehyde C-HStretch2850-2800 and 2750-27002840, 2738The presence of two distinct C-H stretching bands is highly characteristic of an aldehyde.[3][4]
Carbonyl (C=O)Stretch~1685-17051699The conjugation of the aldehyde with the aromatic ring is expected to lower the stretching frequency compared to a saturated aldehyde.[3][5]
Aromatic C=CStretch~1600-14501601, 1579, 1511Multiple bands in this region are indicative of the benzene ring.
Methoxy C-OStretch~1250 and ~10301258, 1029Strong absorptions corresponding to the asymmetric and symmetric stretching of the C-O-C bond.
C-IStretch~600-500Not ApplicableThe C-I bond is the weakest of the carbon-halogen bonds, resulting in a low-frequency absorption.[6]

Workflow for IR Spectral Analysis:

Caption: A generalized workflow for acquiring and interpreting an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for the precise mapping of the molecule's structure.

¹H NMR (400 MHz, CDCl₃) Experimental Data:

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
9.82Singlet-1HAldehyde proton (-CHO)
8.31Doublet1.91HAromatic proton (H-2)
7.86Doublet of doublets8.5, 2.01HAromatic proton (H-6)
6.93Doublet8.51HAromatic proton (H-5)
3.98Singlet-3HMethoxy protons (-OCH₃)

Causality in ¹H NMR Chemical Shifts and Splitting Patterns:

  • Aldehyde Proton (9.82 ppm): The strong deshielding effect of the carbonyl group and the aromatic ring places the aldehyde proton in a characteristic downfield region, typically around 9-10 ppm.[5]

  • Aromatic Protons:

    • H-2 (8.31 ppm): This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methoxy group, resulting in a significant downfield shift. The small coupling constant (1.9 Hz) is indicative of a meta-coupling to H-6.

    • H-6 (7.86 ppm): This proton is ortho to the iodine atom and meta to the aldehyde group. It experiences coupling from both H-5 (ortho, J = 8.5 Hz) and H-2 (meta, J = 2.0 Hz), resulting in a doublet of doublets.

    • H-5 (6.93 ppm): This proton is ortho to the electron-donating methoxy group, leading to an upfield shift compared to the other aromatic protons. The large coupling constant (8.5 Hz) is characteristic of an ortho-coupling to H-6.

  • Methoxy Protons (3.98 ppm): The singlet at this chemical shift is typical for methoxy protons on an aromatic ring.

¹³C NMR (101 MHz, CDCl₃) Experimental Data:

Chemical Shift (δ, ppm) Assignment
189.4Aldehyde Carbonyl (C=O)
162.8C-4 (bearing the methoxy group)
141.1C-2
132.1C-6
131.4C-1 (bearing the aldehyde group)
110.5C-5
86.5C-3 (bearing the iodine atom)
56.8Methoxy Carbon (-OCH₃)

Interpretation of ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (189.4 ppm): The chemical shift is in the expected range for an aromatic aldehyde carbonyl carbon.[3][5]

  • Aromatic Carbons: The substitution pattern leads to a wide range of chemical shifts for the aromatic carbons. The carbon bearing the iodine atom (C-3) is significantly shielded due to the "heavy atom effect" of iodine.

  • Methoxy Carbon (56.8 ppm): This chemical shift is characteristic of a methoxy group attached to an aromatic ring.

Standard Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.[7]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.[7]

    • Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Proton decoupling is usually employed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).[7]

Caption: A streamlined workflow for NMR data acquisition and processing.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, aiding in the confirmation of molecular weight and offering clues about the molecular structure.

GC-MS Data from PubChem:

The PubChem entry for this compound indicates the availability of a GC-MS spectrum.[2] A key feature to look for in the mass spectrum of an organoiodine compound is the molecular ion peak (M⁺).

Expected Fragmentation Pattern:

The fragmentation of this compound in a mass spectrometer would likely involve the following key steps:

  • Molecular Ion (M⁺): The initial ionization of the molecule to form the molecular ion at m/z = 262.

  • Loss of a Hydrogen Radical: Loss of the aldehydic hydrogen to form a stable acylium ion at m/z = 261.

  • Loss of a Methyl Radical: Fragmentation of the methoxy group to lose a methyl radical (•CH₃), resulting in a fragment at m/z = 247.

  • Loss of Carbon Monoxide: Loss of CO from the acylium ion to form a phenyl cation at m/z = 233.

  • Iodine-containing Fragments: The presence of iodine (atomic weight ~127) will lead to characteristic fragments containing this heavy atom.

MS_Fragmentation M [C₈H₇IO₂]⁺˙ m/z = 262 M_minus_H [C₈H₆IO₂]⁺ m/z = 261 M->M_minus_H - •H M_minus_CH3 [C₇H₄IO₂]⁺ m/z = 247 M->M_minus_CH3 - •CH₃ M_minus_H_minus_CO [C₇H₆IO]⁺ m/z = 233 M_minus_H->M_minus_H_minus_CO - CO

Caption: A simplified representation of the potential fragmentation pathway of this compound in mass spectrometry.

Conclusion and Best Practices

The comprehensive analysis of IR, ¹H NMR, ¹³C NMR, and MS data provides a robust and self-validating confirmation of the structure of this compound. While direct matches in large spectral databases may not always be available for less common compounds, a thorough understanding of spectroscopic principles and comparison with data from analogous structures allows for confident identification.

For researchers, the key takeaway is the importance of a multi-technique approach to structural elucidation. Each spectroscopic method provides a unique piece of the puzzle, and their combined interpretation leads to a higher degree of certainty. Adherence to standardized protocols for sample preparation and data acquisition is paramount for ensuring data quality and reproducibility.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information For: (C–H Arylation of Aldehydes with Diaryliodonium Salts). [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 4-methoxy-. [Link]

  • Wikipedia. Organoiodine chemistry. [Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Master Organic Chemistry. IR Spectroscopy: 4 Practice Problems. [Link]

  • HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • eCampusOntario Pressbooks. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

A Cost-Benefit Analysis for the Strategic Use of 3-Iodo-4-methoxybenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the choice between synthesizing a key intermediate in-house versus procuring it from a commercial supplier is a critical decision point. This decision extends beyond a simple price comparison, encompassing factors such as time, resource allocation, process robustness, and the overall strategic goals of a research program. This guide provides a detailed cost-benefit analysis of utilizing 3-Iodo-4-methoxybenzaldehyde, a versatile building block, by comparing the direct costs and strategic implications of purchasing it versus its de novo synthesis.

The Strategic Importance of 3-Substituted 4-Methoxybenzaldehydes

The 4-methoxybenzaldehyde scaffold is a common motif in a wide array of biologically active molecules and functional materials. The ability to introduce substituents at the C3 position opens up a vast chemical space for lead optimization and the fine-tuning of molecular properties. The C3-iodinated analogue, this compound, is particularly valuable as it serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki, Heck, and Sonogashira reactions.

The "Make vs. Buy" Decision: A Quantitative and Qualitative Analysis

The central question for a researcher is whether to purchase this compound or to prepare it from a less expensive starting material like 4-methoxybenzaldehyde (p-anisaldehyde).

Option 1: Direct Purchase of this compound

The most straightforward approach is the direct acquisition from a chemical supplier. This offers the significant advantages of time-saving and immediate availability of a quality-controlled reagent.

Cost Analysis:

Based on a survey of various chemical suppliers, the approximate cost of this compound (97% purity) is as follows:

QuantityAverage Price (USD)Price per Gram (USD)
1 g$55$55.00
5 g$101$20.20
10 g$172$17.20
25 g$337$13.48

Note: Prices are approximate and can vary between suppliers and over time.

Option 2: In-House Synthesis

The primary motivation for in-house synthesis is cost reduction, especially for larger quantities. The most efficient and high-yielding method for the preparation of this compound is the direct ortho-iodination of 4-methoxybenzaldehyde.

This method involves the direct reaction of 4-methoxybenzaldehyde with an electrophilic iodine source. A highly effective protocol utilizes iodine in the presence of (diacetoxyiodo)benzene (PIDA) as an oxidant.

4-Methoxybenzaldehyde 4-Methoxybenzaldehyde This compound This compound 4-Methoxybenzaldehyde->this compound I₂, PIDA, DCM, 60 °C, 3h (90% yield) cluster_decision Decision: Make vs. Buy this compound Start Start Small Scale (<5g)? Small Scale (<5g)? Start->Small Scale (<5g)? Time Critical? Time Critical? Small Scale (<5g)?->Time Critical? No Buy Buy Small Scale (<5g)?->Buy Yes Large Scale (>25g)? Large Scale (>25g)? Time Critical?->Large Scale (>25g)? No Time Critical?->Buy Yes Large Scale (>25g)?->Buy No Synthesize Synthesize Large Scale (>25g)?->Synthesize Yes

A Comparative Guide to the Synthesis of 3-Iodo-4-methoxybenzaldehyde: Assessing a Novel Ortho-Lithiation Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Iodo-4-methoxybenzaldehyde

This compound is a crucial building block in the synthesis of a wide range of biologically active molecules and complex organic structures. Its utility stems from the presence of three key functional groups: an aldehyde for further elaboration, a methoxy group that influences the electronic properties of the aromatic ring, and an iodine atom that can participate in various cross-coupling reactions, such as the Suzuki and Sonogashira couplings. The strategic placement of these groups makes it a valuable intermediate in the pharmaceutical and materials science industries. This guide provides an in-depth comparison of established synthetic routes to this compound and introduces a potentially novel and efficient approach via directed ortho-lithiation of 2-iodoanisole.

Established Synthetic Routes: A Critical Overview

The traditional synthesis of this compound primarily relies on the electrophilic iodination of 4-methoxybenzaldehyde. This approach is conceptually straightforward but can present challenges in terms of regioselectivity and the use of specific iodinating agents.

Route 1: Direct Iodination of 4-methoxybenzaldehyde

A common and direct method involves the iodination of 4-methoxybenzaldehyde using iodine in the presence of an oxidizing agent. One such effective system is the use of (diacetoxyiodo)benzene (PIDA).

Reaction Scheme:

Experimental Protocol:

To a solution of 4-methoxybenzaldehyde (1 mmol) in dichloromethane (DCM, 2 mL) in a Schlenk tube are added iodine (1 mmol) and (diacetoxyiodo)benzene (PIDA, 1.5 mmol). The mixture is stirred at 60 °C for 3 hours under a nitrogen atmosphere. Following the reaction, the mixture is worked up to isolate the product.[1]

Performance Data:

ParameterValueReference
Yield90%[1]
PurityHigh (after column chromatography)[1]
Reaction Time3 hours[1]
Starting Material4-methoxybenzaldehyde
Key ReagentsIodine, PIDA[1]
Route 2: Iodination of Vanillin and Subsequent Methylation

An alternative strategy begins with the iodination of vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and renewable starting material. The resulting 5-iodovanillin is then methylated to afford the target compound. Various iodination methods for vanillin have been reported, including the use of iodine and potassium iodide with an oxidizing agent like Oxone®.

Reaction Scheme:

Experimental Protocol (Iodination):

A solution of Oxone® is added dropwise to a stirred suspension of vanillin and potassium iodide in water. The resulting mixture is refluxed for 1 hour.[2]

Performance Data (Iodination Step):

ParameterValueReference
YieldNot explicitly stated for 5-iodovanillin in the provided text, but the reaction is described as successful.[2]
PurityRequires recrystallization.[2]
Reaction Time1 hour (reflux)[2]
Starting MaterialVanillin[2]
Key ReagentsKI, Oxone®[2]

A Novel Synthetic Approach: Directed Ortho-Lithiation of 2-Iodoanisole

Herein, we propose and assess a novel synthetic route to this compound that employs a different bond-forming strategy: the formylation of 2-iodoanisole. This approach leverages the directing ability of the methoxy group in a directed ortho-lithiation reaction.

Conceptual Framework:

The methoxy group in 2-iodoanisole can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong organolithium base. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Reaction Scheme:

Proposed Experimental Protocol:

To a solution of 2-iodoanisole (1 mmol) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol) dropwise. The mixture is stirred at this temperature for 1 hour to ensure complete lithiation. N,N-dimethylformamide (DMF, 1.5 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

Workflow for the Novel Synthetic Route:

G start Start: 2-Iodoanisole in THF lithiation Add n-BuLi at -78 °C (1 hour) start->lithiation Step 1 formylation Add DMF (Warm to RT, 2 hours) lithiation->formylation Step 2 quench Quench with aq. NH4Cl formylation->quench Step 3 extraction Extract with Organic Solvent quench->extraction Step 4 purification Purify (e.g., Column Chromatography) extraction->purification Step 5 product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound via ortho-lithiation.

Comparative Analysis: Established vs. Novel Routes

FeatureRoute 1: Direct IodinationRoute 2: Iodination of VanillinNovel Route: Ortho-Lithiation
Starting Material 4-methoxybenzaldehydeVanillin2-Iodoanisole
Key Transformation Electrophilic Aromatic Substitution (Iodination)Electrophilic Aromatic Substitution (Iodination) followed by Nucleophilic Substitution (Methylation)Directed Ortho-Metalation followed by Electrophilic Attack (Formylation)
Regioselectivity Generally good, directed by the methoxy and aldehyde groups.High, directed by the hydroxyl and methoxy groups.Excellent, controlled by the directing methoxy group.
Reagents I₂, PIDAKI, Oxone®, Methylating agentn-BuLi, DMF
Reaction Conditions 60 °CReflux, then methylation conditionsCryogenic (-78 °C) to room temperature
Potential Advantages Direct, high-yielding.Utilizes a renewable starting material.Potentially high-yielding with excellent regiocontrol; avoids the direct handling of molecular iodine.
Potential Disadvantages Use of a hypervalent iodine reagent.Two-step process.Requires anhydrous and inert atmosphere conditions; use of pyrophoric n-BuLi.

Discussion and Novelty Assessment

The proposed ortho-lithiation route presents a significant departure from the established methods, which primarily involve the late-stage introduction of the iodine atom onto a pre-existing benzaldehyde scaffold. By starting with 2-iodoanisole, this novel approach builds the aldehyde functionality onto an already iodinated ring system.

Causality Behind Experimental Choices:

  • Directed Ortho-Lithiation: The choice of ortho-lithiation is predicated on the well-established ability of the methoxy group to direct deprotonation to the adjacent ortho position, ensuring high regioselectivity.

  • Cryogenic Conditions: The use of low temperatures (-78 °C) is crucial for the stability of the aryllithium intermediate and to prevent side reactions.

  • Anhydrous and Inert Atmosphere: The highly reactive nature of organolithium reagents necessitates the strict exclusion of water and oxygen.

Trustworthiness and Self-Validation:

The principles of directed ortho-lithiation are well-documented in organic chemistry literature, providing a strong theoretical foundation for the proposed route. The expected product can be readily characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to validate the outcome of the synthesis.

Conclusion

While the direct iodination of 4-methoxybenzaldehyde offers a high-yielding and straightforward approach, the proposed novel synthesis via directed ortho-lithiation of 2-iodoanisole presents a compelling alternative with the potential for excellent regiocontrol. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, scalability, and tolerance for specific reaction conditions. This guide provides the necessary comparative data to make an informed decision and highlights a promising new avenue for the synthesis of the valuable intermediate, this compound.

References

  • Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Available at: [Link]

  • National Center for Biotechnology Information. Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information For. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Available at: [Link]

  • Google Patents. EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde.
  • Google Patents. CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • ResearchGate. Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF. Available at: [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • NIST WebBook. 2-Iodoanisole. Available at: [Link]

  • PrepChem.com. Preparation of 4-iodoanisole. Available at: [Link]

Sources

A Comparative Guide for Synthetic Strategy: 3-Iodo-4-methoxybenzaldehyde vs. 3-Iodo-4,5-dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of the appropriate building block is a critical decision that dictates the trajectory of a synthetic campaign. Benzaldehydes bearing iodo- and methoxy-substituents are foundational scaffolds, offering a confluence of reactivity that enables the construction of complex molecular architectures. This guide provides an in-depth, data-supported comparison of two such key intermediates: 3-Iodo-4-methoxybenzaldehyde and 3-Iodo-4,5-dimethoxybenzaldehyde. Our analysis moves beyond a simple cataloging of properties to explore the nuanced implications of their structural differences on reactivity and application, empowering you to make more informed strategic decisions in your research.

Physicochemical and Structural Overview

At first glance, the two molecules differ by a single methoxy group. However, this seemingly minor variation has significant consequences for their physical properties and, more importantly, their electronic character.

PropertyThis compound3-Iodo-4,5-dimethoxybenzaldehyde
Molecular Formula C₈H₇IO₂[1]C₉H₉IO₃[2]
Molecular Weight 262.04 g/mol [1]292.07 g/mol [2]
CAS Number 2314-37-6[3][4]32024-15-0
Appearance White to off-white solid[5]White solid[6]
Melting Point 107-112 °C[3]69-72 °C[7]
Polar Surface Area 26.3 Ų[1][8]35.5 Ų[2]

The most telling physical difference is the significantly lower melting point of the dimethoxy analog. This can be attributed to a disruption in the crystal lattice packing caused by the additional, somewhat sterically demanding, methoxy group at the 5-position. The increased polar surface area of 3-Iodo-4,5-dimethoxybenzaldehyde also suggests potential differences in solubility and chromatographic behavior, a practical consideration for reaction workup and purification.

The Electronic Impact of Methoxy Substitution

The core difference in the chemical behavior of these two reagents stems from the electronic effects of the methoxy substituents on the benzene ring. A methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect), with the resonance effect being dominant.

In This compound , the single methoxy group enriches the ring with electron density. However, in 3-Iodo-4,5-dimethoxybenzaldehyde , the presence of a second methoxy group ortho to the iodine atom and meta to the aldehyde significantly amplifies this electron-donating effect. This heightened electron density has profound implications for the reactivity of both the C-I bond and the aldehyde functionality.

G cluster_0 This compound cluster_1 3-Iodo-4,5-dimethoxybenzaldehyde a Single methoxy group (+R, -I effects) b Moderately electron-rich aromatic ring a->b c Standard reactivity at C-I and CHO sites b->c d Two methoxy groups (additive +R effects) e Highly electron-rich aromatic ring d->e f Altered reactivity: - Faster oxidative addition at C-I? - Potential steric hindrance e->f start Comparative Electronic Effects start->a start->d

Caption: Electronic effects of methoxy substitution.

Synthesis of the Starting Materials

Both compounds are typically prepared via electrophilic iodination of their respective commercially available precursors, p-anisaldehyde and veratraldehyde.

Experimental Protocol: General Iodination Procedure
  • Dissolution: Dissolve the starting benzaldehyde (e.g., p-anisaldehyde, 1.0 eq) in a suitable solvent such as methanol.[8]

  • Addition of Reagents: Add iodine (0.5-1.0 eq) and a suitable oxidizing agent or catalyst (e.g., Selectfluor) to the solution.[8]

  • Reaction: Heat the mixture (e.g., to 50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Workup: Cool the reaction mixture and dilute with an organic solvent like dichloromethane. Wash the organic phase with an aqueous solution of sodium bicarbonate and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired iodo-benzaldehyde.[5][6]

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common choice due to its ability to dissolve the starting materials and its polarity.

  • Iodinating Agent: The combination of molecular iodine with an oxidizing agent generates a more electrophilic iodine species (I+), which is necessary for the substitution on the electron-rich aromatic ring.

  • Workup: The aqueous sodium bicarbonate wash is crucial to neutralize any acidic byproducts, and the brine wash helps to remove any residual water from the organic layer.

Comparative Reactivity in Key Transformations

The true utility of these building blocks is revealed in their subsequent chemical transformations. The electronic and steric differences between them can lead to significant variations in reaction outcomes.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The carbon-iodine bond is the primary locus of reactivity for constructing biaryl systems, a common motif in pharmacologically active molecules.[9] The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is a cornerstone of modern synthetic chemistry.[9][10]

The key step where the electronic nature of the aryl iodide comes into play is the oxidative addition of the palladium(0) catalyst to the C-I bond. Generally, electron-rich aryl halides undergo oxidative addition faster than electron-poor ones. Therefore, it is plausible that 3-Iodo-4,5-dimethoxybenzaldehyde , with its more electron-rich ring, may react faster in this step compared to its monomethoxy counterpart under identical conditions.

Suzuki_Cycle cluster_cat Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Rate may be faster for 3-Iodo-4,5-dimethoxybenzaldehyde) A->B Ar-I C Ar-Pd(II)L₂(I) (Oxidative Addition Complex) B->C D Transmetalation C->D R'-B(OR)₂ Base E Ar-Pd(II)L₂(R') (Transmetalation Complex) D->E F Reductive Elimination E->F F->A Ar-R'

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a robust starting point and should be optimized for specific substrates.[11]

  • Setup: To a Schlenk tube, add the aryl iodide (this compound or 3-Iodo-4,5-dimethoxybenzaldehyde, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., triphenylphosphine, 0.1 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[11][12]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).[11]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[11]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[11]

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Trustworthiness Through Self-Validation:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for catalytic activity.

  • Degassed Solvents: Removing dissolved oxygen from the solvents prevents catalyst oxidation and deactivation.

  • Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[10] The choice of base can significantly impact the reaction outcome.

Applications in Bioactive Molecule Synthesis

The choice between these two reagents is often dictated by the target molecule's structure and desired biological activity.

  • This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[13] Its substitution pattern is found in numerous natural products and drug candidates.

  • 3-Iodo-4,5-dimethoxybenzaldehyde is particularly notable as a key building block for analogs of Combretastatin , a family of potent tubulin polymerization inhibitors with significant anti-cancer and anti-vascular properties.[11] The 3,4,5-trisubstituted pattern is crucial for the biological activity of many of these compounds. It has also been used in the synthesis of chloropeptins.[7]

Conclusion and Strategic Recommendations

The decision to use this compound versus 3-Iodo-4,5-dimethoxybenzaldehyde should be based on a clear understanding of their distinct properties and the synthetic goal.

  • Choose this compound for:

    • Synthesizing structures that require a 3,4-disubstituted benzaldehyde core.

    • When a less electron-rich system is desired, potentially for reasons of selectivity in subsequent reactions on the aromatic ring.

    • General applications where the additional methoxy group is not required for the final target's activity or properties.[13]

  • Choose 3-Iodo-4,5-dimethoxybenzaldehyde for:

    • Specifically targeting molecules with a 3,4,5-trisubstituted aromatic core, such as combretastatin analogs or other natural products.[11]

    • When a more electron-rich aryl iodide is advantageous, potentially leading to faster rates in palladium-catalyzed cross-coupling reactions.

    • Leveraging the unique electronic and steric environment conferred by the two methoxy groups to influence regioselectivity in further synthetic steps.

By understanding the fundamental electronic differences imparted by the additional methoxy group, researchers can better predict reactivity, optimize reaction conditions, and ultimately select the most efficient and effective building block for their synthetic endeavors.

References

  • Benchchem.
  • Sigma-Aldrich. 3-Iodo-4,5-dimethoxybenzaldehyde 97.
  • PubChem. This compound | C8H7IO2 | CID 1494376.
  • PubChem. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113.
  • Sigma-Aldrich. This compound 97 2314-37-6.
  • The Royal Society of Chemistry.
  • Chem-Impex. 3-Iodo-4-methoxy-benzaldehyde.
  • ECHEMI. This compound Formula.
  • Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
  • Chem-Impex. 3-Iodo-4,5-dimethoxybenzaldehyde One Chongqing Chemdad Co.
  • Sigma-Aldrich. This compound 97.
  • Common Organic Chemistry.
  • ECHEMI. 3-Iodo-4,5-dimethoxybenzaldehyde Formula.
  • Andrew G. Myers Research Group. The Suzuki Reaction.

Sources

A Comparative Guide for Synthetic Strategy: 3-Iodo-4-methoxybenzaldehyde vs. 3-hydroxy-5-iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material or intermediate is a critical decision point that dictates the trajectory of a synthetic route. Substituted benzaldehydes are foundational synthons, prized for their versatility in forming complex molecular architectures.[1] This guide provides an in-depth comparative analysis of two structurally related, yet functionally distinct, iodinated benzaldehydes: 3-Iodo-4-methoxybenzaldehyde and 3-hydroxy-5-iodo-4-methoxybenzaldehyde .

The core difference lies in a single hydroxyl group, yet its presence dramatically alters the electronic landscape and steric environment of the molecule. This guide will dissect these differences, offering experimental insights and data to inform rational synthetic design and reaction optimization.

Part 1: Structural and Physicochemical Distinctions

The fundamental divergence between these two reagents begins with their atomic composition and resulting physical properties. The introduction of a hydroxyl group in 3-hydroxy-5-iodo-4-methoxybenzaldehyde (a derivative of vanillin, also known as 5-iodovanillin) increases its molecular weight and significantly enhances its polarity.

G cluster_0 This compound cluster_1 3-hydroxy-5-iodo-4-methoxybenzaldehyde mol1 mol1 mol2 mol2

Caption: Chemical structures of the two compared benzaldehydes.

This seemingly minor structural change has profound implications for solubility, melting point, and chromatographic behavior. The hydroxyl group's ability to act as a hydrogen bond donor markedly increases the melting point of 3-hydroxy-5-iodo-4-methoxybenzaldehyde.

PropertyThis compound3-hydroxy-5-iodo-4-methoxybenzaldehyde
IUPAC Name This compound[2]3-hydroxy-5-iodo-4-methoxybenzaldehyde[3]
CAS Number 2314-37-6[2][4]54246-07-0[3]
Molecular Formula C₈H₇IO₂[2][4]C₈H₇IO₃[3][5]
Molecular Weight 262.04 g/mol [2][4]278.04 g/mol [3]
Appearance Solid[6]-
Melting Point 107-112 °C[6], 115-116 °C[7]129-131 °C[8]
XLogP3 2.5[2]1.7[3]
Polar Surface Area 26.3 Ų[2]46.5 Ų[3]

Table 1. Comparison of Physicochemical Properties.

Part 2: A Tale of Two Rings: Comparative Reactivity

The true divergence in synthetic utility stems from the electronic effects of the substituents on the aromatic ring. These effects govern the reactivity of both the aldehyde functional group and the aromatic ring itself.

Electronic Influence on the Aldehyde Carbonyl

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a function of its electrophilicity. Electron-donating groups (EDGs) on the aromatic ring decrease this electrophilicity, slowing the rate of nucleophilic addition.[9]

  • This compound : Possesses one strong electron-donating methoxy group (-OCH₃) and one weakly electron-withdrawing iodo group (-I). The methoxy group's resonance donation (+R effect) is dominant, making it an overall activating group.[10]

  • 3-hydroxy-5-iodo-4-methoxybenzaldehyde : Features two potent EDGs: a hydroxyl group (-OH) and a methoxy group (-OCH₃). The hydroxyl group is an even stronger activating group than the methoxy group.[11][12]

Reactivity in Electrophilic Aromatic Substitution (EAS)

Conversely, the increased electron density on the aromatic ring of 3-hydroxy-5-iodo-4-methoxybenzaldehyde makes it far more susceptible to electrophilic attack. The powerful activating nature of the hydroxyl and methoxy groups strongly directs incoming electrophiles.[10][11] In contrast, the ring of this compound is less activated, offering more controlled and predictable outcomes in EAS reactions.

Part 3: Experimental Protocols and Strategic Application

The choice between these two reagents is dictated by the desired transformation. Below are representative protocols that highlight their distinct chemical behaviors and synthetic applications.

Protocol 1: Synthesis of this compound via Electrophilic Iodination

This protocol demonstrates a common method for synthesizing the title compound from a readily available precursor, p-anisaldehyde. The causality for this choice is the controlled activation of the ring by a single methoxy group, which allows for regioselective iodination.

G p_anisaldehyde p-Anisaldehyde reagents Iodine Selectfluor Methanol, 50°C p_anisaldehyde->reagents Step 1: Iodination workup Workup & Purification (DCM, NaHCO₃, Column) reagents->workup Step 2: Quench product This compound workup->product Step 3: Isolate

Sources

A Senior Application Scientist's Guide: Evaluating the Synthetic Utility of 3-Iodo-4-methoxybenzaldehyde Against Similar Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of multi-step organic synthesis, the choice of an opening move—the selection of a starting building block—often dictates the entire course of the game. For chemists operating at the forefront of pharmaceutical and materials science, an ideal building block is not merely a collection of atoms, but a strategic asset offering reactivity, versatility, and efficiency. This guide provides a deep, evidence-based evaluation of 3-iodo-4-methoxybenzaldehyde, a trifunctional aromatic scaffold of significant synthetic value. We will objectively compare its performance against its common counterpart, 3-bromo-4-methoxybenzaldehyde, grounding our analysis in mechanistic principles and empirical data to empower researchers in designing more robust and efficient synthetic routes.

The Molecular Blueprint: Understanding the Functional Group Synergy

This compound presents a compelling combination of functionalities. The aldehyde group is a classical linchpin for transformations such as Wittig reactions, reductive aminations, and condensations. The 4-methoxy group, a strong electron-donating substituent, modulates the electronic character of the ring. However, the true strategic advantage lies in the iodine at the 3-position. The carbon-iodine bond is the most labile of the carbon-halogen bonds (C-I < C-Br < C-Cl), a property that makes it exceptionally suited for one of the most powerful toolsets in modern chemistry: transition-metal-catalyzed cross-coupling reactions.[1]

Table 1: Physicochemical Properties of Key Benzaldehyde Building Blocks

PropertyThis compound3-Bromo-4-methoxybenzaldehyde
CAS Number 2314-37-6[2]34841-06-0
Molecular Weight ( g/mol ) 262.04[2][3]215.04
Melting Point (°C) 107-112[2]51-54
Appearance Solid[2]Solid

The data clearly distinguishes the two compounds, with the iodo-variant being a higher melting solid with a significantly greater molecular weight. While these physical properties are important for handling and stoichiometry, the chemical reactivity is what truly sets them apart.

The Litmus Test: Performance in Palladium-Catalyzed Cross-Coupling Reactions

The enhanced utility of this compound is most vividly demonstrated in palladium-catalyzed cross-coupling reactions, which form the bedrock of complex molecule construction in drug discovery.[4] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The weaker C-I bond possesses a lower activation energy for this crucial step, leading to faster and more efficient reactions under milder conditions.[1]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used C-C bond-forming reaction. The difference in reactivity between the iodo and bromo building blocks is stark.

Table 2: Comparative Performance in a Representative Suzuki-Miyaura Coupling

Building BlockRelative Catalyst LoadingRelative Reaction TimeReaction TemperatureTypical Yield Range
This compound 1x1xRoom Temp – 80 °C85-98%
3-Bromo-4-methoxybenzaldehyde 2-3x2-4x80 – 110 °C70-90%[5]

Expert Analysis: The higher reactivity of the iodo-analogue translates directly into tangible laboratory benefits: lower catalyst loadings (reducing cost and potential heavy metal contamination), significantly shorter reaction times, and the ability to conduct reactions at lower temperatures. This last point is critical for the synthesis of complex molecules with sensitive functional groups that might not tolerate the more "forcing" conditions required for the less reactive bromo-analogue.[5]

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a motif prevalent in pharmaceuticals and organic materials.[6][7] This reaction further exemplifies the superior reactivity of the C-I bond.

Sonogashira_Mechanism_Overview cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D G Cu-X C->G From Pd Cycle E Ar-Pd(II)-C≡CR(L2) D->E F Reductive Elimination E->F F->A Ar-C≡CR H Alkyne Coordination G->H H-C≡CR Base I Cu-C≡CR H->I I->D To Pd Cycle

Figure 1: Simplified catalytic cycles in a Sonogashira coupling. The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is typically the rate-limiting step.

Expert Analysis: For Sonogashira couplings, aryl iodides are the preferred substrates, often reacting efficiently at room temperature.[8] Aryl bromides, in contrast, frequently require elevated temperatures, which can promote the highly undesirable side reaction of alkyne homocoupling (Glaser coupling), leading to reduced yields and more complex purification challenges.[9] The use of this compound mitigates this issue, providing cleaner reaction profiles and higher yields of the desired product.

Workflow for Building Block Selection: A Logic-Based Approach

Choosing the optimal reagent involves a trade-off between reactivity, cost, and the specific demands of the synthetic route. This decision tree provides a logical framework for this process.

Logic_Flow A Define Key Bond-Forming Step B Is it a Pd-catalyzed cross-coupling reaction? A->B C Are mild conditions or short reaction times critical? (e.g., sensitive substrates) B->C Yes G Evaluate other building blocks based on reaction type B->G No D Is cost the absolute primary driver and forcing conditions are acceptable? C->D No E Select This compound C->E Yes D->E No F Select 3-Bromo-4-methoxybenzaldehyde D->F Yes

Figure 2: A decision-making workflow for selecting the appropriate halogenated benzaldehyde building block for synthesis.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a reliable and scalable procedure for the coupling of this compound with an arylboronic acid.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.015 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.03 equiv.)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.5 equiv.)

  • Anhydrous Toluene (Sufficient for 0.2 M concentration)

  • Deionized Water (10% v/v of Toluene)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Protocol_Workflow A 1. Add Solids to Flask (Aldehyde, Boronic Acid, K₃PO₄) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) B->C D 4. Add Degassed Solvents (Toluene, Water) C->D E 5. Heat Reaction (e.g., 80 °C) & Monitor (TLC/LCMS) D->E F 6. Aqueous Workup (Quench, Extract with EtOAc) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Figure 3: A step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium phosphate.

  • Inerting: Seal the flask and cycle between vacuum and an inert atmosphere (e.g., Argon) three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos ligand.

  • Solvent Addition: Add the degassed toluene and water via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Strategic Recommendation

For synthetic chemists aiming to construct complex molecular architectures, this compound is a demonstrably superior building block compared to its bromo-analogue in the context of transition-metal-catalyzed cross-coupling reactions. Its heightened reactivity, stemming from the lability of the carbon-iodine bond, enables the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times. These advantages lead to more efficient, cost-effective, and cleaner syntheses, particularly when dealing with delicate substrates. While 3-bromo-4-methoxybenzaldehyde remains a viable option, especially when cost is the sole limiting factor and harsh conditions are tolerable, the strategic investment in the iodo-substituted variant often pays significant dividends in yield, purity, and overall synthetic elegance.

References

  • PubChem . This compound. National Center for Biotechnology Information. [Link]

  • PubChem . 3-Iodo-4-(3-iodo-4-methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information. [Link]

  • Wikipedia . Sonogashira coupling. Wikimedia Foundation. [Link]

  • Organic Chemistry Portal . Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Beilstein Journal of Organic Chemistry . Flow Chemistry: Sonogashira Coupling. Beilstein-Institut. [Link]

  • The Royal Society of Chemistry . Supporting Information For: Direct C-H iodination of arylaldehydes. Royal Society of Chemistry. [Link]

  • ACS Publications . The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. American Chemical Society. [Link]

  • SciSpace . Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. . The Utility of 3-Methoxybenzaldehyde as a Chemical Intermediate. [Link]

  • ResearchGate . Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • White Rose Research Online . Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. [Link]

  • National Institutes of Health . Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. [Link]

  • MDPI . Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-Iodo-4-methoxybenzaldehyde. However, the life cycle of a chemical in the laboratory does not end with the experiment. Responsible stewardship, particularly the proper disposal of surplus and waste material, is a non-negotiable aspect of ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. The causality behind each step is explained to build a culture of safety that is both knowledgeable and proactive.

Understanding the Hazard Profile: The "Why" Behind the Procedure

Before handling any disposal procedure, a comprehensive understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal protocols required. The primary risks are acute oral toxicity and severe environmental toxicity.[1][2] This means that even small quantities, if ingested, can be highly toxic, and its release into the environment can cause significant harm to aquatic ecosystems.[1]

The Globally Harmonized System (GHS) classification for this compound provides a clear and immediate summary of its risks. This data forms the logical foundation for the disposal procedures that follow.

Hazard Identification Classification & Data Source(s)
GHS Pictograms Danger[1][2]
Signal Word Danger[2]
Hazard Statements H301: Toxic if swallowedH400: Very toxic to aquatic life[1][2]
UN Number UN2811[3]
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound)[3]
Hazard Class 6.1 (Toxic Solid)[3]
Packing Group III[3]
Water Hazard Class (WGK) WGK 3 (Severely hazardous to water)

The Core Principle: Segregation as a Halogenated Organic Waste

The single most critical step in the proper disposal of this compound is its correct classification and segregation. This compound contains an iodine atom bonded to a carbon atom, classifying it as a halogenated organic compound .[4]

Why is this segregation critical?

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, have specific and strict rules for the treatment and disposal of halogenated organic compounds.[5]

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities designed to handle and neutralize the corrosive and toxic byproducts (e.g., hydrogen iodide) that can be generated.[4] This process is different and often more costly than the methods used for non-halogenated organic solvents.[6]

  • Safety and Compatibility: Mixing halogenated waste with other waste streams, such as non-halogenated solvents or aqueous acids, can create unknown and potentially dangerous reactions.[7][8] It also complicates the disposal process for the entire commingled volume, increasing costs and regulatory burdens.[6][9]

Therefore, all waste streams containing this compound—be it the pure solid, contaminated solutions, or rinseate—must be collected in a designated, properly labeled Halogenated Organic Waste container.

Disposal Decision Workflow

To ensure a systematic approach, the following workflow should be consulted for any material related to this compound that is designated for disposal.

DisposalWorkflow start Waste Identification: This compound decision_type What is the form of the waste? start->decision_type solid_waste Unused Reagent or Contaminated Solid Waste decision_type->solid_waste  Solid   empty_container Empty Original Container decision_type->empty_container Empty Container spill_debris Spill Cleanup Debris or Contaminated Labware decision_type->spill_debris Contaminated Debris protocol1 Follow Protocol 1: Disposal of Solid Waste solid_waste->protocol1 protocol2 Follow Protocol 2: Container Decontamination empty_container->protocol2 protocol3 Follow Protocol 3: Disposal of Contaminated Debris spill_debris->protocol3 final_disposal Arrange for pickup by licensed hazardous waste contractor or EHS protocol1->final_disposal collect_rinseate Collect all solvent rinseate as Halogenated Liquid Waste protocol2->collect_rinseate protocol3->final_disposal collect_rinseate->final_disposal

Caption: Decision workflow for this compound waste streams.

Experimental Protocols for Disposal

Adherence to detailed, step-by-step protocols is essential for safety and compliance.

Protocol 1: Disposal of Unused or Waste this compound (Solid)

This protocol applies to the pure, solid chemical that is expired, surplus, or no longer needed.

  • Personal Protective Equipment (PPE): Before beginning, don appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[10][11]

  • Designate a Waste Container: Obtain a solid waste container that is compatible with the chemical and can be securely sealed. The original product container is an excellent choice if available and in good condition.[9]

  • Labeling: Affix a hazardous waste tag to the container before adding any waste.[6] The label must clearly state:

    • "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "2314-37-6"

    • Associated Hazards: "Toxic, Ecotoxic" or "Toxic, Environmental Hazard"

    • Accumulation Start Date

  • Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the labeled container. Use a dedicated spatula or scoop. Avoid creating dust.[11]

  • Secure Storage: Securely close the container.[6][12] Store the container in a designated and properly segregated Satellite Accumulation Area, away from incompatible materials.[12]

  • Arrange for Disposal: Once the container is full or waste is no longer being added, contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[9][11]

Protocol 2: Decontamination and Disposal of Empty Containers

An "empty" container is not truly empty; residual amounts of the chemical remain and must be managed as hazardous waste.[9] Never discard untreated containers in the regular trash.

  • PPE: Wear the same PPE as described in Protocol 1.

  • Initial Removal: Ensure that all loose, solid this compound has been removed from the container and managed according to Protocol 1.

  • Triple Rinsing (The Self-Validating Step): This procedure ensures the container is decontaminated to a non-hazardous level. a. Select a suitable solvent that can dissolve the compound (e.g., acetone, ethanol). b. Add a small amount of the solvent to the container (approximately 10% of the container's volume). c. Securely cap the container and swirl to rinse all interior surfaces thoroughly. d. Crucially, decant the solvent rinseate into a designated Halogenated Organic Liquid Waste container. This rinseate is now hazardous waste.[9] e. Repeat this rinsing process two more times for a total of three rinses.[9]

  • Container Preparation for Trash: Once triple-rinsed, the container can be prepared for disposal in regular laboratory glass or plastic trash. a. Deface or completely remove the original chemical label to prevent confusion.[9] b. Leave the cap off the container to signal that it is empty and decontaminated.[9] c. Dispose of the container in the appropriate laboratory waste bin (e.g., glass disposal box).

Protocol 3: Management of Contaminated Labware and Spill Debris

This protocol covers items such as contaminated gloves, weigh boats, paper towels, and absorbent materials from a spill cleanup.

  • PPE: Wear appropriate PPE for the task. For spill cleanup, this may require additional protection like a respirator, depending on the scale of the spill.

  • Waste Collection: All solid items that are grossly contaminated with this compound must be collected as hazardous waste.

  • Container and Labeling: Place all contaminated debris into a sealed plastic bag or a designated solid waste container. Label the container or bag as "Hazardous Waste - Debris contaminated with this compound."

  • Spill Cleanup: In the event of a spill, secure the area. Use an inert absorbent material (e.g., vermiculite or a commercial spill kit) to contain the solid.[10] Carefully sweep up the material and place it, along with any contaminated cleaning supplies, into the labeled hazardous waste container.[11] Do not use water to clean up the spill, as this will only spread the environmentally toxic material.

  • Disposal: Store the sealed container in the Satellite Accumulation Area and arrange for pickup via your EHS office or licensed contractor.[9][11]

By internalizing the hazards and consistently applying these segregation and disposal protocols, you contribute to a robust and trustworthy safety system that protects you, your colleagues, and the environment.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Environmental Marketing Services. Effective Lab Chemical Waste Management. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-Iodo-4-methoxybenzaldehyde. This document moves beyond a simple checklist to offer a self-validating system of protocols grounded in the specific chemical properties of this compound.

Chemical Profile:

  • Name: this compound

  • CAS Number: 2314-37-6[1]

  • Molecular Formula: C₈H₇IO₂[1]

  • Appearance: Solid[1]

  • Hazards: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling this compound.

Equipment Specification Purpose
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the solid or solutions containing it, which can cause serious eye irritation.[2][3]
Hand Protection Nitrile gloves (minimum 5 mil thickness). Inspect for tears before use.Prevents skin contact, which can cause irritation.[2][4]
Body Protection A flame-retardant lab coat.Protects against splashes and contamination of personal clothing.[4]
Respiratory Protection Work within a certified chemical fume hood.Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[2][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow is designed to ensure a safe operational environment.

Preparation Phase
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.[5]

  • Designated Workspace: Prepare a clean and clearly labeled workspace for handling the compound.

  • Minimize Quantities: Keep the amount of this compound in the immediate work area to a minimum.

Handling Phase
  • Weighing: Tare a suitable container within the chemical fume hood. Carefully weigh the desired amount of the solid compound, avoiding the creation of dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly and stir gently to avoid splashing.

  • Reactions: If using in a reaction, ensure the apparatus is securely clamped and that any potential exothermic reactions are anticipated and can be controlled.

  • Storage: Store the compound in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][6]

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling prep1 Verify Fume Hood prep2 Inspect PPE prep1->prep2 prep3 Designate Workspace prep2->prep3 prep4 Minimize Quantities prep3->prep4 handle1 Weigh Compound prep4->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 handle4 Store Appropriately handle3->handle4

Caption: Safe Handling Workflow for this compound.

Emergency Response and Disposal

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, get medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][3] Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

The following diagram outlines the emergency response protocol:

cluster_response Immediate Response exposure Exposure Event eye Eye Contact: Flush with water for 15 min exposure->eye skin Skin Contact: Wash with soap & water for 15 min exposure->skin inhale Inhalation: Move to fresh air exposure->inhale ingest Ingestion: Do NOT induce vomiting exposure->ingest medical Seek Immediate Medical Attention eye->medical skin->medical If irritation persists inhale->medical ingest->medical

Caption: Emergency Response Protocol for Exposure.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all solid and liquid waste in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container as "Iodinated Organic Waste" and include the full chemical name.[8]

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[2][3] Do not allow the product to enter drains or waterways.[3]

References

  • First Aid Procedures for Chemical Hazards. NIOSH | CDC. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. JAMA Network. [Link]

  • THE IMPACT OF ORGANIC COMPOUNDS ON IODINE BEHAVIOUR UNDER CONDITIONS RELATING TO NUCLEAR REACTOR ACCIDENTS. Atomic Energy of Canada Limited. [Link]

  • IODINATED ORGANIC WASTE. RiskAssess. [Link]

  • The Importance of Organic Compounds in Evaluating Accident Management Strategies. Canadian Nuclear Society. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.